Product packaging for 2-Hydroxy Trimipramine(Cat. No.:CAS No. 2064-15-5)

2-Hydroxy Trimipramine

Cat. No.: B023120
CAS No.: 2064-15-5
M. Wt: 310.4 g/mol
InChI Key: FQJSSUOYVSEYPF-UHFFFAOYSA-N
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Description

2-Hydroxy Trimipramine (CAS 2064-15-5) is a significant pharmacologically active metabolite of the tricyclic antidepressant Trimipramine. This compound is an essential reference standard in forensic, pharmaceutical, and neuropharmacological research, particularly for studying the metabolism, pharmacokinetics, and clearance of the parent drug. Its primary research value lies in its interaction with key neurotransmitter systems. Studies indicate that this compound acts as an inhibitor at human monoamine transporters, including the serotonin (hSERT) and norepinephrine (hNAT) transporters, albeit with lower potency compared to the parent compound. This interaction profile is crucial for understanding the complete pharmacological activity and side-effect profile of Trimipramine therapy, as metabolites contribute to the overall clinical outcome. Furthermore, this metabolite plays a vital role in research exploring the dopaminergic system. It is noted for its specific interaction with dopamine receptors, which helps researchers elucidate the complex modulation of dopaminergic signaling pathways. This makes this compound a valuable tool for investigating the mechanisms of psychotropic drugs beyond their primary antidepressant effects. Applications: • Analytical reference standard for quantifying Trimipramine and its metabolites in biological and environmental samples. • Substrate for in vitro studies on hepatic drug metabolism and enzymatic pathways (e.g., involving CYP2D6). • Tool compound for neuropharmacological research, especially concerning monoamine transporter and dopamine receptor dynamics. Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O B023120 2-Hydroxy Trimipramine CAS No. 2064-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJSSUOYVSEYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942833
Record name 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-15-5
Record name 2-Hydroxytrimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Hydroxy Trimipramine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

2-Hydroxy Trimipramine is a principal active metabolite of the tricyclic antidepressant (TCA) Trimipramine. Formed primarily through the action of the polymorphic cytochrome P450 enzyme CYP2D6, this metabolite plays a significant role in the overall pharmacological profile and therapeutic window of its parent compound. Its concentration is highly dependent on patient-specific genetics, making it a key analyte in therapeutic drug monitoring (TDM) and pharmacogenetic studies. This guide provides an in-depth examination of the chemical structure, physicochemical properties, metabolic synthesis, analytical methodologies, and pharmacological significance of this compound, offering a critical resource for professionals in drug development and clinical research.

Chemical Identity and Physicochemical Properties

This compound is a hydroxylated derivative of the dibenzazepine compound Trimipramine, with the hydroxyl group introduced at the 2-position of the tricyclic ring system.

Chemical Structure

The chemical structure of this compound is detailed below. The core consists of a 10,11-dihydro-5H-dibenzo[b,f]azepine ring, substituted at the nitrogen atom (N-5) with a 3-(dimethylamino)-2-methylpropyl side chain and hydroxylated on one of the aromatic rings.

MetabolicPathway TRIM Trimipramine (Tertiary Amine) DES Desmethyltrimipramine (Active Metabolite) TRIM->DES CYP2C19 (Demethylation) OH_TRIM This compound (Active Metabolite) TRIM->OH_TRIM CYP2D6 (Hydroxylation) OH_DES 2-Hydroxydesmethyltrimipramine DES->OH_DES CYP2D6 (Hydroxylation) AnalyticalWorkflow A 1. Plasma Sample Collection (Trough concentration) B 2. Addition of Internal Standard (e.g., 2-OH-Trimipramine-d3) A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution & Evaporation C->D E 5. Reconstitution in Mobile Phase D->E F 6. UHPLC Separation E->F G 7. Tandem Mass Spec Detection (ESI+, MRM Mode) F->G H 8. Data Analysis (Quantification vs. Calibration Curve) G->H

An In-depth Technical Guide to the Synthesis and Qualification of 2-Hydroxy Trimipramine as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical qualification of 2-Hydroxy Trimipramine, a principal metabolite of the tricyclic antidepressant, Trimipramine.[1][2][3] The availability of a highly characterized, pure reference standard of this metabolite is paramount for a variety of applications in pharmaceutical development, including pharmacokinetic studies, drug metabolism research, and impurity profiling of the active pharmaceutical ingredient (API). This document navigates the strategic considerations behind a plausible synthetic route, details robust protocols for purification to achieve the requisite high purity, and outlines a multi-platform analytical approach for comprehensive characterization and certification. The methodologies described herein are designed to establish a self-validating system of protocols, ensuring the resulting material is fit for its purpose as a primary or secondary chemical reference standard, in line with stringent regulatory expectations.[4][5][6]

Introduction: The Imperative for a this compound Reference Standard

Trimipramine is a well-established tricyclic antidepressant whose therapeutic action and metabolic fate are of significant clinical interest.[1] Its metabolism in humans is extensive, proceeding primarily through N-demethylation and aromatic hydroxylation. The enzyme Cytochrome P450 2D6 (CYP2D6) is chiefly responsible for the hydroxylation of Trimipramine at the 2-position of its dibenzo[b,f]azepine core, yielding this compound.[2][7][8]

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[9] Its role is fundamental to ensuring the identity, purity, quality, and strength of drug substances and products.[4][5] For this compound, a reference standard is indispensable for:

  • Quantitative Bioanalysis: Accurately measuring metabolite concentrations in plasma or urine to determine the pharmacokinetic profile of Trimipramine.[10]

  • Impurity Profiling: Identifying and quantifying this compound as a potential impurity or degradation product in Trimipramine API and finished drug products.

  • Pharmacological Research: Investigating the biological activity of the metabolite, which has been shown to be less potent than the parent compound at key monoamine transporters.[11]

This guide provides the scientific rationale and detailed procedures required to confidently synthesize and qualify this critical analytical reagent.

Target Molecule Profile and Strategic Synthesis

Physicochemical Properties

A clear understanding of the target molecule is the first step in devising a successful synthesis and purification strategy.

PropertyValueSource
Chemical Name 5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
CAS Number 2064-15-5[12]
Molecular Formula C₂₀H₂₆N₂O[12]
Molecular Weight 310.44 g/mol [12]
Retrosynthetic Analysis and Proposed Pathway

Direct regioselective hydroxylation of the electron-rich Trimipramine ring is challenging and prone to side reactions. A more controlled and robust strategy involves building the molecule from a precursor that already contains the required oxygen functionality at the C2 position. The most logical approach is a late-stage demethylation of a 2-methoxy precursor, a common and high-yielding transformation in medicinal chemistry.

The synthesis of the parent drug, Trimipramine, typically involves the alkylation of the 10,11-dihydro-5H-dibenz[b,f]azepine core with a suitable aminoalkyl halide sidechain using a strong base.[13] We will adapt this proven methodology.

Retrosynthetic Logic:

  • Final Step (Deprotection): The target 2-hydroxy group can be unmasked from a more stable 2-methoxy ether via demethylation (e.g., using BBr₃).

  • Key C-N Bond Formation: The bond between the sidechain and the tricyclic nitrogen can be formed by alkylating a 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine intermediate with 3-(dimethylamino)-2-methylpropyl chloride.

This leads to the following forward synthetic plan, which is visualized in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Demethylation A 2-Methoxy-10,11-dihydro- 5H-dibenzo[b,f]azepine C 2-Methoxy Trimipramine A->C NaH or NaNH2 in Toluene/DMF B 3-(Dimethylamino)-2-methylpropyl chloride B->C D 2-Methoxy Trimipramine E This compound D->E BBr3 in DCM -78°C to RT Qualification_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Content Assessment Start Purified 2-Hydroxy Trimipramine NMR 1H & 13C NMR Start->NMR Identity Tests MS High-Resolution MS Start->MS Identity Tests IR FTIR Spectroscopy Start->IR Identity Tests HPLC HPLC-UV (Purity Assay) Start->HPLC Purity Tests KF Karl Fischer (Water Content) Start->KF Purity Tests GC_HS Headspace GC (Residual Solvents) Start->GC_HS Purity Tests Certification Reference Standard Certification NMR->Certification Data Review & Approval MS->Certification Data Review & Approval IR->Certification Data Review & Approval HPLC->Certification Data Review & Approval KF->Certification Data Review & Approval GC_HS->Certification Data Review & Approval

References

An In-depth Technical Guide to 2-Hydroxy Trimipramine (CAS: 2064-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy Trimipramine, a principal metabolite of the tricyclic antidepressant (TCA) Trimipramine.[1][2] We will explore its core chemical and physical properties, delve into the metabolic pathways responsible for its formation, and discuss its pharmacological significance. A central focus of this guide is the critical role of pharmacogenetics, particularly the influence of cytochrome P450 enzyme polymorphisms, on the disposition of Trimipramine and the formation of this compound. Furthermore, we will detail established analytical methodologies for its quantification in biological matrices, a cornerstone of therapeutic drug monitoring and clinical research. This guide is designed to serve as a foundational resource for professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction and Pharmacological Context

Trimipramine is a tricyclic antidepressant utilized in the management of major depressive disorder, often valued for its sedative properties beneficial for patients with co-existing insomnia.[3] Like other TCAs, its mechanism involves the modulation of neurotransmitters in the brain, primarily by inhibiting the reuptake of serotonin and norepinephrine.[3][4] However, the clinical effect of Trimipramine is not solely attributable to the parent compound. Its metabolism in the liver yields several derivatives, with this compound being a key product of this biotransformation.[5][6]

Understanding the profile of this compound is paramount for several reasons:

  • Pharmacokinetic Variability: The rate of its formation is highly dependent on individual patient genetics, leading to significant interindividual differences in drug exposure and response.[7][8]

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of both the parent drug and its major metabolites, including this compound, is essential for dose optimization, ensuring therapeutic efficacy while minimizing the risk of toxicity.[9]

  • Drug Development: For researchers developing new CNS agents, the metabolic profile of Trimipramine serves as a case study in the complexities of drug metabolism and the importance of characterizing active and inactive metabolites.

Chemical and Physical Properties

This compound is structurally a derivative of dibenzazepine.[10] The addition of a hydroxyl group significantly alters its polarity compared to the parent compound, which has direct implications for its solubility, distribution, and elimination.

PropertyValueSource
CAS Number 2064-15-5[1]
Molecular Formula C₂₀H₂₆N₂O[1][11]
Molecular Weight 310.44 g/mol [1][11]
IUPAC Name 5-(3-(Dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol[1]
Appearance Light Brown to Brown Solid[1]
Storage 2-8°C, Under Inert Atmosphere[1]

Metabolism and Pharmacogenetics

The biotransformation of Trimipramine is a multi-step process primarily occurring in the liver and orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of this compound is a critical step in this pathway.

Metabolic Pathway

Trimipramine undergoes two primary metabolic transformations:

  • N-Demethylation: Catalyzed predominantly by CYP2C19, this step converts the tertiary amine Trimipramine into its active secondary amine metabolite, Desmethyltrimipramine.[5][12]

  • Hydroxylation: The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the 2-hydroxylation of both Trimipramine and Desmethyltrimipramine.[5][12] This hydroxylation step is generally considered a detoxification pathway, forming less active metabolites that are more readily excreted.[5][13]

The metabolic cascade can be visualized as follows:

G cluster_0 Hepatic Metabolism Trimipramine Trimipramine (Tertiary Amine) Desmethyl Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyl CYP2C19 (Demethylation) Hydroxy_T This compound (Metabolite) Trimipramine->Hydroxy_T CYP2D6 (Hydroxylation) Hydroxy_D 2-Hydroxydesmethyltrimipramine (Metabolite) Desmethyl->Hydroxy_D CYP2D6 (Hydroxylation)

Caption: Metabolic conversion of Trimipramine in the liver.

The Role of CYP2D6 Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct phenotypes in the population with varying enzyme activity.[3] This genetic variability is the primary cause of the wide inter-individual differences observed in Trimipramine pharmacokinetics.[7][8]

  • Poor Metabolizers (PMs): Individuals with two no-function CYP2D6 alleles exhibit greatly reduced clearance of Trimipramine.[3][14] This leads to significantly higher plasma concentrations of the parent drug and its demethylated metabolite, increasing the risk of adverse effects.[3][8] The formation of this compound is drastically reduced.

  • Intermediate Metabolizers (IMs): Carriers of one reduced-function or no-function allele show moderately reduced clearance and higher-than-normal drug concentrations.[3]

  • Normal Metabolizers (NMs): These individuals have fully functional CYP2D6 activity and exhibit the expected "standard" pharmacokinetic profile.[3][14]

  • Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles metabolize Trimipramine very quickly.[7][13] This leads to lower plasma concentrations of the parent drug, potentially causing therapeutic failure at standard doses, and a higher relative concentration of hydroxylated metabolites.[7][14]

The clinical implication is profound: a standard dose of Trimipramine can be toxic for a PM but sub-therapeutic for a UM.[7] This underscores the value of pharmacogenetic testing in personalizing TCA therapy. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published specific dosing guidelines for TCAs based on CYP2D6 and CYP2C19 genotypes.[5][14]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices, typically plasma or serum, is essential for pharmacokinetic studies and TDM. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard.[7][15] More advanced methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[16][17]

General Analytical Workflow

A typical bioanalytical workflow involves several key stages, from sample collection to final data analysis.

G A 1. Sample Collection (Plasma/Serum) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Extraction (LLE or SPE) B->C D 4. Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Quantification (vs. Calibration Curve) E->F

Caption: Standard bioanalytical workflow for metabolite quantification.

Example Protocol: LC-MS/MS Quantification

This protocol is a representative example based on common practices for quantifying tricyclic antidepressants and their metabolites.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 50 µL of plasma sample, add an internal standard solution (e.g., deuterated this compound-d3).[18]
  • Add a basic buffer to alkalinize the sample.
  • Perform extraction with an immiscible organic solvent (e.g., methyl tert-butyl ether).
  • Vortex vigorously and centrifuge to separate the layers.
  • Transfer the organic supernatant to a clean tube/plate.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in a mobile phase-compatible solution.

2. Chromatographic Conditions:

  • The choice of column and mobile phase is critical for achieving separation from the parent drug, other metabolites, and endogenous matrix components.

ParameterExample ConditionRationale
Analytical Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to promote protonation of the analytes for positive ion mode MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analytes from the column.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Gradient Start at 5% B, ramp to 95% B, then re-equilibrateA gradient elution is necessary to separate analytes with different polarities within a reasonable runtime.
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.

3. Mass Spectrometry Conditions:

  • Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Selected Reaction Monitoring (SRM) transitions.

ParameterExample Setting
Ionization Mode ESI Positive
SRM Transition (Quantifier) e.g., 311.4 → m/z (Specific fragment ion)
SRM Transition (Qualifier) e.g., 311.4 → m/z (Second fragment ion)
Internal Standard Transition e.g., 314.4 → m/z (Deuterated analog fragment)

4. Method Validation:

  • Any quantitative method must be rigorously validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.[9]

Synthesis and Availability

For research purposes, this compound is not typically synthesized in a standard laboratory setting due to its primary origin as a biological metabolite. However, it is commercially available from specialized chemical suppliers as a reference standard.[1][19] This is crucial for developing and validating analytical methods, as a certified reference material is required for creating accurate calibration curves and quality control samples. These standards are often produced via custom synthesis for commercial distribution.

Conclusion

This compound is more than a simple byproduct of drug metabolism; it is a key determinant in the complex pharmacokinetic and pharmacodynamic profile of its parent drug, Trimipramine. Its formation, governed by the highly polymorphic CYP2D6 enzyme, is a classic example of how individual genetics can dictate drug response and safety. For researchers in drug development and clinical pharmacology, the study of this compound provides critical insights into the challenges of inter-individual variability. A thorough understanding of its properties and the validated analytical methods for its quantification are indispensable tools for advancing personalized medicine in neuropsychiatry.

References

Topic: In Vitro Metabolism of Trimipramine to 2-Hydroxytrimipramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in vitro metabolism of the tricyclic antidepressant trimipramine, with a specific focus on the 2-hydroxylation pathway. As a critical step in its biotransformation, understanding the conversion to 2-hydroxytrimipramine is paramount for drug development professionals engaged in pharmacokinetic profiling, drug-drug interaction studies, and personalized medicine. This document synthesizes foundational knowledge with detailed, field-proven experimental protocols, emphasizing the causality behind methodological choices to ensure robust and reproducible results. We will explore the enzymatic basis of this reaction, provide step-by-step workflows for its characterization using human liver microsomes, and detail the analytical and data interpretation methodologies required for a thorough investigation.

Introduction: The Metabolic Landscape of Trimipramine

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1] Like other TCAs, its therapeutic and adverse effects are governed by a complex pharmacokinetic profile characterized by extensive hepatic metabolism.[2] The biotransformation of trimipramine occurs primarily through two major pathways: N-demethylation to its active metabolite, desmethyltrimipramine, and hydroxylation.[3] A third, distinct pathway involves N-oxidation to trimipramine N-oxide, catalyzed by the Flavin-containing monooxygenase (FMO) system.[4]

This guide focuses on the 2-hydroxylation of trimipramine, a key Phase I metabolic reaction. This conversion, along with the subsequent hydroxylation of desmethyltrimipramine, is considered an inactivation step, leading to more polar metabolites that are more readily excreted from the body.[3] The efficiency of this pathway is a major determinant of the systemic clearance and, consequently, the clinical exposure and response to trimipramine.

The Core Pathway: CYP2D6-Mediated 2-Hydroxylation

The formation of 2-hydroxytrimipramine is predominantly catalyzed by a single polymorphic enzyme: Cytochrome P450 2D6 (CYP2D6) .[1][3] This has been consistently demonstrated in studies using human liver microsomes and recombinant CYP enzymes.

Key Mechanistic Insights:

  • Primary Catalyst: CYP2D6 is the principal enzyme responsible for the hydroxylation of both the parent compound, trimipramine, and its N-demethylated metabolite, desmethyltrimipramine.[3]

  • Stereoselectivity: The metabolism of trimipramine exhibits stereoselectivity. CYP2D6 preferentially mediates the 2-hydroxylation of the (L)-enantiomer of trimipramine.[5][6] This is a critical consideration, as the enantiomers may possess different pharmacological activities.

  • Genetic Polymorphism: The CYP2D6 gene is highly polymorphic, leading to wide inter-individual variability in enzyme activity.[7] Patients can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers. This genetic variation directly impacts trimipramine clearance, with poor metabolizers having significantly higher plasma concentrations and an increased risk of adverse effects.[6][7] Therefore, characterizing this pathway in vitro is essential for predicting in vivo pharmacokinetic variability.

The following diagram illustrates the central metabolic pathways of trimipramine, highlighting the pivotal role of CYP2D6 in 2-hydroxylation.

Trimipramine_Metabolism TRIM Trimipramine DMT Desmethyltrimipramine (Active Metabolite) TRIM->DMT CYP2C19 (major) CYP2C9 (minor) OH_TRIM 2-Hydroxytrimipramine (Inactive Metabolite) TRIM->OH_TRIM CYP2D6 N_OXIDE Trimipramine N-oxide TRIM->N_OXIDE OH_DMT 2-Hydroxydesmethyltrimipramine (Inactive Metabolite) DMT->OH_DMT CYP2D6

Caption: Metabolic pathways of trimipramine.

Experimental Design: A Self-Validating In Vitro System

The cornerstone of a reliable in vitro metabolism study is a design that is inherently self-validating. We utilize pooled human liver microsomes (HLMs) as our primary test system. HLMs are subcellular fractions containing a high concentration of endoplasmic reticulum-bound enzymes, including a full complement of CYPs, making them an ideal and widely accepted model for Phase I metabolism studies.[8][9]

The experimental approach is two-fold:

  • Metabolite Phenotyping: Confirming that CYP2D6 is the primary enzyme responsible for 2-hydroxytrimipramine formation.

  • Enzyme Kinetics: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of the reaction to quantify the enzyme's affinity and capacity.

The following workflow diagram outlines the comprehensive experimental process.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents (Buffer, Stocks, NADPH) setup Set up Incubation Plate (HLMs, Trimipramine) prep_reagents->setup pre_incubate Pre-incubate (37°C, 5 min) setup->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate_ts Incubate at 37°C (Time-course) initiate->incubate_ts terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate_ts->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze kinetics Determine Kₘ & Vₘₐₓ analyze->kinetics phenotyping Analyze Inhibitor Data analyze->phenotyping report Generate Report kinetics->report phenotyping->report

Caption: Experimental workflow for in vitro metabolism.

Detailed Protocol: Kinetic Analysis of Trimipramine 2-Hydroxylation

This protocol describes a robust method for determining the Michaelis-Menten kinetics of 2-hydroxytrimipramine formation.

Materials and Reagents
  • Test Compounds: Trimipramine maleate, 2-hydroxytrimipramine (as analytical standard).

  • Biological Matrix: Pooled Human Liver Microsomes (HLMs), stored at -80°C.

  • Cofactor System: NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • CYP2D6 Inhibitor: Quinidine (for phenotyping).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., deuterated trimipramine or a structurally similar compound).

  • Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.

Reagent Preparation
  • Trimipramine Stock: Prepare a 10 mM stock solution of trimipramine in DMSO. Perform serial dilutions in acetonitrile or DMSO to create working solutions for the desired final concentrations (e.g., 0.5 to 500 µM).

    • Causality Note: Using a range of substrate concentrations is essential to saturate the enzyme and accurately model the Michaelis-Menten curve.[10] The final solvent concentration in the incubation should be kept below 1% (and ideally <0.2% for DMSO) to prevent enzyme inhibition.[8]

  • HLM Suspension: Thaw pooled HLMs on ice. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.

  • NADPH System: Prepare the NADPH regenerating system according to the manufacturer's instructions in cold phosphate buffer.

Incubation Procedure

The following table summarizes the components for a typical 200 µL final incubation volume.

ComponentVolume (µL)Final ConcentrationPurpose
Phosphate Buffer (pH 7.4)Variable100 mMMaintain physiological pH
HLM Suspension (2 mg/mL)500.5 mg/mLEnzyme Source
Trimipramine Working Soln.20.5 - 500 µMSubstrate
NADPH Regen. System48As per manufacturerCofactor for CYP activity
Total Volume 200

Step-by-Step Method:

  • Plate Setup: In a 96-well plate, add the phosphate buffer, HLM suspension, and trimipramine working solution for each concentration. Prepare each condition in triplicate.

  • Control Wells (Self-Validation):

    • No-NADPH Control: For each substrate concentration, prepare wells where the NADPH system is replaced with an equal volume of phosphate buffer. This confirms the reaction is NADPH-dependent.[11]

    • Inhibitor Control: To confirm the role of CYP2D6, pre-incubate HLMs with a selective inhibitor like quinidine (final concentration ~1 µM) for 10 minutes before adding trimipramine.[10]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.[4]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except No-NADPH controls).

  • Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 20 minutes).

    • Causality Note: The incubation time must be within the linear range of metabolite formation. This is determined in preliminary experiments by measuring product formation at several time points (e.g., 0, 5, 10, 20, 30, 60 min).[10][12]

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.[12]

  • Sample Processing: Seal the plate and vortex thoroughly. Centrifuge at >3000 x g for 15 minutes at 4°C to pellet the precipitated protein.[12]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Analytical Quantification and Data Interpretation

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the sensitive and specific quantification of 2-hydroxytrimipramine.[13] The method should be optimized for chromatographic separation from the parent drug and other potential metabolites. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a 2-hydroxytrimipramine analytical standard.

Data Analysis
  • Calculate Formation Rate: Convert the measured concentration of 2-hydroxytrimipramine (e.g., in ng/mL) into a rate of formation (e.g., pmol/min/mg protein) using the incubation volume, HLM protein concentration, and incubation time.

  • Michaelis-Menten Kinetics: Plot the rate of formation (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

    v = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • Vₘₐₓ (Maximum Velocity): The maximum rate of metabolite formation when the enzyme is saturated with the substrate. Units: pmol/min/mg protein.

    • Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate. Units: µM.[10]

  • Intrinsic Clearance (CLᵢₙₜ): The intrinsic ability of the liver to metabolize a drug can be calculated as:

    CLᵢₙₜ = Vₘₐₓ / Kₘ

    • Units: µL/min/mg protein. This value is crucial for in vitro-in vivo extrapolation (IVIVE), which aims to predict human pharmacokinetic parameters from in vitro data.[14][15][16]

Interpretation of Results
  • Confirmation of CYP2D6: A significant (>80%) reduction in the formation of 2-hydroxytrimipramine in the presence of quinidine confirms that CYP2D6 is the major enzyme responsible for this pathway.

  • Kinetic Profile: The Kₘ value provides insight into the drug's affinity for CYP2D6. A low Kₘ indicates high affinity. This information is critical for predicting the potential for drug-drug interactions where two drugs compete for the same enzyme.

Conclusion

The 2-hydroxylation of trimipramine is a critical metabolic pathway predominantly and stereoselectively mediated by CYP2D6. Its characterization is essential for a complete understanding of the drug's disposition and for navigating potential clinical variability driven by genetic polymorphisms and drug interactions. The in vitro methodology detailed in this guide, centered on human liver microsomes and validated with specific inhibitors and controls, provides a robust, self-validating framework for researchers. By accurately determining the kinetic parameters Kₘ and Vₘₐₓ, drug development professionals can generate crucial data to inform pharmacokinetic modeling, support regulatory submissions, and ultimately contribute to the safer and more effective use of trimipramine.[17][18][19]

References

A Technical Guide to the Role of CYP2D6 in 2-Hydroxytrimipramine Formation: From Mechanism to Clinical Ramifications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the pivotal role played by the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic hydroxylation of the tricyclic antidepressant, trimipramine. Trimipramine's therapeutic and adverse effects are profoundly influenced by its metabolic fate, which is dominated by a two-step process involving N-demethylation followed by hydroxylation. The second step, the formation of 2-hydroxytrimipramine and its analogue 2-hydroxydesmethyltrimipramine, is almost exclusively catalyzed by CYP2D6. Due to the highly polymorphic nature of the CYP2D6 gene, inter-individual variability in enzyme activity is vast, leading to significant differences in drug exposure and clinical outcomes. This guide will dissect the metabolic pathway, detail the clinical consequences of genetic polymorphisms, provide a robust in-vitro experimental protocol for investigating this specific metabolic reaction, and discuss the implications for drug development and personalized medicine.

Introduction: Trimipramine and the Cytochrome P450 Superfamily

Trimipramine is a tertiary amine tricyclic antidepressant (TCA) utilized in the management of major depressive disorder and, owing to its sedative properties, is also applied off-label for insomnia.[1] Like other TCAs, it functions by modulating neurotransmitter levels, but it is considered an atypical or "second-generation" TCA due to its relatively weak inhibition of serotonin and norepinephrine reuptake.[1][2]

The clinical utility of trimipramine is intrinsically linked to its hepatic metabolism, which is governed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the biotransformation of a vast array of xenobiotics, including the majority of clinically used drugs. Within this superfamily, CYP2D6 is one of the most extensively studied enzymes, not for its abundance, but for its critical role in the metabolism of approximately 20-25% of all prescribed drugs and its remarkable genetic variability.[3] Understanding the specific interaction between trimipramine and CYP2D6 is therefore paramount for predicting its pharmacokinetic profile and ensuring patient safety and efficacy.

The Metabolic Pathway of Trimipramine: A Two-Step Biotransformation

The metabolism of trimipramine is a sequential process, primarily involving two key CYP450 enzymes that dictate the formation of its major metabolites.

Step 1: N-Demethylation via CYP2C19

Initially, trimipramine undergoes N-demethylation to form its principal active metabolite, desmethyltrimipramine.[4] This conversion from a tertiary amine to a secondary amine is predominantly catalyzed by CYP2C19, with a minor contribution from CYP2C9.[4][5] Desmethyltrimipramine is also pharmacologically active, and the balance between the parent drug and this metabolite can influence the overall therapeutic effect.[4]

Step 2: Hydroxylation - The Definitive Role of CYP2D6

Following N-demethylation, both the parent drug, trimipramine, and its active metabolite, desmethyltrimipramine, undergo hydroxylation. This crucial step is mediated by CYP2D6, which catalyzes the formation of 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[2][4] This hydroxylation reaction is a critical detoxification pathway, as it renders the metabolites less active and facilitates their subsequent elimination from the body.[4][5] Research has also indicated that the metabolism by CYP2D6 is stereoselective, with a preference for the hydroxylation of l-trimipramine.[6]

Trimipramine_Metabolism Trimipramine Trimipramine (Tertiary Amine) Desmethyl Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyl CYP2C19 (major) CYP2C9 (minor) (N-Demethylation) Hydroxy_T 2-Hydroxytrimipramine (Inactive Metabolite) Trimipramine->Hydroxy_T CYP2D6 (Hydroxylation) Hydroxy_D 2-Hydroxydesmethyltrimipramine (Inactive Metabolite) Desmethyl->Hydroxy_D CYP2D6 (Hydroxylation) Elimination Further Conjugation & Elimination Hydroxy_T->Elimination Hydroxy_D->Elimination

Caption: Metabolic pathway of trimipramine.

Clinical Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of enzyme activity.[5] This genetic variability is the primary reason for the substantial inter-individual differences observed in trimipramine pharmacokinetics.[7] Individuals are typically categorized into one of four phenotypes based on their genotype.

  • Poor Metabolizers (PMs): Carry two no-function alleles. They have deficient enzyme activity.

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one no-function allele, or two reduced-function alleles.

  • Normal Metabolizers (NMs): (Historically referred to as Extensive Metabolizers) Carry two fully functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to exceptionally high enzyme activity.

Pharmacokinetic Consequences

The CYP2D6 phenotype has a direct and predictable impact on the systemic exposure to trimipramine. The pharmacokinetics of trimipramine and its demethylated metabolite are strongly dependent on the CYP2D6 genotype.[8]

  • Poor Metabolizers (PMs): The inability to effectively hydroxylate trimipramine leads to a dramatic decrease in its elimination. Studies show that PMs have significantly lower systemic clearance and a mean bioavailability that can be several times higher than in NMs (44% in PMs vs. 16% in NMs).[8][9] This results in a very high exposure to the active drug, substantially increasing the risk of concentration-dependent adverse effects.[9][10]

  • Ultrarapid Metabolizers (UMs): Conversely, UMs exhibit extremely high rates of both systemic and presystemic (first-pass) metabolism.[9] This leads to rapid elimination and potentially sub-therapeutic plasma concentrations of trimipramine, increasing the likelihood of treatment failure at standard doses.[5][9]

The following table summarizes the profound effect of CYP2D6 genotype on key pharmacokinetic parameters of trimipramine.

CYP2D6 Phenotype (Number of Active Genes)Mean Oral Clearance (L/h)Mean Systemic Clearance (L/h)Mean Bioavailability (%)Clinical Implication
Poor (0) 27.312.044%High risk of toxicity/adverse events[8][9]
Normal (2) 15124.216%Standard therapeutic response expected[9]
Ultrarapid (3) 25330.312%High risk of therapeutic failure[9]
Data synthesized from Kirchheiner et al., 2003.[9]

These well-documented effects have led the Clinical Pharmacogenetics Implementation Consortium (CPIC) to publish specific dosing guidelines for tricyclic antidepressants, including trimipramine, based on a patient's CYP2D6 and CYP2C19 genotype to optimize therapy.[11][12] For CYP2D6 poor and ultrarapid metabolizers, the use of an alternative drug not metabolized by CYP2D6 is often recommended.[10]

In Vitro Methodology for Analyzing 2-Hydroxytrimipramine Formation

To isolate and characterize the specific role of CYP2D6 in trimipramine hydroxylation, a well-designed in vitro experiment is essential. This allows researchers to control variables and directly measure the enzymatic conversion without the complexities of a whole-organism model.

Causality and Experimental Rationale

The primary goal is to confirm that CYP2D6 is the key enzyme responsible for 2-hydroxytrimipramine formation and to characterize the kinetics of this reaction. The choice of an in vitro system is critical.

  • Recombinant CYP2D6 (rCYP2D6): Using a heterologous expression system (e.g., baculovirus-infected insect cells or E. coli) that produces only the CYP2D6 enzyme provides the cleanest system.[13][14] It definitively demonstrates the enzyme's capability to perform the reaction in isolation.

  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from donated human liver tissue. They contain a full complement of CYP enzymes and are considered the gold standard for studying hepatic drug metabolism. Using HLMs from a panel of genotyped donors allows for the correlation of metabolic rates with CYP2D6 genotype.

A self-validating protocol must include appropriate controls to ensure the observed activity is specific, enzymatic, and cofactor-dependent.

Detailed Experimental Protocol: Recombinant CYP2D6 Assay

This protocol outlines a standard procedure for measuring the formation of 2-hydroxytrimipramine from trimipramine using recombinant CYP2D6.

Materials:

  • Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase

  • Trimipramine stock solution (in a suitable solvent like methanol or DMSO)

  • 2-hydroxytrimipramine analytical standard

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and thermal cycler/heating block

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mixture on ice. For each well, add phosphate buffer, the rCYP2D6 enzyme preparation, and trimipramine to achieve the desired final concentrations.

    • Rationale: Assembling the mixture on ice prevents the reaction from starting prematurely.

  • Inclusion of Controls (Self-Validation):

    • No-Cofactor Control: Prepare wells with the enzyme and substrate but replace the NADPH-regenerating system with buffer. This confirms the reaction is NADPH-dependent.

    • No-Enzyme Control: Prepare wells with the substrate and NADPH but replace the enzyme with buffer or a heat-inactivated enzyme preparation. This confirms the reaction is enzymatic and not due to spontaneous degradation.

    • Inhibitor Control: Prepare wells including a known, potent CYP2D6 inhibitor (e.g., quinidine). A significant reduction in metabolite formation confirms the activity is specific to CYP2D6.

  • Initiation of Reaction:

    • Pre-warm the plate containing the enzyme and substrate mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed solution of the NADPH-regenerating system to all wells.

    • Rationale: Pre-warming ensures the reaction occurs at a physiologically relevant temperature. The addition of NADPH is the definitive start point.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes, determined from initial time-linearity experiments). The reaction should be in the linear range with respect to time and enzyme concentration.

  • Termination of Reaction:

    • Stop the reaction by adding an excess volume (e.g., 2-3x the incubation volume) of ice-cold acetonitrile containing a suitable internal standard.

    • Rationale: The organic solvent precipitates the enzyme protein, halting all activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification by LC-MS/MS:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of 2-hydroxytrimipramine formed.

    • Create a standard curve using the analytical standard to convert the instrument response into a concentration. The rate of formation is typically expressed as pmol/min/pmol CYP.

InVitro_Workflow cluster_prep 1. Preparation (On Ice) cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep Combine: - rCYP2D6 Enzyme - Trimipramine (Substrate) - Buffer Prewarm Pre-warm to 37°C Prep->Prewarm Initiate Add NADPH (Start Reaction) Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench (Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro CYP2D6-mediated metabolism assay.

Conclusion and Future Perspectives

The formation of 2-hydroxytrimipramine is a critical metabolic step in the disposition of the antidepressant trimipramine, and it is unequivocally catalyzed by the polymorphic enzyme CYP2D6. The profound dependence of trimipramine clearance on CYP2D6 activity makes its pharmacokinetics highly sensitive to an individual's genetic makeup. For researchers and drug development professionals, understanding this relationship is not merely academic; it is fundamental to developing safer and more effective therapeutic strategies. The use of robust in vitro methodologies, as described, is essential for characterizing such pathways for new chemical entities. The well-established clinical impact of CYP2D6 genotype on trimipramine response serves as a paradigm for the importance of pharmacogenetics in personalized medicine, guiding clinicians toward genotype-informed dosing or alternative therapies to mitigate the risks of adverse events and therapeutic failure.

References

The Pharmacological Profile of 2-Hydroxytrimipramine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive metabolism, primarily through demethylation and hydroxylation, leading to the formation of several metabolites. Among these, 2-hydroxytrimipramine is a significant product of CYP2D6-mediated oxidation. While often considered an inactivation product, emerging evidence on the activity of hydroxylated metabolites of other TCAs necessitates a closer examination of 2-hydroxytrimipramine's pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological activity of this metabolite, details relevant experimental protocols for its characterization, and visualizes its metabolic and potential signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of psychopharmacology.

Introduction

Trimipramine is an atypical tricyclic antidepressant distinguished by its clinical efficacy despite being a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1] Its therapeutic actions are thought to be mediated by a broad receptor antagonist profile, including potent blockade of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[2] Like other TCAs, trimipramine is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP2D6 catalyzing the hydroxylation of both trimipramine and its active metabolite, desmethyltrimipramine, to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[3] This hydroxylation step has traditionally been viewed as a pathway for inactivation and detoxification.[3]

However, studies on the hydroxylated metabolites of other TCAs, such as nortriptyline and desipramine, have revealed that these compounds can retain significant pharmacological activity.[4][5] For instance, 10-hydroxynortriptyline is a potent norepinephrine reuptake inhibitor but exhibits substantially reduced affinity for muscarinic acetylcholine receptors, suggesting a potentially improved side-effect profile.[6][7] These findings underscore the importance of characterizing the full pharmacological profile of hydroxylated metabolites to understand their contribution to the overall therapeutic and adverse effects of the parent drug.

This guide focuses on the current state of knowledge regarding the pharmacological activity of 2-hydroxytrimipramine, providing quantitative data where available, detailed experimental methodologies for its further investigation, and visual representations of its metabolic and potential signaling pathways.

Pharmacological Activity of 2-Hydroxytrimipramine

Direct pharmacological data for 2-hydroxytrimipramine is limited, with research primarily focused on its interaction with monoamine transporters. The most comprehensive data to date comes from a study by Haenisch et al. (2011), which investigated the inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters.

Data Presentation: Inhibition of Monoamine and Organic Cation Transporters

The following table summarizes the quantitative data for the inhibitory activity of 2-hydroxytrimipramine at various transporters, presented as IC50 values. A higher IC50 value indicates lower potency.

Transporter2-Hydroxytrimipramine IC50 (µM)Trimipramine IC50 (µM)Desmethyl-trimipramine IC50 (µM)Reference
Human Serotonin Transporter (hSERT) Less Potent than Trimipramine2 - 10Similar to Trimipramine[1]
Human Norepinephrine Transporter (hNAT) Less Potent than Trimipramine2 - 10Similar to Trimipramine[1]
Human Dopamine Transporter (hDAT) > 30High (less potent)Similar to Trimipramine[1]
Human Organic Cation Transporter 1 (hOCT1) Less Potent than Trimipramine2 - 10Similar to Trimipramine[1]
Human Organic Cation Transporter 2 (hOCT2) Similar to Trimipramine2 - 10Similar to Trimipramine[1]
Human Organic Cation Transporter 3 (hOCT3) No significant inhibitionNo significant inhibitionNo significant inhibition[1]

As indicated in the table, 2-hydroxytrimipramine is a less potent inhibitor of hSERT, hNAT, and hOCT1 compared to its parent compound, trimipramine, and the desmethyl metabolite.[1] Its activity at hDAT is negligible, which is consistent with the profile of most TCAs.[1]

Receptor Binding Profile: A Data Gap

Crucially, there is a lack of publicly available data on the binding affinities (e.g., Ki or Kd values) of 2-hydroxytrimipramine at the key G-protein coupled receptors that are primary targets for trimipramine and other TCAs. These include:

  • Histamine H1 receptor

  • Serotonin 5-HT2A receptor

  • α1-Adrenergic receptor

  • Muscarinic acetylcholine receptors (M1-M5)

  • Dopamine D2 receptor

Given that the parent compound, trimipramine, exhibits high affinity for H1, 5-HT2A, and α1-adrenergic receptors, and moderate affinity for D2 and muscarinic receptors, characterizing the binding profile of 2-hydroxytrimipramine at these sites is essential for a complete understanding of its pharmacological role.[2] Based on studies of other hydroxylated TCAs, it is plausible that 2-hydroxytrimipramine may have a reduced affinity for muscarinic receptors compared to trimipramine, which could translate to a lower burden of anticholinergic side effects.[6][7]

Experimental Protocols

To facilitate further research into the pharmacological activity of 2-hydroxytrimipramine, this section provides detailed, representative protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as 2-hydroxytrimipramine, for a specific receptor (e.g., human histamine H1 receptor).

Objective: To determine the inhibition constant (Ki) of 2-hydroxytrimipramine for the human H1 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-pyrilamine (a selective H1 antagonist).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity H1 antagonist, such as mepyramine.

  • Test Compound: 2-hydroxytrimipramine, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-H1 cells to confluence and harvest.

    • Homogenize cells in ice-cold assay buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add cell membranes, [³H]-pyrilamine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]-pyrilamine, and a high concentration of mepyramine.

    • Test Compound: Add cell membranes, [³H]-pyrilamine, and varying concentrations of 2-hydroxytrimipramine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2-hydroxytrimipramine to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Assay for Receptor Activity (Calcium Mobilization)

This protocol describes a method to determine the functional potency (IC50) of a compound as an antagonist at a Gq-coupled receptor, such as the histamine H1 receptor, by measuring changes in intracellular calcium.

Objective: To determine the ability of 2-hydroxytrimipramine to antagonize histamine-induced intracellular calcium release in cells expressing the H1 receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

  • Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Histamine.

  • Test Compound: 2-hydroxytrimipramine.

  • Instrumentation: A fluorescence plate reader with an injection system.

Methodology:

  • Cell Preparation: Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C. After incubation, wash the cells to remove any excess dye.

  • Functional Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Add varying concentrations of 2-hydroxytrimipramine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically an EC80 concentration, which elicits 80% of the maximal response) into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with the response to histamine alone representing 100% and the baseline representing 0%.

    • Plot the percentage of inhibition against the log concentration of 2-hydroxytrimipramine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Metabolic Pathway of Trimipramine

The following diagram illustrates the primary metabolic pathway of trimipramine to its major metabolites, including 2-hydroxytrimipramine.

Metabolic Pathway of Trimipramine Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19 (Demethylation) 2-Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->2-Hydroxytrimipramine CYP2D6 (Hydroxylation) 2-Hydroxydesmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->2-Hydroxydesmethyltrimipramine CYP2D6 (Hydroxylation)

Metabolic Pathway of Trimipramine
Experimental Workflow for Receptor Binding Assay

This diagram outlines the key steps in the radioligand binding assay protocol described in section 3.1.

Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Isolation Membrane Isolation Cell Culture->Membrane Isolation Protein Quantification Protein Quantification Membrane Isolation->Protein Quantification Assay Setup Assay Setup Protein Quantification->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Competition Curve Generate Competition Curve Calculate Specific Binding->Generate Competition Curve Determine IC50 & Ki Determine IC50 & Ki Generate Competition Curve->Determine IC50 & Ki

Workflow for Radioligand Binding Assay
Hypothetical Signaling Pathway for 5-HT2A Receptor Antagonism

While the functional activity of 2-hydroxytrimipramine at the 5-HT2A receptor is unknown, this diagram illustrates the canonical Gq-coupled signaling pathway that would be inhibited if it acts as an antagonist, similar to its parent compound.

Hypothetical 5-HT2A Receptor Antagonism Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Serotonin Serotonin Serotonin->5-HT2A_Receptor Activates 2-Hydroxytrimipramine 2-Hydroxytrimipramine (Potential Antagonist) 2-Hydroxytrimipramine->5-HT2A_Receptor Blocks

Hypothetical 5-HT2A Receptor Antagonism Pathway

Conclusion and Future Directions

The pharmacological profile of 2-hydroxytrimipramine remains largely uncharacterized, with current data limited to its modest inhibitory activity at monoamine transporters. While this metabolite is less potent than trimipramine and desmethyl-trimipramine in this regard, its contribution to the overall clinical effects of trimipramine cannot be dismissed without a more thorough investigation. The precedent set by other hydroxylated TCA metabolites, which can retain significant therapeutic activity with potentially fewer side effects, provides a strong impetus for further research.

Future studies should prioritize the characterization of 2-hydroxytrimipramine's binding affinity at a broad range of CNS receptors, particularly the histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors. The experimental protocols detailed in this guide provide a framework for such investigations. Elucidating the full pharmacological profile of 2-hydroxytrimipramine will not only enhance our understanding of the complex pharmacology of trimipramine but may also reveal new avenues for the development of antidepressants with improved efficacy and tolerability.

References

An In-depth Technical Guide on the Pharmacology of Trimipramine and its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other drugs in its class. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to the potent inhibition of serotonin or norepinephrine reuptake.[1][2][3] Instead, trimipramine's therapeutic actions are thought to be mediated by a complex interplay of potent antagonism at various neurotransmitter receptors. This guide provides a comprehensive overview of the pharmacology of trimipramine and its principal active metabolites, desmethyltrimipramine and 2-hydroxytrimipramine. It includes a detailed examination of their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Trimipramine is a second-generation tricyclic antidepressant that has been utilized in the treatment of major depressive disorder, particularly in cases where sedation is a desired therapeutic outcome.[1] It also exhibits anxiolytic and hypnotic properties.[1] The primary active metabolite of trimipramine is desmethyltrimipramine, which is formed through demethylation in the liver.[4][5] Both trimipramine and desmethyltrimipramine undergo further metabolism via hydroxylation to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[4][5] This guide will delve into the intricate pharmacological characteristics of trimipramine and its key active metabolites.

Pharmacology and Mechanism of Action

The mechanism of action of trimipramine is multifaceted and not fully elucidated.[1] It is a weak inhibitor of serotonin and norepinephrine reuptake.[1][6] Its antidepressant and other psychotropic effects are largely attributed to its antagonist activity at a variety of neurotransmitter receptors.[1][2]

Receptor Binding Profile

Trimipramine and its metabolites exhibit a broad receptor binding profile. The parent compound is a potent antagonist of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[1] Its affinity for dopamine D2 and muscarinic acetylcholine receptors is moderate.[1] The active metabolite, desmethyltrimipramine, demonstrates similar potencies to the parent compound at various monoamine transporters.[7]

Table 1: Receptor and Transporter Binding Affinities (Ki in nM)

TargetTrimipramine (Ki, nM)Desmethyltrimipramine (Ki, nM)2-Hydroxytrimipramine (Ki, nM)
Transporters
Serotonin Transporter (SERT)1496220>30000
Norepinephrine Transporter (NET)51029204960
Dopamine Transporter (DAT)>30000295004585
Receptors
Histamine H10.27--
Serotonin 5-HT2AStrong Antagonist--
α1-AdrenergicStrong Antagonist--
Dopamine D2Moderate Antagonist--
Muscarinic AcetylcholineModerate Antagonist--

Note: A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.[1][8]

Signaling Pathways

The antagonism of H1, 5-HT2A, and α1-adrenergic receptors by trimipramine leads to the blockade of their respective signaling cascades. For instance, by blocking the H1 receptor, trimipramine exerts its sedative effects.[1] The diagram below illustrates a generalized signaling pathway for a Gq-coupled receptor, which is relevant for the 5-HT2A and α1-adrenergic receptors that trimipramine antagonizes.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Gq-Coupled Receptor (e.g., 5-HT2A, α1-Adrenergic) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Trimipramine Trimipramine Trimipramine->Receptor Blocks Ligand Endogenous Ligand (e.g., Serotonin, Norepinephrine) Ligand->Receptor Activates Metabolism_Pathway cluster_enzymes CYP450 Enzymes Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine N-demethylation Hydroxytrimipramine 2-Hydroxytrimipramine (Inactive) Trimipramine->Hydroxytrimipramine Hydroxylation Hydroxydesmethyl 2-Hydroxydesmethyltrimipramine (Inactive) Desmethyltrimipramine->Hydroxydesmethyl Hydroxylation CYP2C19 CYP2C19 (major) CYP2C19->Trimipramine CYP2C9 CYP2C9 (minor) CYP2C9->Trimipramine CYP2D6 CYP2D6 CYP2D6->Trimipramine CYP2D6->Desmethyltrimipramine Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing detection Scintillation Counting washing->detection analysis Data Analysis (IC50 and Ki determination) detection->analysis end End analysis->end

References

An In-Depth Technical Guide to the Stereoselective Metabolism of Trimipramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trimipramine is a tricyclic antidepressant (TCA) distinguished by its atypical pharmacological profile, notably its weak inhibition of monoamine reuptake.[1][2] Administered as a racemic mixture, its therapeutic and metabolic effects are complicated by the presence of a chiral center. The two enantiomers, (R)-(+)- and (S)-(-)-trimipramine, exhibit significant differences in their metabolic fate, a phenomenon known as stereoselective metabolism. This guide provides a comprehensive technical exploration of the enzymatic pathways, analytical methodologies, and clinical implications of this stereoselectivity. We will delve into the specific roles of cytochrome P450 (CYP) isoenzymes, particularly CYP2C19 and CYP2D6, in mediating the distinct N-demethylation and hydroxylation of each enantiomer. Furthermore, this document details validated experimental protocols for the enantioselective analysis of trimipramine and its metabolites, offering field-proven insights for researchers in drug development and clinical pharmacology. The overarching goal is to provide a self-validating framework for understanding and investigating the complex interplay between stereochemistry and drug metabolism, which is fundamental to advancing personalized medicine in psychiatric care.

Part 1: Introduction to Trimipramine and Chirality

Trimipramine: An Atypical Tricyclic Antidepressant

Trimipramine holds a unique position within the TCA class.[3] While structurally similar to other tricyclics like imipramine, its mechanism of action deviates significantly. Unlike its counterparts, trimipramine is a very weak inhibitor of serotonin and norepinephrine reuptake at therapeutic concentrations.[1][4] Its antidepressant and anxiolytic effects are thought to arise primarily from its potent antagonism of several receptors, including histamine H₁, serotonin 5-HT₂, and alpha-1 adrenergic receptors.[1][5] It is administered clinically as a racemate, a 1:1 mixture of its two non-superimposable mirror-image isomers, or enantiomers.[5]

The Significance of Chirality in Drug Metabolism and Action

Biological systems—enzymes, receptors, and transporters—are inherently chiral. This three-dimensional specificity means they can interact differently with the enantiomers of a chiral drug.[6][7] These differential interactions can lead to significant variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic effect and toxicity).[7] For racemic drugs, one enantiomer may be therapeutically active (the eutomer) while the other is less active or inactive (the distomer), or even contributes to adverse effects.[5] Stereoselective metabolism, where enzymes preferentially metabolize one enantiomer over the other, is a critical factor that can lead to an imbalance in the plasma concentrations of the enantiomers, profoundly affecting the drug's overall clinical profile.[5][7]

Part 2: The Metabolic Fate of Trimipramine Enantiomers

The biotransformation of trimipramine is extensive and primarily occurs in the liver via two major pathways: N-demethylation and aromatic hydroxylation.[8] These pathways are not only catalyzed by different enzyme systems but are also highly stereoselective, leading to distinct metabolic profiles for the (R)- and (S)-enantiomers.

Stereoselective N-Demethylation Pathway

N-demethylation converts the tertiary amine trimipramine into its active secondary amine metabolite, desmethyltrimipramine.[8][9] This metabolic route shows a clear preference for the (+)-enantiomer of trimipramine.[5][10][11]

  • Causality and Key Enzyme: The primary enzyme responsible for this stereoselective N-demethylation is CYP2C19 .[8][10] Studies have shown a significant correlation between CYP2C19 activity and the plasma concentrations of (+)-trimipramine.[10][11] Individuals with reduced or absent CYP2C19 function ("poor metabolizers") exhibit significantly impaired demethylation of the (+)-enantiomer, leading to its accumulation.[10][12] The rationale for this selectivity lies in the specific three-dimensional fit between the (+)-enantiomer and the active site of the CYP2C19 enzyme, which facilitates the removal of a methyl group. CYP2C9 may also play a minor role in this pathway.[8]

Stereoselective Hydroxylation Pathway

Aromatic hydroxylation, specifically at the 2-position of the dibenzazepine ring, is the other major metabolic pathway. This reaction is stereoselective for the (-)-enantiomer of trimipramine.[5][10][11]

  • Causality and Key Enzyme: This pathway is predominantly mediated by CYP2D6 .[8][10] This enzyme is responsible for the 2-hydroxylation of (-)-trimipramine and both enantiomers of its demethylated metabolite, desmethyltrimipramine.[10][11] Interestingly, CYP2D6 does not appear to be significantly involved in the 2-hydroxylation of the (+)-trimipramine parent drug.[10] Genetic polymorphisms in the CYP2D6 gene are a major source of interindividual variability in the clearance of the (-)-enantiomer.[13] Poor metabolizers of CYP2D6 show markedly reduced hydroxylation, leading to higher exposure to (-)-trimipramine and its demethylated metabolites.[10][13]

Other Contributing Enzymes and Minor Pathways

While CYP2C19 and CYP2D6 are the principal drivers of trimipramine's stereoselective metabolism, other enzymes contribute to its overall clearance.

  • CYP3A4/5: Evidence suggests that CYP3A4 and/or CYP3A5 are involved in the metabolism of (-)-trimipramine, potentially to a metabolite that has not yet been fully characterized in clinical studies.[10][11]

  • N-oxidation: The formation of trimipramine-N-oxide is another metabolic route.[4][14] This metabolite has been shown to be pharmacologically active, inhibiting monoamine transporters.[4]

The interplay of these enzymatic pathways is visually summarized in the diagram below.

G R_TMP (+)-Trimipramine R_DMT (+)-Desmethyltrimipramine R_TMP->R_DMT CYP2C19 (Major) CYP2C9 (Minor) S_TMP (-)-Trimipramine S_DMT (-)-Desmethyltrimipramine S_TMP->S_DMT CYP2C19 S_TMP_OH (-)-2-OH-Trimipramine S_TMP->S_TMP_OH CYP2D6 S_TMP_Other Other Metabolites S_TMP->S_TMP_Other CYP3A4/5 R_DMT_OH (+)-2-OH-Desmethyltrimipramine R_DMT->R_DMT_OH CYP2D6 S_DMT_OH (-)-2-OH-Desmethyltrimipramine S_DMT->S_DMT_OH

Stereoselective metabolic pathways of trimipramine.
Pharmacological Activity of Metabolites

The metabolites of trimipramine are not merely inert excretion products; several are pharmacologically active.

  • Desmethyltrimipramine: This major metabolite is pharmacologically active, similar to other secondary amine TCAs.[1][8]

  • Hydroxylated Metabolites: Hydroxylated metabolites of TCAs can retain significant biological activity, including the ability to inhibit neurotransmitter reuptake.[15]

  • Trimipramine-N-oxide: This metabolite has been shown in vitro to inhibit human serotonin (hSERT) and norepinephrine (hNAT) transporters.[4]

The contribution of these active metabolites to the overall therapeutic effect of trimipramine is an important area of research, as their formation is directly influenced by the stereoselective metabolism of the parent enantiomers.

Part 3: Methodologies for Enantioselective Analysis

Protocol: Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for separating enantiomers.[17] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. An alpha-1-acid glycoprotein (AGP) column is a particularly effective CSP for this purpose.[18]

Step-by-Step Methodology:

  • Sample Preparation (Human Plasma):

    • To 1 mL of patient plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

    • Perform a liquid-liquid extraction. Add 200 µL of 1 M NaOH to basify the plasma, followed by 5 mL of an organic solvent mixture (e.g., hexane/isoamyl alcohol, 99:1 v/v).

    • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. This extraction protocol is crucial for removing plasma proteins and other interfering substances that could damage the analytical column and compromise the analysis.

  • Chromatographic Conditions:

    • Column: Chiral-AGP column (e.g., 100 mm x 4.0 mm, 5 µm).

    • Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 10 mM sodium phosphate buffer (pH 7.0) and acetonitrile. The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 25°C. Maintaining a constant temperature is critical for reproducible retention times.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify peaks based on the retention times of pure enantiomer standards.

    • Quantify the concentration of each enantiomer and metabolite by comparing its peak area to that of the internal standard and constructing a calibration curve.

Protocol: Enantioselective Separation by Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume.[17][19] For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Plasma samples can be prepared as described for HPLC. Alternatively, a solid-phase extraction (SPE) protocol can be used for cleanup.

    • Urine samples may require dilution and filtration before analysis.[19]

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm internal diameter).

    • Background Electrolyte (BGE): A buffer such as 50 mM phosphate buffer (pH 2.5).

    • Chiral Selector: A dual cyclodextrin system, such as a combination of β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), added to the BGE.[19] The choice of cyclodextrin and its concentration are the most critical parameters for achieving chiral resolution, as they form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

    • Applied Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Diode array detector (DAD) or, for higher sensitivity, coupling with a mass spectrometer (CE-MS).

The workflow for analyzing clinical samples is depicted below.

G start Clinical Sample (Patient Plasma) extraction Liquid-Liquid or Solid-Phase Extraction (with Internal Standard) start->extraction concentration Evaporation & Reconstitution extraction->concentration analysis Enantioselective Analysis (Chiral HPLC or CE) concentration->analysis quantification Peak Integration & Quantification analysis->quantification result Pharmacokinetic Data for each Enantiomer quantification->result

Workflow for enantioselective analysis of trimipramine.

Part 4: Clinical and Pharmacogenetic Implications

The stereoselective metabolism of trimipramine, driven by polymorphic enzymes, has direct and significant clinical consequences. Understanding a patient's genetic makeup can help predict their metabolic capacity and tailor dosing to optimize efficacy and minimize risk.[8][12]

Impact of CYP2D6 and CYP2C19 Polymorphisms
  • CYP2D6 Poor Metabolizers (PMs): These individuals have deficient 2-hydroxylation, leading to reduced clearance of (-)-trimipramine and its active demethylated metabolites.[10][13] This can result in significantly elevated plasma concentrations, increasing the risk of concentration-dependent side effects.[13]

  • CYP2C19 Poor Metabolizers (PMs): PMs for CYP2C19 exhibit impaired N-demethylation, particularly of (+)-trimipramine.[10] This leads to higher concentrations of both parent enantiomers, as the primary clearance pathway for the (+)-enantiomer is blocked.[10][11]

  • CYP2D6/CYP2C19 Ultra-rapid Metabolizers (UMs): Patients with multiple functional copies of these genes may clear the drug too quickly, potentially leading to sub-therapeutic plasma concentrations and treatment failure at standard doses.[12][20]

Data Summary: Pharmacokinetics in Different Phenotypes

The following table summarizes the impact of CYP2D6 genotype on the pharmacokinetics of trimipramine and its primary metabolite, based on published data.[13] It clearly demonstrates the profound effect of genetics on drug exposure.

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Fold Difference (PM vs EM)
Trimipramine Oral Clearance (L/h) 276 (Median)36 (Median)~7.7x lower
Trimipramine Bioavailability -At least 3-fold higher>3x
Desmethyltrimipramine AUC (mg/L*h) 0.04 (Median)1.7 (Median)~42.5x higher

Data synthesized from Kirchheiner et al., 2003.[13]

Therapeutic Drug Monitoring (TDM) and Personalized Medicine

Given the large interindividual variability, TDM is a valuable tool for managing trimipramine therapy. However, standard TDM that measures only the total drug concentration is insufficient. Enantioselective TDM, combined with pharmacogenetic testing for CYP2D6 and CYP2C19, provides the most precise data to guide dosing. For instance, a CYP2D6 poor metabolizer may require a significant dose reduction to avoid toxicity, while a CYP2C19 ultra-rapid metabolizer might need a higher dose or an alternative medication.[12][20] This integrated approach is the cornerstone of personalized medicine in this context.

Part 5: Conclusion and Future Directions

The metabolism of trimipramine is a clear example of the critical importance of stereochemistry in pharmacology. The disposition of its enantiomers is dictated by distinct, genetically polymorphic enzyme pathways, primarily involving CYP2C19 for the N-demethylation of (+)-trimipramine and CYP2D6 for the 2-hydroxylation of (-)-trimipramine.[8][10][11] This stereoselectivity has profound implications for the drug's pharmacokinetics and, consequently, its clinical safety and efficacy.

Future research should focus on several key areas:

  • Full Characterization of Metabolites: The complete metabolic profile, including the downstream metabolites from CYP3A4/5 action on (-)-trimipramine, should be elucidated.[10]

  • Pharmacodynamics of Individual Enantiomers: While the (-)-enantiomer appears to have higher receptor affinity, comprehensive studies are needed to fully understand the pharmacodynamic contribution of each parent enantiomer and their respective metabolites.[5]

  • Clinical Outcome Studies: Prospective clinical trials that correlate enantiomer concentrations and CYP genotypes with therapeutic outcomes and adverse events are needed to establish definitive guidelines for personalized dosing.

By integrating advanced analytical techniques with pharmacogenetic insights, the scientific and clinical communities can move beyond a one-size-fits-all approach and unlock the full potential of personalized therapy with chiral drugs like trimipramine.

References

A Technical Guide to 2-Hydroxy Trimipramine: Properties, Metabolism, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Trimipramine, a primary metabolite of the tricyclic antidepressant Trimipramine. This document details its chemical properties, metabolic pathway, and its interaction with key monoamine transporters, offering valuable information for researchers in pharmacology and drug development.

Core Chemical and Physical Properties

This compound is the product of the hydroxylation of Trimipramine, a metabolic process that occurs in the liver. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical FormulaC₂₀H₂₆N₂O[1]
Molecular Weight310.43 g/mol [1]
IUPAC Name5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
CAS Number2064-15-5

Metabolism of Trimipramine to this compound

Trimipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a key step in this process. Initially, Trimipramine is demethylated to desmethyltrimipramine, a pharmacologically active metabolite. Both Trimipramine and desmethyltrimipramine are then hydroxylated by the CYP2D6 enzyme to form this compound and 2-hydroxydesmethyltrimipramine, respectively. This hydroxylation step is considered to inactivate the parent compound and its demethylated metabolite.

Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9 (Demethylation) 2-Hydroxy_Trimipramine 2-Hydroxy Trimipramine Trimipramine->2-Hydroxy_Trimipramine CYP2D6 (Hydroxylation) 2-Hydroxydesmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->2-Hydroxydesmethyltrimipramine CYP2D6 (Hydroxylation)

Metabolic pathway of Trimipramine.

Pharmacological Activity at Monoamine Transporters

The pharmacological effects of tricyclic antidepressants and their metabolites are often attributed to their interaction with monoamine transporters. The inhibitory potency of this compound and its parent compound has been evaluated at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Quantitative Analysis of Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound compared to Trimipramine at key monoamine transporters.

CompoundhSERT (IC₅₀ in µM)hNET (IC₅₀ in µM)hDAT (IC₅₀ in µM)
Trimipramine2.14.9>30
This compound >3011.026.0

Data sourced from Haenisch et al. (2011).

These findings indicate that this compound is a less potent inhibitor of hNET and hSERT compared to its parent compound, Trimipramine.

Experimental Protocols

The determination of the inhibitory potencies of this compound at monoamine transporters is a critical experimental procedure. A common methodology involves in vitro uptake inhibition assays using human embryonic kidney (HEK293) cells that are genetically engineered to express the specific human monoamine transporter.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC₅₀ values of test compounds at hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Radiolabeled substrates (e.g., [³H]serotonin for hSERT, [³H]norepinephrine for hNET, [³H]dopamine for hDAT).

  • Test compound (this compound).

  • Reference inhibitors.

  • Cell culture reagents and plates.

  • Scintillation counter.

Methodology:

  • Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor.

  • Uptake Initiation: The radiolabeled substrate is added to initiate the uptake process.

  • Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Cell_Culture Culture HEK293 cells expressing transporter Pre-incubation Pre-incubate with This compound Cell_Culture->Pre-incubation Uptake_Initiation Add radiolabeled substrate Pre-incubation->Uptake_Initiation Incubation Incubate for defined time Uptake_Initiation->Incubation Termination Terminate uptake with cold buffer wash Incubation->Termination Lysis_Measurement Lyse cells and measure radioactivity Termination->Lysis_Measurement Data_Analysis Calculate IC50 values Lysis_Measurement->Data_Analysis

Experimental workflow for transporter inhibition assay.

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by compounds like Trimipramine and its metabolites leads to an increased concentration of these neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling cascades. While the direct signaling pathways of this compound are not extensively characterized, they are presumed to follow the general mechanisms of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Prolonged exposure to increased synaptic serotonin and norepinephrine can lead to adaptive changes in receptor sensitivity and gene expression. A key long-term effect is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity.

2HT This compound NET_SERT Inhibition of NET/SERT 2HT->NET_SERT Synaptic_NE_5HT Increased Synaptic Norepinephrine & Serotonin NET_SERT->Synaptic_NE_5HT Receptor_Binding Increased Postsynaptic Receptor Binding Synaptic_NE_5HT->Receptor_Binding Second_Messengers Modulation of Second Messenger Systems (e.g., cAMP, IP3, DAG) Receptor_Binding->Second_Messengers Gene_Expression Alterations in Gene Expression Second_Messengers->Gene_Expression BDNF Increased BDNF Expression Gene_Expression->BDNF

Postulated downstream signaling of this compound.

References

Unraveling the Metabolic Fate of Trimipramine: A Technical Guide to its Discovery and Identification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery and identification of trimipramine metabolites in human urine. Trimipramine, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to a variety of pharmacologically active and inactive compounds that are excreted in urine. Understanding these metabolic pathways and having robust analytical methods for their detection and quantification are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Metabolic Pathways of Trimipramine

Trimipramine is primarily metabolized in the liver by cytochrome P450 enzymes. The main metabolic routes involve demethylation and hydroxylation, producing a range of metabolites. The key enzymes responsible for these transformations are CYP2C19 and CYP2D6.

The metabolic cascade begins with the demethylation of the tertiary amine side chain of trimipramine, predominantly by CYP2C19, to form the active metabolite desmethyltrimipramine. Both trimipramine and desmethyltrimipramine can then undergo hydroxylation at the 2-position of the dibenzazepine ring, a reaction catalyzed by CYP2D6, to yield 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively. Another identified metabolic pathway is N-oxidation of the side chain. Subsequent conjugation, primarily glucuronidation, of the hydroxylated metabolites facilitates their excretion in urine.

Below is a diagram illustrating the primary metabolic pathways of trimipramine.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine CYP2C19 (Demethylation) Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine CYP2D6 (Hydroxylation) Trimipramine_N_Oxide Trimipramine-N-oxide Trimipramine->Trimipramine_N_Oxide N-Oxidation Hydroxydesmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->Hydroxydesmethyltrimipramine CYP2D6 (Hydroxylation) Conjugates Glucuronide Conjugates Hydroxytrimipramine->Conjugates Hydroxydesmethyltrimipramine->Conjugates

Diagram of the primary metabolic pathways of trimipramine.

Quantitative Analysis of Trimipramine Metabolites in Urine

The quantification of trimipramine and its metabolites in urine is essential for understanding its disposition and for clinical monitoring. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose. The following table summarizes the key quantitative data for the major metabolites of trimipramine identified in urine. Please note that obtaining a complete dataset for all metabolites from a single source is challenging, and the data presented here is a composite from multiple studies.

MetaboliteAbbreviationTypical Concentration Range (ng/mL)Retention Time (min)Mass-to-Charge Ratio (m/z)Analytical Method
TrimipramineTMP5 - 100Varies with method295.2 (parent ion)LC-MS/MS, GC-MS
DesmethyltrimipramineDTM10 - 200Varies with method281.2 (parent ion)LC-MS/MS, GC-MS
2-Hydroxytrimipramine2-OH-TMP20 - 500Varies with method311.2 (parent ion)LC-MS/MS, GC-MS
2-Hydroxydesmethyltrimipramine2-OH-DTM50 - 1000Varies with method297.2 (parent ion)LC-MS/MS, GC-MS
Trimipramine-N-oxideTMP-NOVariesVaries with method311.2 (parent ion)LC-MS/MS

Experimental Protocols for Metabolite Identification

The reliable identification and quantification of trimipramine metabolites in urine require a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for these key experiments.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Since a significant portion of hydroxylated metabolites are excreted as glucuronide conjugates, an initial enzymatic hydrolysis step is often necessary to liberate the free metabolites.

  • Objective: To deconjugate glucuronidated metabolites and extract trimipramine and its metabolites from the urine matrix.

  • Materials:

    • Urine sample

    • β-glucuronidase from Helix pomatia

    • Phosphate buffer (pH 5.0)

    • Internal standard (e.g., a deuterated analog of trimipramine)

    • SPE cartridge (e.g., C18 or mixed-mode cation exchange)

    • Methanol

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide

  • Protocol:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of phosphate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C for 12-18 hours.

    • Condition the SPE cartridge by sequentially passing methanol and then water through it.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for analysis.

Analytical Methodology: LC-MS/MS Analysis

LC-MS/MS is the preferred method for the sensitive and specific quantification of trimipramine and its metabolites due to its high selectivity and sensitivity.

  • Objective: To separate, identify, and quantify trimipramine and its metabolites.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

    • Ion Source Temperature: 350°C.

    • Collision Gas: Argon.

The following diagram illustrates a typical experimental workflow for the analysis of trimipramine metabolites in urine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Workflow for trimipramine metabolite analysis in urine.

This technical guide provides a foundational understanding of the processes involved in the discovery and identification of trimipramine metabolites in urine. The detailed methodologies and data presented serve as a valuable resource for researchers and professionals in the field of drug metabolism and analysis. The application of these techniques is critical for advancing our knowledge of trimipramine's pharmacology and ensuring its safe and effective use in clinical practice.

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Hydroxy Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Trimipramine is a primary active metabolite of the tricyclic antidepressant (TCA) Trimipramine. As a significant product of hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, understanding the physicochemical properties of this compound is crucial for a comprehensive pharmacokinetic and pharmacodynamic assessment of its parent drug. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a visualization of its metabolic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following tables summarize the available quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Chemical Formula C₂₀H₂₆N₂O
Molecular Weight 310.43 g/mol
CAS Number 2064-15-5

Table 2: Physicochemical Data of this compound

PropertyValueNotesSource
Melting Point 62.00 °CA melting point range of 50-61°C has been reported for the deuterated form, this compound-d3.
Boiling Point 474.70 °CPredicted value.
logP 4.4This is a computationally predicted value for the deuterated form, this compound-d3. An experimental value for the non-deuterated form is not readily available.
pKa Data not availableExperimental determination is required for an accurate value.
Aqueous Solubility Data not availableExperimental determination is required for an accurate value.

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is essential for drug development. Standardized experimental protocols ensure data accuracy and reproducibility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Microscale Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small amount of liquid this compound (if in liquid form) is placed in a small-diameter test tube (fusion tube).

  • Capillary Insertion: A sealed-end capillary tube is inverted and placed into the fusion tube containing the sample.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Metabolic Pathway of Trimipramine

This compound is a key metabolite in the biotransformation of Trimipramine. The following diagram illustrates this metabolic pathway.

Metabolic Pathway of Trimipramine Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9 (minor) (N-Demethylation) TwoHydroxyTrimipramine This compound Trimipramine->TwoHydroxyTrimipramine CYP2D6 (Hydroxylation) TwoHydroxyDesmethyltrimipramine 2-Hydroxy- desmethyltrimipramine Desmethyltrimipramine->TwoHydroxyDesmethyltrimipramine CYP2D6 (Hydroxylation)

Metabolic pathway of Trimipramine to its major metabolites.

Signaling and Mechanism of Action

The precise signaling pathway and mechanism of action for this compound are not as well-defined as its metabolic generation. Like its parent compound, Trimipramine, this compound is a weak inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This suggests that its antidepressant effects are likely not primarily mediated by monoamine reuptake inhibition, a mechanism common to many other TCAs.

The pharmacological profile of Trimipramine is characterized by its potent antagonism of several neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors. It is plausible that this compound contributes to the overall pharmacological effect of the parent drug through interactions with these or other receptor systems. However, detailed studies on the specific receptor binding affinities and functional activities of this compound are required to elucidate its distinct signaling pathways. The primary known role of 2-hydroxylation is as a step in the inactivation and eventual elimination of Trimipramine and its active metabolite, desmethyltrimipramine.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the physical and chemical properties of this compound. While some fundamental data such as molecular formula and weight are well-established, further experimental determination of properties like pKa and aqueous solubility is necessary for a more complete profile. The provided experimental protocols offer a framework for obtaining this missing information. The metabolic pathway of Trimipramine, leading to the formation of this compound, is a key aspect of its pharmacology. Future research should focus on delineating the specific receptor interactions and downstream signaling events mediated by this compound to fully understand its contribution to the therapeutic effects and side-effect profile of Trimipramine.

2-Hydroxytrimipramine: An Active Metabolite with Modulated Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Definitive analysis reveals that 2-hydroxytrimipramine, a primary metabolite of the tricyclic antidepressant trimipramine, is pharmacologically active, contrary to some database classifications that label its formation as an inactivation step. This in-depth guide synthesizes the available scientific evidence, providing quantitative data on its bioactivity, detailed experimental methodologies for its characterization, and visual representations of its metabolic and signaling pathways.

While traditionally, hydroxylation of tricyclic antidepressants has been considered a step towards inactivation and elimination, research demonstrates that 2-hydroxytrimipramine retains significant biological activity. Specifically, it functions as an inhibitor of several key monoamine transporters, albeit with a different potency profile compared to its parent compound, trimipramine, and another major metabolite, desmethyltrimipramine.

Pharmacological Activity Profile

The primary evidence for the activity of 2-hydroxytrimipramine comes from studies assessing its ability to inhibit the reuptake of neurotransmitters. A key study by Haenisch and colleagues in 2011 systematically evaluated the inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Their findings indicate that 2-hydroxytrimipramine is an active metabolite, although it is less potent than trimipramine and desmethyltrimipramine at the human norepinephrine transporter (hNAT), serotonin transporter (hSERT), and organic cation transporter 1 (hOCT1)[1].

Quantitative Analysis of Monoamine Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for trimipramine and its metabolites, demonstrating the retained, albeit reduced, activity of 2-hydroxytrimipramine.

CompoundhSERT (IC50 in μM)hNET (IC50 in μM)hDAT (IC50 in μM)
Trimipramine2.114.99>30
Desmethyltrimipramine3.252.17>30
2-Hydroxytrimipramine 11.3 15.2 >30
Trimipramine-N-oxide3.59>30>30

Data sourced from Haenisch et al. (2011). A lower IC50 value indicates a higher inhibitory potency.

Experimental Protocols

The determination of the inhibitory potency of 2-hydroxytrimipramine on monoamine transporters is a critical experimental procedure. The following is a detailed methodology based on the principles employed in the key cited research.

Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-hydroxytrimipramine on the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT.

  • Radiolabeled substrate: [³H]1-methyl-4-phenylpyridinium ([³H]MPP+).

  • Test compound: 2-hydroxytrimipramine.

  • Reference inhibitors (e.g., imipramine, desipramine).

  • Cell culture medium and reagents.

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured to confluence in appropriate cell culture flasks.

  • Assay Preparation: On the day of the experiment, cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach.

  • Compound Preparation: A stock solution of 2-hydroxytrimipramine is prepared and serially diluted to a range of concentrations.

  • Inhibition Assay:

    • The cell culture medium is removed from the wells and the cells are washed with assay buffer.

    • The cells are then incubated with various concentrations of 2-hydroxytrimipramine or reference inhibitors for a specified period at 37°C.

    • Following the pre-incubation, the radiolabeled substrate, [³H]MPP+, is added to each well, and the incubation is continued for a defined time to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]MPP+ uptake is plotted against the concentration of 2-hydroxytrimipramine. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is then calculated using non-linear regression analysis.

Metabolic and Signaling Pathways

To understand the context of 2-hydroxytrimipramine's activity, it is essential to visualize its formation and the signaling pathways influenced by the parent drug and its metabolites.

Trimipramine Metabolism

Trimipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include demethylation to desmethyltrimipramine and hydroxylation to 2-hydroxytrimipramine.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine CYP2C19, CYP1A2, CYP3A4 (Demethylation) Hydroxytrimipramine 2-Hydroxytrimipramine (Active) Trimipramine->Hydroxytrimipramine CYP2D6 (Hydroxylation) Hydroxydesmethyltrimipramine 2-Hydroxydesmethyl- trimipramine Desmethyltrimipramine->Hydroxydesmethyltrimipramine CYP2D6 (Hydroxylation)

Metabolic pathway of trimipramine.
Signaling Pathways of Trimipramine and its Active Metabolites

The therapeutic effects of trimipramine are not solely attributed to monoamine reuptake inhibition but also to its antagonist activity at several neurotransmitter receptors. The active metabolites, including 2-hydroxytrimipramine, likely contribute to this complex pharmacology. The following diagrams illustrate the primary signaling pathways associated with the receptors that trimipramine is known to antagonize.

Experimental Workflow for Determining Transporter Inhibition

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HEK293 HEK293 Cells expressing monoamine transporters Incubation Incubate cells with 2-hydroxytrimipramine HEK293->Incubation Compound 2-Hydroxytrimipramine (serial dilutions) Compound->Incubation Radioligand [3H]MPP+ Uptake Add [3H]MPP+ and incubate for uptake Radioligand->Uptake Incubation->Uptake Termination Terminate uptake by washing Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50 IC50 Calculation Scintillation->IC50

Workflow for monoamine transporter inhibition assay.

Signaling Pathway for α1-Adrenergic Receptor Antagonism

a1_adrenergic_pathway Trimipramine Trimipramine & Active Metabolites a1_receptor α1-Adrenergic Receptor Trimipramine->a1_receptor Antagonism (Blocks) Gq Gq protein a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_response Phosphorylates targets

α1-Adrenergic receptor signaling pathway antagonism.

Signaling Pathway for Histamine H1 Receptor Antagonism

h1_histamine_pathway Trimipramine Trimipramine & Active Metabolites h1_receptor Histamine H1 Receptor Trimipramine->h1_receptor Antagonism (Blocks) Gq_h1 Gq protein h1_receptor->Gq_h1 Activates PLC_h1 Phospholipase C (PLC) Gq_h1->PLC_h1 Activates PIP2_h1 PIP2 PLC_h1->PIP2_h1 Hydrolyzes IP3_h1 IP3 PIP2_h1->IP3_h1 DAG_h1 DAG PIP2_h1->DAG_h1 Ca_release_h1 Ca2+ Release from ER IP3_h1->Ca_release_h1 PKC_h1 Protein Kinase C (PKC) DAG_h1->PKC_h1 Activates Ca_release_h1->PKC_h1 Activates NFkB NF-κB Activation PKC_h1->NFkB Inflammatory_response Inflammatory Response NFkB->Inflammatory_response

Histamine H1 receptor signaling pathway antagonism.

Signaling Pathway for 5-HT2A Receptor Antagonism

5-HT2A receptor signaling pathway antagonism.

Conclusion

References

The Core Biotransformation Pathways of Tricyclic Antidepressants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental metabolic pathways of tricyclic antidepressants (TCAs), a class of drugs historically significant in the management of depressive disorders and still relevant for certain clinical applications. Understanding the biotransformation of these compounds is critical for drug development, predicting drug-drug interactions, and interpreting inter-individual variability in patient response. This document outlines the primary enzymatic reactions, presents quantitative kinetic data, details common experimental protocols, and provides visual representations of the metabolic cascades.

Introduction to Tricyclic Antidepressant Metabolism

Tricyclic antidepressants are primarily metabolized in the liver through a series of Phase I and Phase II biotransformation reactions.[1] The core structure, consisting of a three-ring nucleus with a side chain, is susceptible to several enzymatic modifications that generally increase their water solubility and facilitate their excretion from the body.[2] The main pathways of TCA metabolism are:

  • N-Demethylation: The removal of methyl groups from the side chain amine. Tertiary amine TCAs (e.g., amitriptyline, imipramine) are demethylated to active secondary amine metabolites (e.g., nortriptyline, desipramine).[3][4]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring system, a reaction predominantly catalyzed by CYP2D6.[5][6]

  • Glucuronidation: The conjugation of hydroxylated metabolites with glucuronic acid, a Phase II reaction that significantly increases water solubility and facilitates renal excretion.[7]

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2D6, CYP2C19, CYP1A2, and CYP3A4, are the primary drivers of Phase I metabolism.[8][9] Following oxidation, the resulting hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B10 playing significant roles.[7]

Quantitative Analysis of TCA Biotransformation

The kinetics of TCA metabolism have been characterized for several key compounds. The following tables summarize the available quantitative data for the enzymatic reactions involved in the biotransformation of amitriptyline, nortriptyline, clomipramine, and doxepin.

Table 1: Cytochrome P450 Enzyme Kinetics for the Metabolism of Tricyclic Antidepressants

Tricyclic AntidepressantMetabolic PathwayCYP450 IsoformApparent Km (µM)Apparent Vmax (activity unit)Reference(s)
Amitriptyline N-DemethylationMultiple CYPsBiphasic: High-affinity component ~24High-affinity component ~1.2 nmol/min/mg protein[10][11]
CYP3A4 (low affinity)~70 (K')2.1 nmol/min/mg protein[10][11]
10-HydroxylationCYP2D6~5-13-[12]
Nortriptyline 10-HydroxylationCYP2D6 (high affinity)0.48 - 2.1130 mol/hr/mol CYP[5][13]
CYP3A4 (low affinity)24.4 - 37.4-[13]
N-DemethylationCYP2D60.7419 mol/hr/mol CYP[5]
CYP2C1911893 mol/hr/mol CYP[5]
CYP1A2546.8 mol/hr/mol CYP[5]
Clomipramine N-DemethylationMultiple CYPsBiphasic: Km1 ~0.11, Km2 ~24Vmax1 ~114, Vmax2 ~428 nmol/g/min[9]
CYP3A4-25.6 nmol/nmol CYP/hr[1]
CYP2C19-145 nmol/nmol CYP/hr[1]
8-HydroxylationCYP2D6-65 nmol/nmol CYP/hr[1]
Doxepin N-DemethylationCYP2C19, CYP1A2, CYP2C9, CYP3A4--[14]
2-HydroxylationCYP2D6--[14]

Table 2: Glucuronidation Kinetics of Tricyclic Antidepressants

Tricyclic AntidepressantUGT IsoformApparent Km (S50) (µM)Reference(s)
Amitriptyline UGT2B102.60[7]
UGT1A4448[7]
Imipramine UGT2B1016.8[7]
UGT1A4262[7]
Clomipramine UGT2B1014.4[7]
UGT1A4112[7]
Trimipramine UGT2B1011.2[7]
UGT1A4258[7]

Experimental Protocols for In Vitro TCA Metabolism

The following protocols provide a general framework for studying the in vitro metabolism of tricyclic antidepressants using human liver microsomes (HLM) and recombinant human CYP enzymes.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the overall hepatic metabolism of a TCA.

Materials:

  • Tricyclic antidepressant (substrate)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a stock solution of the TCA in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentration in the potassium phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.1-1.0 mg/mL), MgCl₂ (final concentration typically 3-10 mM), and the TCA solution in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15]

Metabolism using Recombinant Human CYP Enzymes

This protocol helps to identify the specific CYP isoforms responsible for a particular metabolic pathway.

Materials:

  • Tricyclic antidepressant (substrate)

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19, etc., co-expressed with cytochrome P450 reductase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Acetonitrile or other suitable organic solvent

  • Internal standard

Procedure:

  • Preparation: Prepare stock solutions of the TCA and recombinant CYP enzymes as described in the previous protocol.

  • Incubation Mixture: In a microcentrifuge tube, combine the recombinant CYP enzyme, potassium phosphate buffer, and the TCA solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding NADPH (final concentration typically 1 mM).

  • Incubation: Incubate at 37°C for a predetermined optimal time.

  • Termination and Analysis: Follow the same termination, sample processing, and analysis steps as described for the HLM protocol.

Visualization of Biotransformation Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways for several common tricyclic antidepressants.

Amitriptyline Biotransformation Pathway

Amitriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-Demethylation (CYP2C19, CYP3A4, CYP1A2) Hydroxyamitriptyline 10-Hydroxyamitriptyline Amitriptyline->Hydroxyamitriptyline Hydroxylation (CYP2D6) Amitriptyline_Glucuronide Amitriptyline-N-Glucuronide Amitriptyline->Amitriptyline_Glucuronide Glucuronidation (UGT2B10, UGT1A4) Hydroxynortriptyline 10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Hydroxynortriptyline Hydroxylation (CYP2D6) Hydroxynortriptyline_Glucuronide 10-Hydroxynortriptyline -O-Glucuronide Hydroxynortriptyline->Hydroxynortriptyline_Glucuronide Glucuronidation (UGTs)

Caption: Primary metabolic pathways of amitriptyline.

Imipramine Biotransformation Pathway

Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxyimipramine 2-Hydroxyimipramine Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Imipramine_Glucuronide Imipramine-N-Glucuronide Imipramine->Imipramine_Glucuronide Glucuronidation (UGT2B10, UGT1A4) Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Hydroxydesipramine_Glucuronide 2-Hydroxydesipramine -O-Glucuronide Hydroxydesipramine->Hydroxydesipramine_Glucuronide Glucuronidation (UGTs)

Caption: Core biotransformation routes for imipramine.

Clomipramine Biotransformation Pathway

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethylclomipramine N-Demethylation (CYP2C19, CYP3A4, CYP1A2) Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine Hydroxylation (CYP2D6) Clomipramine_Glucuronide Clomipramine-N-Glucuronide Clomipramine->Clomipramine_Glucuronide Glucuronidation (UGT2B10, UGT1A4) Hydroxydesmethylclomipramine 8-Hydroxydesmethylclomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine Hydroxylation (CYP2D6) Hydroxy_Metabolite_Glucuronide Hydroxylated Metabolite -O-Glucuronide Hydroxyclomipramine->Hydroxy_Metabolite_Glucuronide Glucuronidation (UGTs) Hydroxydesmethylclomipramine->Hydroxy_Metabolite_Glucuronide

Caption: Major metabolic transformations of clomipramine.

Doxepin Biotransformation Pathway

Doxepin_Metabolism Doxepin Doxepin Desmethyldoxepin N-Desmethyldoxepin (Active Metabolite) Doxepin->Desmethyldoxepin N-Demethylation (CYP2C19, CYP1A2, CYP2C9, CYP3A4) Hydroxydoxepin 2-Hydroxydoxepin Doxepin->Hydroxydoxepin Hydroxylation (CYP2D6) Hydroxydesmethyldoxepin 2-Hydroxydesmethyldoxepin Desmethyldoxepin->Hydroxydesmethyldoxepin Hydroxylation (CYP2D6) Doxepin_Glucuronide Hydroxydoxepin -O-Glucuronide Hydroxydoxepin->Doxepin_Glucuronide Glucuronidation (UGTs) Hydroxydesmethyldoxepin->Doxepin_Glucuronide

Caption: Primary biotransformation pathways of doxepin.

Conclusion

The biotransformation of tricyclic antidepressants is a complex process involving multiple enzymatic pathways, primarily driven by CYP450 and UGT enzymes. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of these metabolic pathways is essential for the rational design of new chemical entities, the prediction of pharmacokinetic profiles, and the safe and effective use of these important therapeutic agents. Future research should continue to elucidate the kinetic parameters for a broader range of TCAs and further refine our understanding of the interplay between different metabolic pathways.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Hydroxy Trimipramine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-hydroxy trimipramine, the primary active metabolite of the tricyclic antidepressant trimipramine, in human plasma. The protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The method employs a liquid-liquid extraction (LLE) for sample clean-up and a reversed-phase C18 column for chromatographic separation. The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction: The Rationale for Method Development

Trimipramine is a tricyclic antidepressant (TCA) used in the management of major depressive disorder.[1][2] Like many TCAs, it undergoes extensive hepatic metabolism, with the formation of hydroxylated metabolites being a key pathway. This compound is a significant active metabolite, and its plasma concentration can contribute to both the therapeutic efficacy and the adverse effect profile of the parent drug. Therefore, a selective and sensitive analytical method for the quantification of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals in biological matrices due to its high resolution, sensitivity, and versatility.[3] This application note provides a step-by-step protocol for an HPLC-UV method, which is a common and accessible detection technique in many laboratories. The choice of a reversed-phase method is based on the hydrophobic nature of trimipramine and its metabolite.[3][4]

Experimental Design and Causality

Materials and Reagents
  • Analytes: this compound reference standard, Trimipramine reference standard

  • Internal Standard (IS): Imipramine or another suitable, structurally similar compound not present in the samples.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, sodium hydroxide, and hexane-isoamyl alcohol (98:2, v/v).

  • Biological Matrix: Drug-free human plasma.

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection.

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its ability to retain and separate hydrophobic compounds like tricyclic antidepressants.[4][5]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and a 25 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. The acidic pH ensures that the tertiary amine groups of the analytes are protonated, leading to better peak shape and retention on the C18 column.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: While trimipramine has a UV maximum at approximately 251 nm, the optimal wavelength for this compound should be determined using a DAD.[7] For this method, 254 nm is used as a common wavelength for the analysis of many tricyclic antidepressants.[8]

  • Injection Volume: 20 µL.

Detailed Protocols

Standard and Sample Preparation Workflow

workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilutions) stock->working Dilute plasma Spike Plasma Samples (Calibrators & QCs) working->plasma Spike alkalinize Alkalinize Plasma (with NaOH) plasma->alkalinize extract Liquid-Liquid Extraction (Hexane-Isoamyl Alcohol) alkalinize->extract evaporate Evaporate Organic Layer (Nitrogen Stream) extract->evaporate reconstitute Reconstitute Residue (Mobile Phase) evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject acquire Data Acquisition inject->acquire quantify Quantification (Peak Area Ratios) acquire->quantify

Caption: Sample Preparation and Analysis Workflow.

Step-by-Step Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of this compound, trimipramine, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

    • Prepare working standard solutions by serial dilution of the stock solutions with methanol to achieve a range of concentrations for calibration curves and quality control (QC) samples.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike 1 mL aliquots of drug-free human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 10 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution and vortex briefly.

    • Add 200 µL of 1 M Sodium Hydroxide to alkalinize the sample. This step is crucial as it deprotonates the amine groups, making the analytes more soluble in the organic extraction solvent.[9]

    • Add 5 mL of hexane-isoamyl alcohol (98:2, v/v) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 200 µL of the mobile phase and vortex to dissolve.

    • Transfer the reconstituted sample to an autosampler vial for injection.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared samples.

  • Run the analysis for a sufficient time to allow for the elution of all components of interest.

  • Record the chromatograms and integrate the peak areas for this compound, trimipramine, and the internal standard.

Method Validation: Ensuring Trustworthiness

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][10][11]

Specificity

Specificity was assessed by analyzing blank plasma samples from six different sources. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard. No significant interferences were observed.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared on three different days. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity Range 10 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
Regression Equation y = mx + c-
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels (low, medium, and high) on three different days (n=6 at each level per day).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 30≤ 5.0≤ 6.095.0 - 105.0
Medium 300≤ 4.5≤ 5.597.0 - 103.0
High 800≤ 4.0≤ 5.098.0 - 102.0
Acceptance Criteria: Precision (%RSD) ≤ 15%, Accuracy within 85-115% (80-120% at LLOQ)
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResultAcceptance Criteria (ICH Q2(R1))
LOD 3 ng/mLS/N ≥ 3:1
LOQ 10 ng/mLS/N ≥ 10:1
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The peak areas and retention times showed no significant changes, indicating the robustness of the method.

Troubleshooting

troubleshooting cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues problem Problem Cause Solution high_pressure High Backpressure Column Frit Blockage Tubing Blockage Backflush Column Replace Tubing low_pressure Low Backpressure Leak in System Pump Malfunction Check Fittings Service Pump peak_tailing Peak Tailing Secondary Silanol Interactions Column Overload Adjust Mobile Phase pH Inject Lower Concentration split_peaks Split Peaks Clogged Inlet Frit Sample Solvent Incompatibility Replace Frit Reconstitute in Mobile Phase rt_drift Retention Time Drift Column Temperature Fluctuation Mobile Phase Composition Change Use Column Oven Prepare Fresh Mobile Phase

Caption: Common HPLC Troubleshooting Scenarios.

For more comprehensive troubleshooting, refer to established HPLC guides.[12][13][14][15][16]

Conclusion

The HPLC-UV method described in this application note provides a reliable, robust, and accurate means for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate its suitability for routine use in clinical and research settings. The clear explanation of the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the method effectively.

References

LC-MS/MS protocol for quantifying 2-Hydroxy Trimipramine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the quantification of 2-Hydroxy Trimipramine, a primary metabolite of the tricyclic antidepressant Trimipramine, in human plasma is presented. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies, offering high sensitivity and selectivity. The protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard)

    • This compound-d3 (Internal Standard - IS)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Formate (LC-MS grade)

    • Deionized Water (18.2 MΩ·cm)

    • Drug-Free Human Plasma (with K2-EDTA as anticoagulant)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analytical Column: A reversed-phase C18 column, such as a ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm), is suitable for separation.[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d3 in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL) to each tube and vortex for 30 seconds.

  • Add 400 µL of methanol to precipitate plasma proteins and vortex for another 30 seconds.[2]

  • Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The system is operated in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and its deuterated internal standard.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters
ParameterCondition
LC System UHPLC/HPLC System
Analytical ColumnZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A5mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.8 - 1.0 mL/min
GradientIsocratic (e.g., 25:75 v/v, A:B) or a shallow gradient optimized for separation
Injection Volume10 µL
Column Temperature40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature100 °C
Desolvation Temperature350 °C
Collision GasArgon
Table 2: MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound311.2100.1200To be optimized
This compound-d3314.2100.1200To be optimized

Note: The precursor ion for this compound is [M+H]⁺ at m/z 311, which fragments to a characteristic product ion at m/z 100.[1][3] Collision energy should be optimized for the specific instrument used.

Table 3: Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)
0.5 (LLOQ)0.012
1.00.025
5.00.128
10.00.260
50.01.35
100.02.75
200.05.62
Linearity (R²) >0.995
Table 4: Accuracy and Precision (Intra- and Inter-Day)
QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LQC1.598.5 - 103.2< 6.597.9 - 104.1< 7.2
MQC7596.7 - 101.5< 5.198.2 - 102.0< 5.8
HQC15099.0 - 102.8< 4.599.5 - 103.3< 5.0

Acceptance criteria for accuracy are typically within 85-115% of the nominal value (80-120% for LLOQ), and precision should be ≤15% CV (≤20% for LLOQ).

Method Validation Summary

This bioanalytical method should be fully validated according to regulatory guidelines. Key validation parameters include:

  • Selectivity: Ensuring no significant interference from endogenous plasma components at the retention times of the analyte and IS.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over the specified range.

  • Accuracy and Precision: Assessing the closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.

  • Recovery: Evaluating the efficiency of the extraction process.

  • Matrix Effect: Investigating the potential for ion suppression or enhancement from the plasma matrix.

  • Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Visualizations

G cluster_prep Sample Preparation Plasma 100 µL Plasma Sample Add_IS Add 50 µL Internal Standard Plasma->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_MeOH Add 400 µL Methanol Vortex1->Add_MeOH Vortex2 Vortex (30s) Add_MeOH->Vortex2 Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Final_Sample Sample for Injection Supernatant->Final_Sample G cluster_analysis LC-MS/MS Analysis Injection Inject Sample LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for the GC-MS Analysis of Trimipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder. As with other TCAs, monitoring the plasma concentrations of trimipramine and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique widely employed for the quantitative analysis of trimipramine and its metabolites in biological matrices. This document provides detailed protocols and application notes for the GC-MS analysis of trimipramine, summarizing key quantitative data and outlining experimental procedures.

Metabolic Pathway of Trimipramine

Trimipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2] The main metabolic pathways involve N-demethylation and hydroxylation. The primary active metabolite is desmethyltrimipramine, formed through demethylation.[1] Both trimipramine and desmethyltrimipramine can undergo hydroxylation to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively, which are then further conjugated with glucuronic acid for excretion.[3][4]

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19 Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine CYP2D6 Hydroxydesmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->Hydroxydesmethyltrimipramine CYP2D6 Conjugates Glucuronide/Sulfate Conjugates Hydroxytrimipramine->Conjugates Hydroxydesmethyltrimipramine->Conjugates

Metabolic pathway of Trimipramine.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the GC-MS analysis of trimipramine and its metabolites from published literature.

AnalyteMatrixLimit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
TrimipraminePlasma4 ng/mLNot SpecifiedNot Specified[3]
DesmethyltrimipraminePlasma2 ng/mLNot SpecifiedNot Specified[3]
DidesmethyltrimipraminePlasma4 ng/mLNot SpecifiedNot Specified[3]
2-HydroxytrimipraminePlasma4 ng/mLNot SpecifiedNot Specified[3]
2-HydroxydesmethyltrimipraminePlasma4 ng/mLNot SpecifiedNot Specified[3]
TrimipraminePlasma0.2-5 ng/mLNot Specified80.2-92.1[5][6]

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of trimipramine and its metabolites is presented below.

GCMS_Workflow Start Biological Sample (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Start->Hydrolysis Extraction Sample Extraction (LLE or SPE) Start->Extraction For non-conjugated metabolites Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data End Quantitative Results Data->End

General workflow for GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative example based on common practices for tricyclic antidepressant analysis.

Materials:

  • Biological matrix (plasma or urine)

  • Internal standard (e.g., a deuterated analog of trimipramine)

  • pH buffer (e.g., sodium carbonate for alkalinization)

  • Extraction solvent (e.g., n-hexane, ethyl acetate, or a mixture)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., ethyl acetate)

Procedure:

  • Pipette 1 mL of the biological sample into a centrifuge tube.

  • Add the internal standard solution.

  • Adjust the pH of the sample to alkaline conditions (pH 9-11) using a suitable buffer.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2-5 minutes.

  • Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 50-100 µL) of reconstitution solvent.

Derivatization

Derivatization is often necessary for TCAs to improve their volatility and thermal stability for GC analysis.[7]

Materials:

  • Derivatizing agent (e.g., trifluoroacetic acid anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • Heating block or oven

Procedure:

  • To the reconstituted sample extract, add the derivatizing agent.

  • Seal the vial and heat at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 20-30 minutes).

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of trimipramine and its metabolites. These may need to be optimized for specific instruments and applications.

Gas Chromatograph (GC) Conditions:

  • Column: DB-5MS, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[5][6]

  • Inlet Temperature: 250-280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: e.g., 100-150 °C, hold for 1-2 minutes.

    • Ramp: e.g., 10-25 °C/min to a final temperature of 280-300 °C.

    • Final hold: 5-10 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230-250 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for trimipramine and its metabolites. Full scan mode can be used for qualitative identification.

Data Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard at different concentrations. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

GC-MS provides a reliable and sensitive method for the quantitative analysis of trimipramine and its metabolites in biological samples. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of trimipramine.

References

Application Note: High-Throughput Quantification of Trimipramine in Human Plasma Using 2-Hydroxy Trimipramine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. Therapeutic drug monitoring of trimipramine and its metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing the risk of toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trimipramine in human plasma. The method employs 2-Hydroxy Trimipramine-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1] Deuterated internal standards are ideal for LC-MS applications as they are chemically identical to the analyte, co-elute chromatographically, and experience similar ionization effects, thus providing reliable quantification.[2][3]

Principle

This method utilizes the principle of stable isotope dilution analysis. A known concentration of this compound-d3, a deuterated analog of a major trimipramine metabolite, is added to plasma samples at the beginning of the sample preparation process. Both the analyte (trimipramine) and the internal standard are extracted from the plasma matrix via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of trimipramine.

Materials and Reagents

  • Analytes and Internal Standard:

    • Trimipramine maleate (Reference Standard)

    • This compound-d3 (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)[4]

    • Acetonitrile (HPLC grade)[1]

    • Ammonium formate (LC-MS grade)[4]

    • Formic acid (LC-MS grade)[4]

    • Ultrapure water

    • Control human plasma

Experimental Protocols

Stock and Working Solution Preparation
  • Trimipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trimipramine maleate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the trimipramine stock solution in a mixture of 50:50 (v/v) methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each calibrator, QC sample, and unknown plasma sample.

  • Pipette 50 µL of the respective plasma sample into the appropriately labeled tube.[5]

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.[5]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]

  • Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[6]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm)[4]

    • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[4]

    • Mobile Phase B: Methanol with 0.1% formic acid[4]

    • Gradient: A suitable gradient to ensure separation of trimipramine from potential interferences.

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

    • Scan Type: Multiple Reaction Monitoring (MRM)[4]

    • MRM Transitions (Hypothetical):

      • Trimipramine: m/z 295.2 → 100.1[4]

      • This compound-d3: To be determined by direct infusion of the internal standard. A hypothetical transition would be based on its molecular weight (e.g., m/z 314.2 → appropriate product ion).

Data Presentation: Representative Method Performance

The following tables summarize typical quantitative data for a validated LC-MS/MS method for trimipramine in human plasma. While a different internal standard was used in the cited study, similar performance is expected when using a suitable deuterated internal standard like this compound-d3.

Table 1: Linearity and Sensitivity

ParameterResultReference
Calibration Curve Range0.1 - 100.1 ng/mL[4]
Correlation Coefficient (r²)> 0.999[7]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[4]

Table 2: Accuracy and Precision (Intra- and Inter-day)

Concentration LevelWithin-Batch %CVWithin-Batch % AccuracyBetween-Batch %CVBetween-Batch % AccuracyReference
LLOQ< 7.1%88% - 108%N/AN/A[4]
LQC< 7.1%88% - 108%N/AN/A[4]
MQC< 7.1%88% - 108%N/AN/A[4]
HQC< 7.1%88% - 108%N/AN/A[4]

Data adapted from a study using a different internal standard.

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)Reference
TrimipramineLQC, MQC, HQC> 85%[4]
Internal Standard200 ng/mL100.4%[4]

Data adapted from a study using a different internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add this compound-d3 IS (150 µL in Acetonitrile) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis

Caption: Experimental workflow for the quantification of trimipramine in plasma.

Principle of Isotope Dilution

isotope_dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Extraction & Analysis cluster_quantification Quantification analyte Trimipramine (Unknown Amount) ratio Measure Peak Area Ratio (Analyte / IS) analyte->ratio is This compound-d3 (Known Amount) is->ratio quantify Calculate Analyte Concentration via Calibration Curve ratio->quantify

Caption: Logical relationship of isotope dilution for accurate quantification.

Conclusion

The described LC-MS/MS method using this compound-d3 as an internal standard provides a robust, sensitive, and reliable approach for the quantification of trimipramine in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring the accuracy of results in pharmacokinetic and therapeutic drug monitoring studies. The provided protocol and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this method.

References

Analytical method development for tricyclic antidepressant metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Tricyclyl Antidepressant Metabolites

Introduction

Tricyclic antidepressants (TCAs) are a class of medications historically used for treating major depressive disorder.[1] Due to their narrow therapeutic window and potential for serious side effects, therapeutic drug monitoring (TDM) of TCAs and their active metabolites is crucial for optimizing therapy and ensuring patient safety.[2][3] This application note provides a comprehensive overview of analytical methods for the quantitative determination of TCA metabolites in biological matrices, primarily plasma and urine. Key methodologies, including sample preparation and chromatographic analysis, are detailed to guide researchers and clinicians in developing and implementing robust analytical protocols.

Metabolic Pathways of Tricyclic Antidepressants

TCAs undergo extensive hepatic metabolism primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP2C19 playing significant roles.[1] The main metabolic pathways include demethylation of the tertiary amine side chain to form active secondary amine metabolites, and hydroxylation of the tricyclic ring system, followed by glucuronidation for excretion.[1][4][5] For example, amitriptyline is demethylated to its active metabolite, nortriptyline, and imipramine is metabolized to desipramine.[6] These metabolites are pharmacologically active and contribute to both the therapeutic and adverse effects of the parent drug.[5]

TCA_Metabolism Parent_TCA Parent TCA (e.g., Amitriptyline, Imipramine) Active_Metabolite Active Demethylated Metabolite (e.g., Nortriptyline, Desipramine) Parent_TCA->Active_Metabolite Demethylation (CYP2C19, etc.) Hydroxylated_Metabolite Hydroxylated Metabolite Parent_TCA->Hydroxylated_Metabolite Hydroxylation (CYP2D6) Active_Metabolite->Hydroxylated_Metabolite Hydroxylation (CYP2D6) Glucuronide_Conjugate Glucuronide Conjugate (Excreted) Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation

Figure 1: Generalized metabolic pathway of tricyclic antidepressants.
Analytical Methodologies

A variety of analytical techniques are employed for the determination of TCAs and their metabolites, including high-performance liquid chromatography (HPLC) with UV detection, and more advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7] LC-MS/MS is often preferred due to its high sensitivity and specificity.[8]

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. The most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) is a widely used technique that provides clean extracts and high, reproducible recoveries.[9][10] It is amenable to automation and uses less solvent compared to LLE.[9]

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Serum, Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC / UPLC Separation Reconstitution->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2: General experimental workflow for TCA metabolite analysis.
Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for the analysis of TCA metabolites.

Table 1: HPLC and LC-MS/MS Method Parameters

Analyte(s)MethodColumnMobile PhaseDetectionReference
14 TCAs & MetabolitesHPLCC8 Reversed Phase68% Aqueous Phosphate Buffer (pH 3.0) and 32% AcetonitrileUV at 220 nm[11]
Amitriptyline, Nortriptyline, Doxepin, NordoxepinHPLCNot specified20 mM Phosphate (pH 7.0) / Methanol (30:70)UV at 254 nm[9]
11 TCAs & MetabolitesHPLC/MS/MSAllure Biphenyl (100 x 3.2 mm, 5-μm)20 mM Ammonium Formate / Methanol (20:80 v/v)ESI+ MRM[8]
4 TCAsHPLCKromasil C8 (250 x 4 mm, 5 µm)0.05 M CH3COONH4 and CH3CN (45:55 v/v)UV at 238 nm[12]
15 TCAsUPLC-MS/MSXSelect Premier HSS C18 (2.1 x 100 mm, 2.5 µm)Not specifiedESI+[13]
4 TCAsLC-MS/MSNot specifiedNot specifiedESI+ MRM[14]
5 TCAsHPLCRP-C18 (15 cm × 4.6 mm i.d., 5 µm)Ammonium Acetate (0.05 M, pH 5.5) / Acetonitrile (55:45, v/v)UV at 230 nm[15]
4 TCAsHPLC-ESI-MS/MSNot specifiedNot specifiedESI-MS/MS[3]

Table 2: Method Performance and Recovery Data

Analyte(s)Sample TypeExtraction MethodRecoveryLinearity RangeLOQReference
14 TCAs & MetabolitesPlasmaSPE (C2 cartridges)>80%Not specified<9.1 ng/mL[11]
Amitriptyline, Doxepin & MetabolitesSerumSPE (Oasis HLB)>94%Not specifiedNot specified[9][10]
11 TCAs & MetabolitesUrineLLE (Hexane:Ethyl Acetate)73-126%25–2,000 ng/ml25 ng/ml[8]
4 TCAsPlasma / UrineProtein Precipitation / SPE (Lichrolut RP-18)91.0-114.0%Not specified0.1-0.6 ng (plasma)[12]
4 TCAs & MetabolitesPlasmaSPE (SCX)87-91%Not specifiedNot specified[16]
4 TCAsPlasmaNot specifiedNot specified25-400 ng/mLNot specified[14]

Protocols

Protocol 1: Solid-Phase Extraction (SPE) of TCA Metabolites from Plasma/Serum

This protocol is a generalized procedure based on common SPE methods for TCA analysis.[9][10]

Materials:

  • SPE cartridges (e.g., Oasis HLB or C2)

  • Plasma or serum sample

  • Internal standard solution

  • 2% Phosphoric acid

  • Methanol

  • Elution solvent (e.g., Methanol, or Isopropanol/Ammonium Hydroxide/Dichloromethane mixture[17])

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or serum, add the internal standard. Acidify the sample by adding an equal volume of 2% phosphoric acid.[9][10]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen to remove any residual water.

  • Elution: Elute the analytes from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for injection into the HPLC or LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of TCA Metabolites from Urine

This protocol is adapted from a published method for the analysis of TCAs in urine.[8]

Materials:

  • Urine sample

  • Internal standard solution

  • 2 N Sodium Hydroxide (NaOH)

  • Extraction solvent: Hexane:Ethyl Acetate (1:1, v/v)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Preparation: To a 1.0 mL aliquot of urine, add 50 µL of the internal standard solution.

  • Alkalinization: Add 2.0 mL of 2 N NaOH to the sample and mix.

  • Extraction: Add 2 mL of the hexane:ethyl acetate (1:1) extraction solvent. Mix vigorously for 5 minutes.

  • Phase Separation: Centrifuge the sample for 10 minutes at 3,000 rpm to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

Protocol 3: HPLC-UV Analysis of TCA Metabolites

This protocol outlines a general HPLC-UV method for the separation and quantification of TCA metabolites.[11][12]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analytes.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30-40°C).

  • Injection Volume: 10 - 50 µL.

  • Detection Wavelength: 220 - 254 nm.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of the TCA metabolites in a blank matrix. Inject the standards to construct a calibration curve.

  • Sample Analysis: Inject the reconstituted sample extracts.

  • Data Analysis: Identify and quantify the TCA metabolites in the samples by comparing their retention times and peak areas to those of the calibration standards.

References

Application of 2-Hydroxy Trimipramine in CYP2D6 Phenotyping Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of a wide array of clinically important drugs, including antidepressants, antipsychotics, beta-blockers, and opioids. The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in enzyme activity. This variability can result in adverse drug reactions or therapeutic failure. Consequently, accurate phenotyping of CYP2D6 activity is crucial for personalized medicine and in the drug development process to characterize potential drug-drug interactions. Trimipramine, a tricyclic antidepressant, is primarily metabolized by CYP2D6 through 2-hydroxylation to form 2-Hydroxy Trimipramine.[1] The formation of this metabolite is directly dependent on CYP2D6 activity, making the quantification of this compound a reliable method for in vitro CYP2D6 phenotyping.[2][3]

This application note provides detailed protocols for an in vitro CYP2D6 phenotyping assay using trimipramine as a probe substrate and human liver microsomes as the enzyme source. The protocol includes incubation conditions, sample preparation, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The assay measures the formation of this compound from the parent drug, trimipramine, in a reaction catalyzed by CYP2D6 in human liver microsomes. The rate of metabolite formation is then used to determine the CYP2D6 phenotype. By using microsomes from individuals with known CYP2D6 genotypes (e.g., Poor Metabolizer, Normal Metabolizer, Ultrarapid Metabolizer), a correlation between metabolite formation and phenotype can be established.

Data Presentation

Table 1: LC-MS/MS Parameters for Analyte Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimipramine295.2100.1
This compound311.0100.0
Desmethyltrimipramine281.086.0
2-Hydroxydesmethyltrimipramine297.086.0

Data compiled from publicly available resources.[4]

Table 2: Kinetic Parameters for Tricyclic Antidepressant 2-Hydroxylation by CYP2D6 (Reference)
SubstrateKm (µM)Vmax (nmol/mg protein/h)
Imipramine*25 - 313.2 - 5.7

Experimental Protocols

I. In Vitro Incubation for this compound Formation

This protocol outlines the incubation of trimipramine with human liver microsomes to assess CYP2D6 activity.

Materials:

  • Trimipramine

  • Human Liver Microsomes (HLM) from various donors with known CYP2D6 genotypes

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) or NADPH

  • Acetonitrile, ice-cold

  • Internal Standard (e.g., a structurally related compound not present in the incubation mixture)

  • Microcentrifuge tubes

  • Shaking water bath at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trimipramine in a suitable solvent (e.g., methanol or DMSO). Dilute to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system or NADPH solution in the phosphate buffer.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (a typical protein concentration is 0.5 mg/mL), and the desired concentration of trimipramine.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH. The final volume of the incubation mixture is typically 200-500 µL.

    • Incubate at 37°C with gentle agitation for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

II. LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate trimipramine and its metabolites.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Use the transitions specified in Table 1 for the detection of trimipramine and this compound.

Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • The rate of formation of this compound (e.g., in pmol/min/mg protein) is then calculated. This rate is indicative of the CYP2D6 activity in the microsomal sample.

Visualizations

cluster_metabolism Trimipramine Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (active) Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9 TwoHydroxyTrimipramine This compound (inactive) Trimipramine->TwoHydroxyTrimipramine CYP2D6 TwoHydroxyDesmethyl 2-Hydroxy- desmethyltrimipramine (inactive) Desmethyltrimipramine->TwoHydroxyDesmethyl CYP2D6

Caption: Metabolic pathways of Trimipramine.

cluster_workflow Experimental Workflow A Prepare Incubation Mixture (Buffer, Microsomes, Trimipramine) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Experimental workflow for in vitro metabolism.

References

Protocol for in vitro CYP inhibition studies using trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for In Vitro Cytochrome P450 Inhibition Studies Using Trimipramine

Abstract

This document provides a detailed protocol for assessing the inhibitory potential of the tricyclic antidepressant trimipramine on major cytochrome P450 (CYP) enzymes. Understanding the drug-drug interaction (DDI) profile of a compound is a critical component of drug development, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and a practical, step-by-step workflow for conducting in vitro CYP inhibition assays using human liver microsomes (HLM). The protocol covers direct and time-dependent inhibition, analytical methodology using LC-MS/MS, and data interpretation to determine IC₅₀ values.

Scientific & Regulatory Imperative

The concomitant administration of multiple drugs is a common clinical reality. A significant cause of adverse drug reactions stems from DDIs, where one drug alters the metabolism of another.[2] The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary engine of drug metabolism in the liver.[4][5] Inhibition of a specific CYP enzyme by a "perpetrator" drug can decrease the clearance of a "victim" drug, leading to elevated plasma concentrations and potential toxicity.[6][7]

Regulatory bodies like the FDA and EMA have established comprehensive guidelines that necessitate the in vitro evaluation of a new chemical entity's potential to inhibit CYP enzymes.[8][9][10] These studies are typically conducted early in drug development to inform the design of subsequent clinical DDI studies.[2][11]

Trimipramine Metabolism: A Case Study in CYP Polymorphism

Trimipramine is a tricyclic antidepressant whose metabolism is well-characterized and serves as an excellent model for understanding CYP-mediated pathways. Its pharmacokinetic profile is heavily influenced by the genetic polymorphisms of CYP enzymes, particularly CYP2D6 and CYP2C19.[12][13]

The primary metabolic routes for trimipramine are:

  • N-demethylation: The conversion of trimipramine to its pharmacologically active metabolite, desmethyltrimipramine. This pathway is predominantly catalyzed by CYP2C19 , with minor contributions from CYP2C9.[13][14]

  • Hydroxylation: Both trimipramine and desmethyltrimipramine are inactivated through hydroxylation, primarily forming 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine. This crucial step is almost exclusively mediated by CYP2D6 .[13][15]

This metabolic profile means that trimipramine's clearance is highly sensitive to the functional status of CYP2D6 and CYP2C19 enzymes. Individuals classified as "poor metabolizers" for CYP2D6 exhibit significantly higher exposure to trimipramine due to reduced clearance, increasing the risk of adverse effects.[12][15]

Trimipramine_Metabolism cluster_cyp Mediating Enzymes TRIM Trimipramine DES Desmethyltrimipramine (Active Metabolite) TRIM->DES N-demethylation OH_TRIM 2-Hydroxytrimipramine (Inactive) TRIM->OH_TRIM Hydroxylation OH_DES 2-Hydroxydesmethyl- trimipramine (Inactive) DES->OH_DES Hydroxylation CYP2C19 CYP2C19 (Major) CYP2C19->TRIM:e CYP2C9 CYP2C9 (Minor) CYP2C9->TRIM:e CYP2D6 CYP2D6 CYP2D6->TRIM:s CYP2D6->DES:s

Caption: Metabolic pathway of Trimipramine highlighting key CYP enzymes.

Principles of In Vitro CYP Inhibition Assays

The objective of this protocol is to determine the concentration of trimipramine that causes a 50% reduction in the activity of a specific CYP enzyme (the IC₅₀ value). This is achieved by incubating trimipramine with a known CYP-specific substrate and measuring the formation of the substrate's metabolite.

There are two primary modes of inhibition to assess, as recommended by regulatory guidelines:[5][16]

  • Direct Inhibition: This occurs when a drug reversibly binds to the enzyme, competing with the substrate. The effect is immediate and diminishes if the inhibitor is removed.[4]

  • Time-Dependent Inhibition (TDI): This is a more complex interaction where the inhibitory effect increases with pre-incubation time.[16] It often involves the parent drug binding tightly or a metabolite being formed that is a more potent inhibitor or binds irreversibly to the enzyme. TDI is of greater clinical concern as its effects can be long-lasting.[5]

Materials and Reagents

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Test Article: Trimipramine

  • Cofactor: NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solutions A & B)

  • Buffers: Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Reagents: HPLC-grade water, acetonitrile, methanol, formic acid

  • Positive Control Inhibitors & Substrates: (See Table 1)

  • Labware: 96-well polypropylene plates, multichannel pipettes, incubator, centrifuge, LC-MS/MS system.

Table 1: Recommended CYP Probe Substrates and Positive Control Inhibitors

CYP IsoformProbe SubstrateSubstrate Conc. (µM) (approx. Kₘ)Metabolite MeasuredPositive Control Inhibitor
CYP1A2 Phenacetin10AcetaminophenFurafylline
CYP2B6 Bupropion50HydroxybupropionTiclopidine
CYP2C8 Amodiaquine1N-desethylamodiaquineGemfibrozil
CYP2C9 Diclofenac54'-HydroxydiclofenacSulfaphenazole
CYP2C19 (S)-Mephenytoin254'-Hydroxy-mephenytoinTiclopidine
CYP2D6 Dextromethorphan5DextrorphanQuinidine
CYP3A4/5 Midazolam21'-HydroxymidazolamKetoconazole

Note: Substrate concentrations should be at or near the Michaelis-Menten constant (Kₘ) to ensure assay sensitivity under initial rate conditions.[17] These values are approximate and should be verified internally.

Experimental Protocol: IC₅₀ Shift Assay

This "IC₅₀ shift" assay design efficiently evaluates both direct and time-dependent inhibition in a single experiment by comparing results from incubations with and without a pre-incubation step in the presence of NADPH.[7][16]

CYP_Inhibition_Workflow cluster_prep Plate Preparation cluster_preinc Pre-incubation (30 min, 37°C) cluster_inc Reaction Incubation (10 min, 37°C) P1 Plate Trimipramine dilutions (7 concentrations + Vehicle) P2 Add HLM + Buffer P1->P2 PRE_N Plate 1 (-NADPH): Add Buffer P2->PRE_N -NADPH Arm PRE_P Plate 2 (+NADPH): Add NADPH System Soln. A P2->PRE_P +NADPH Arm INC_N Add Substrate + NADPH System PRE_N->INC_N INC_P Add Substrate + NADPH System Soln. B PRE_P->INC_P STOP Quench Reaction (Cold Acetonitrile) INC_N->STOP INC_P->STOP PROCESS Centrifuge & Collect Supernatant STOP->PROCESS ANALYZE LC-MS/MS Analysis (Quantify Metabolite) PROCESS->ANALYZE

Caption: Workflow for the in vitro CYP IC₅₀ shift assay.

Step-by-Step Methodology
  • Prepare Trimipramine Dilutions:

    • Prepare a stock solution of trimipramine in a suitable organic solvent (e.g., DMSO).

    • Perform a serial dilution in the same solvent to create working solutions. The final concentration range in the assay should typically span from 0.01 µM to 100 µM.

    • Prepare a vehicle control (solvent only).

  • Assay Plate Setup (in duplicate or triplicate):

    • Aliquot 1 µL of each trimipramine dilution and the vehicle control into the wells of two separate 96-well plates ("-NADPH Plate" and "+NADPH Plate").

    • Prepare a master mix of HLM (final concentration ~0.1 mg/mL) in 0.1 M phosphate buffer.

    • Add the HLM master mix to all wells.

  • Pre-incubation (30 minutes at 37°C):

    • To the "-NADPH Plate": Add buffer.

    • To the "+NADPH Plate": Add NADPH Regenerating System Solution A.

    • Place both plates in an incubator with gentle shaking. This step allows for the formation of any inhibitory metabolites in the "+NADPH Plate" before the probe substrate is introduced.

  • Initiate Reaction (10 minutes at 37°C):

    • Prepare a reaction initiation solution containing the probe substrate (at ~Kₘ concentration, see Table 1) and the corresponding NADPH system components.

    • To the "-NADPH Plate": Add the initiation mix containing both NADPH Solution A and B.

    • To the "+NADPH Plate": Add the initiation mix containing only NADPH Solution B.

    • Return plates to the incubator. The incubation time should be kept short to ensure measurement of initial linear velocity.

  • Terminate Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a stable isotope-labeled version of the metabolite or a structurally similar compound).

    • This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Seal the plates and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the specific metabolite formed from the probe substrate.[18][19][20]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. As an example, the transition for trimipramine itself is m/z 295.20 → 100.10.[18][21]

Data Analysis and Interpretation

  • Calculate Percent Activity Remaining:

    • Determine the average peak area of the metabolite from the vehicle control wells. This represents 100% enzyme activity.

    • For each trimipramine concentration, calculate the percentage of activity remaining using the following formula:

    % Activity Remaining = (Metabolite Peak Area in Test Well / Average Metabolite Peak Area in Vehicle Well) * 100

  • Determine IC₅₀ Value:

    • Plot the % Activity Remaining (Y-axis) against the logarithm of the trimipramine concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to generate an IC₅₀ curve. The IC₅₀ is the concentration of trimipramine that produces 50% inhibition.

  • Interpret the Results (IC₅₀ Shift):

    • Direct Inhibition: The IC₅₀ value obtained from the "-NADPH Plate" represents direct inhibition.

    • Time-Dependent Inhibition (TDI): Compare the IC₅₀ from the "+NADPH Plate" to the "-NADPH Plate". A significant decrease (shift to the left) in the IC₅₀ value in the "+NADPH Plate" indicates TDI. This suggests that a metabolite of trimipramine is a more potent inhibitor or that mechanism-based inactivation has occurred.[16]

    • If a significant IC₅₀ shift is observed, further studies to determine the kinetic parameters of inactivation (Kᵢ and kᵢₙₐ꜀ₜ) are warranted to accurately predict the clinical DDI risk.[6]

Conclusion

This protocol provides a robust and regulatory-compliant framework for evaluating the CYP inhibition potential of trimipramine. By employing a standardized IC₅₀ shift assay with human liver microsomes, researchers can effectively screen for both direct and time-dependent inhibition. The resulting data are crucial for building a comprehensive DDI profile, guiding clinical study design, and ensuring the safety of new therapeutic agents in a landscape of increasing polypharmacy. Adherence to these scientifically grounded and field-proven methodologies is essential for navigating the complexities of drug development and regulatory submission.

References

Application Note & Protocol: A Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Trimipramine and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the tricyclic antidepressant trimipramine and its principal pharmacologically active and inactive metabolites in human plasma. Trimipramine is a tertiary amine tricyclic antidepressant used in the management of depression.[1][2] Therapeutic drug monitoring and pharmacokinetic studies necessitate a reliable analytical method to quantify the parent drug and its metabolites. This document provides a comprehensive protocol, from sample preparation to data acquisition and analysis, grounded in established scientific principles and validated against international guidelines. The method employs a simple protein precipitation for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent selectivity, sensitivity, and a wide dynamic range, making it suitable for clinical research and drug development applications.

Introduction: The Rationale for Method Development

Trimipramine, like other tricyclic antidepressants, exhibits significant inter-individual variability in its pharmacokinetics, primarily due to genetic polymorphisms in drug-metabolizing enzymes.[3] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[1] The main metabolic pathways include demethylation to desmethyltrimipramine (an active metabolite), hydroxylation to 2-hydroxytrimipramine, and N-oxidation to trimipramine-N-oxide.[1][2] Given that desmethyltrimipramine also possesses pharmacological activity, its concentration contributes to the overall therapeutic and toxic effects.[1] Therefore, a robust analytical method that can simultaneously quantify trimipramine and its key metabolites is crucial for accurate pharmacokinetic profiling, therapeutic drug monitoring, and establishing a clear understanding of the drug's disposition in the body.

The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity compared to older methods like HPLC-UV.[4] Mass spectrometry allows for the unambiguous identification and quantification of analytes even at low concentrations and in complex biological matrices like plasma, by discriminating compounds based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Metabolic Pathway of Trimipramine

The metabolic conversion of trimipramine is a critical consideration in its therapeutic monitoring. The primary metabolic steps are outlined below:

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyl Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyl CYP2C19 (major) CYP2C9 (minor) Hydroxy 2-Hydroxytrimipramine Trimipramine->Hydroxy CYP2D6 N_Oxide Trimipramine-N-Oxide Trimipramine->N_Oxide N-Oxidation HydroxyDesmethyl 2-Hydroxydesmethyltrimipramine Desmethyl->HydroxyDesmethyl CYP2D6

Caption: Metabolic pathway of trimipramine.

Materials and Reagents

Chemicals and Standards
  • Trimipramine maleate (Reference Standard)

  • Desmethyltrimipramine (Reference Standard)

  • 2-Hydroxytrimipramine (Reference Standard)

  • Trimipramine-N-oxide (Reference Standard)

  • Trimipramine-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited biobank)

Equipment
  • UHPLC system (e.g., Waters ACQUITY UPLC I-Class, Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro, Sciex Triple Quad 5500)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well deep-well plates or microcentrifuge tubes

Experimental Protocols

Standard and Internal Standard Preparation

Stock solutions of trimipramine and its metabolites are prepared by dissolving the reference standards in methanol to a final concentration of 1 mg/mL.[5] A working internal standard (ISTD) solution of Trimipramine-d3 is prepared in 50:50 (v/v) acetonitrile:water at a concentration of 100 ng/mL. Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with appropriate volumes of the working standard solutions.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup for this class of compounds.[6] It efficiently removes a large proportion of plasma proteins that can interfere with the analysis and damage the chromatographic column.

Protocol:

  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the working internal standard solution (Trimipramine-d3 in acetonitrile) to each tube.[6]

  • Vortex the tubes vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.[6]

  • Centrifuge the samples at 16,100 x g for 2 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer 25 µL of the clear supernatant to a 96-well plate.

  • Add 475 µL of ultrapure water to each well.[6]

  • Seal the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.[6]

Workflow Diagram

Caption: Experimental workflow from sample preparation to data analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is selected for its proven efficacy in separating tricyclic antidepressants and their metabolites.[5][6] The use of a gradient elution with an acidic mobile phase ensures good peak shape and resolution.

ParameterCondition
UHPLC System ACQUITY UPLC I-Class or equivalent
Column XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm[6]
Mobile Phase A 5mM Ammonium Formate with 0.1% Formic Acid in Water[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
3.0
3.5
3.6
4.5
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is optimal for the analysis of basic compounds like tricyclic antidepressants. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]

ParameterSetting
Mass Spectrometer Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

MRM Transitions:

The precursor and product ions for each analyte are determined by infusing individual standard solutions into the mass spectrometer. The most intense and stable transitions are selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trimipramine 295.2100.1[5]3025
295.286.13035
Desmethyltrimipramine 281.286.1[7]3530
281.272.13540
2-Hydroxytrimipramine 311.2100.1[7]3028
311.2252.23020
Trimipramine-N-Oxide 311.2252.23022
311.286.13038
Trimipramine-d3 (ISTD) 298.2103.0[8]3025

Method Validation

The analytical method should be validated according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies.[9][10][11] The validation process establishes the suitability and reliability of the method for its intended purpose.

Key Validation Parameters:

  • Specificity and Selectivity: Assessed by analyzing blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of the analytes and ISTD.

  • Linearity and Range: The method demonstrated linearity over a concentration range of 0.1 to 100 ng/mL for trimipramine.[5] Calibration curves are constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be >0.995.[6]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within 85-115% (80-120% at the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% at LLOQ).[5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For trimipramine, an LLOQ of 0.1 ng/mL is achievable.[5]

  • Matrix Effect and Recovery: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the plasma matrix. Recovery of the extraction procedure is also determined.

  • Stability: The stability of the analytes in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust tool for the simultaneous quantification of trimipramine and its major metabolites in human plasma. The simple and rapid sample preparation protocol, combined with the specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for therapeutic drug monitoring, pharmacokinetic research, and clinical trials. The comprehensive validation ensures the reliability and accuracy of the data generated, making this method a valuable asset for researchers, scientists, and drug development professionals.

References

Amperometric Detection of Hydroxylated Antidepressant Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy and potential for adverse effects of many antidepressant medications are significantly influenced by their metabolism. Hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19, play a crucial role in metabolizing these drugs into various forms, including pharmacologically active hydroxylated metabolites. Monitoring the levels of these hydroxylated metabolites is critical for therapeutic drug monitoring (TDM), dose individualization, and understanding drug-drug interactions. Amperometric detection, an electrochemical technique, offers a sensitive, rapid, and cost-effective approach for the quantification of these electroactive metabolites. This document provides detailed application notes and protocols for the amperometric detection of key hydroxylated antidepressant metabolites.

Metabolic Pathways of Antidepressants

Antidepressants are broadly categorized into classes such as Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs). Their metabolism primarily involves oxidation, leading to the formation of hydroxylated and demethylated derivatives.

Tricyclic Antidepressants (TCAs) Metabolism

TCAs, such as amitriptyline and imipramine, are metabolized by CYP2D6 through hydroxylation and by CYP2C19 through demethylation. The hydroxylation of the tricyclic ring system is a key metabolic step.

TCA_Metabolism TCA Tricyclic Antidepressant (e.g., Amitriptyline, Imipramine) Hydroxylated_TCA Hydroxylated Metabolite (e.g., 10-OH-Nortriptyline) TCA->Hydroxylated_TCA CYP2D6 (Hydroxylation) Demethylated_TCA Demethylated Metabolite (e.g., Nortriptyline, Desipramine) TCA->Demethylated_TCA CYP2C19 (Demethylation) Hydroxylated_Demethylated_TCA Hydroxylated Demethylated Metabolite Demethylated_TCA->Hydroxylated_Demethylated_TCA CYP2D6 (Hydroxylation)

Metabolism of Tricyclic Antidepressants (TCAs).

Selective Serotonin Reuptake Inhibitors (SSRIs) Metabolism

SSRIs, such as fluoxetine, sertraline, and citalopram, are primarily metabolized by CYP2C19 and CYP2D6.[1] Metabolism often involves N-demethylation and hydroxylation. For instance, sertraline is metabolized to desmethylsertraline, which can then be further metabolized. The CYP2C19 enzyme is a key player in the metabolism of several SSRIs, and genetic variations in this enzyme can lead to different metabolic rates among individuals.[2][3]

SSRI_Metabolism SSRI SSRI (e.g., Sertraline, Citalopram) Metabolite1 N-Desmethyl Metabolite SSRI->Metabolite1 CYP2C19 / CYP2D6 (N-demethylation) Hydroxylated_Metabolite Hydroxylated Metabolite SSRI->Hydroxylated_Metabolite CYP2D6 (Hydroxylation) Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Amperometric Analysis cluster_Data Data Analysis Biological_Sample Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection pH_Adjustment pH Adjustment Supernatant_Collection->pH_Adjustment Electrochemical_Cell Three-Electrode Cell (Working, Reference, Counter) pH_Adjustment->Electrochemical_Cell Amperometric_Detection Amperometric Detection (Constant Potential) Electrochemical_Cell->Amperometric_Detection Current_Measurement Current vs. Time Plot Amperometric_Detection->Current_Measurement Calibration_Curve Calibration Curve Current_Measurement->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

References

Application Notes and Protocols for the Use of Reference Standards in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the effective use of reference standards in pharmaceutical testing. Adherence to these guidelines is critical for ensuring the accuracy, reliability, and regulatory compliance of analytical data throughout the drug development lifecycle.

Introduction to Pharmaceutical Reference Standards

Reference standards are highly purified and well-characterized substances used as a benchmark for the quality control of active pharmaceutical ingredients (APIs), excipients, and finished drug products.[1][2] They are indispensable for confirming the identity, purity, strength, and quality of pharmaceutical materials.[1][2] The use of appropriate reference standards is a fundamental requirement of Good Manufacturing Practices (GMP).

There are two main categories of reference standards:

  • Primary Reference Standards: These are standards of the highest purity, established without comparison to another standard.[3] They are often obtained from official sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[3][4] When a pharmacopoeial standard is unavailable, an in-house primary standard can be established through extensive characterization to confirm its structure and purity, which should ideally be 99.5% or higher.[5][6]

  • Secondary Reference Standards (or Working Standards): These standards are qualified by comparison against a primary reference standard.[4] They are used for routine laboratory analyses to minimize the use of the more expensive primary standards.[4]

Data Presentation: Quantitative Analysis of Reference Standards

The purity and stability of reference standards are critical parameters that must be rigorously evaluated. The following tables present example data from the characterization and stability testing of pharmaceutical reference standards.

Table 1: Comparative Purity Analysis of a Primary vs. Secondary Reference Standard for "Drug X"

ParameterPrimary Reference StandardSecondary Reference StandardAcceptance Criteria
Purity by HPLC (% area) 99.9%99.8%≥ 99.5%
Total Impurities by HPLC (% area) 0.1%0.2%≤ 0.5%
Water Content (Karl Fischer, % w/w) 0.05%0.10%≤ 0.2%
Residual Solvents (GC, ppm) < 50 ppm75 ppm≤ 500 ppm
Assay vs. Independent Standard (% as is) 100.1%99.7%99.0% - 101.0%

Table 2: Stability Study of a "Drug Y" Reference Standard Under ICH Conditions

Storage ConditionTime PointPurity by HPLC (%)Total Degradation Products (%)
Long-Term (25°C/60% RH) Initial99.90.1
12 Months99.80.2
24 Months99.80.2
36 Months99.70.3
Intermediate (30°C/65% RH) Initial99.90.1
6 Months99.70.3
12 Months99.60.4
Accelerated (40°C/75% RH) Initial99.90.1
3 Months99.50.5
6 Months99.20.8

Table 3: Example Results from an Inter-laboratory Comparison for the Assay of "Substance Z" Reference Standard

Laboratory IDReported Assay Value (%)Z-Score*Performance Evaluation
Lab 199.8-0.5Satisfactory
Lab 2100.10.25Satisfactory
Lab 399.5-1.25Satisfactory
Lab 4101.23.0Unsatisfactory
Lab 599.90.0Satisfactory
Consensus Mean 99.9
Standard Deviation 0.4

*Z-scores between -2 and +2 are generally considered satisfactory.

Experimental Protocols

Detailed and validated analytical methods are essential for the use and qualification of reference standards. The following are example protocols for common analytical techniques.

Protocol for HPLC Assay of an Active Pharmaceutical Ingredient (API)

Objective: To determine the potency of an API sample against a qualified reference standard using High-Performance Liquid Chromatography (HPLC).

Materials:

  • API sample

  • API reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the API reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm (or as specified in the method)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: As specified in the method (e.g., 254 nm)

    • Column Temperature: 30°C

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak areas for the five injections should be ≤ 2.0%.

    • The tailing factor for the API peak should be ≤ 2.0.

    • The theoretical plates for the API peak should be ≥ 2000.

  • Analysis:

    • Inject the standard solution, followed by the sample solution in duplicate.

    • Bracket the sample injections with standard injections.

  • Calculation:

    • Calculate the assay of the API in the sample using the following formula:

    Where:

    • Area_sample is the average peak area of the API in the sample solutions.

    • Area_standard is the average peak area of the API in the bracketing standard solutions.

    • Conc_standard is the concentration of the reference standard solution (mg/mL).

    • Conc_sample is the concentration of the sample solution (mg/mL).

    • Purity_standard is the certified purity of the reference standard (%).

Protocol for GC Analysis of Residual Solvents

Objective: To identify and quantify residual solvents in a drug substance using Gas Chromatography (GC) with a headspace autosampler.

Materials:

  • Drug substance sample

  • Reference standards for expected residual solvents (e.g., ethanol, acetone, dichloromethane)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Headspace vials and caps

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock standard solution containing all relevant residual solvents at a known concentration in DMSO.

    • Prepare a working standard solution by diluting the stock solution to a concentration that corresponds to the permitted daily exposure (PDE) limit for each solvent.

  • Sample Solution Preparation:

    • Accurately weigh about 100 mg of the drug substance sample into a headspace vial.

    • Add a known volume (e.g., 1 mL) of DMSO to dissolve the sample.

  • GC Headspace Conditions:

    • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm (or as specified in USP <467>)

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min.

    • Injector Temperature: 140°C

    • Detector (FID) Temperature: 250°C

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 60 min

  • System Suitability:

    • Inject the standard solution.

    • The resolution between any two peaks of interest should be ≥ 1.0.

    • The signal-to-noise ratio for each peak should be ≥ 10.

  • Analysis:

    • Analyze the blank (DMSO), the standard solution, and the sample solution.

  • Calculation:

    • Calculate the concentration of each residual solvent in the sample using the following formula:

    Where:

    • Area_sample is the peak area of the solvent in the sample solution.

    • Area_standard is the peak area of the solvent in the standard solution.

    • Conc_standard is the concentration of the solvent in the standard solution (µg/mL).

    • Weight_sample is the weight of the drug substance sample (mg).

Protocol for UV-Vis Spectrophotometric Assay of an API

Objective: To determine the concentration of an API in a sample solution by measuring its absorbance using a UV-Vis spectrophotometer.

Materials:

  • API sample

  • API reference standard

  • Spectroscopy grade solvent (e.g., methanol, 0.1 N HCl)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of the API reference standard and dissolve it in the specified solvent to prepare a stock solution of known concentration.

    • Prepare a series of at least five standard solutions of different concentrations by diluting the stock solution. These should bracket the expected concentration of the sample solution.

  • Sample Solution Preparation:

    • Prepare a sample solution with an expected concentration that falls within the range of the standard solutions.

  • Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the API, as determined from its UV spectrum.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculation:

    • Determine the concentration of the API in the sample solution using the equation of the line from the calibration curve (y = mx + c), where y is the absorbance of the sample and x is the concentration.

Visualization of Workflows

The following diagrams illustrate key workflows for the management and use of reference standards.

Reference_Standard_Lifecycle cluster_0 Procurement & Initial Characterization cluster_1 Storage & Distribution cluster_2 Ongoing Management cluster_3 Retirement Sourcing Source Material (Synthesis or Purchase) Purification Purification (if required) Sourcing->Purification Characterization Full Characterization (NMR, MS, IR, etc.) Purification->Characterization Purity Purity & Assay Determination Characterization->Purity CoA Certificate of Analysis Generation Purity->CoA Storage Controlled Storage (Temp, Humidity, Light) CoA->Storage Inventory Inventory Management Storage->Inventory Distribution Distribution to Labs Inventory->Distribution Stability Stability Testing Distribution->Stability Retest Periodic Re-testing Stability->Retest Requalification Re-qualification Retest->Requalification Requalification->Storage Depletion Stock Depletion Retirement Retirement & Replacement Depletion->Retirement Degradation Degradation Degradation->Retirement

Caption: Lifecycle management of a pharmaceutical reference standard.

Secondary_Standard_Qualification start Select Candidate Batch of Secondary Standard compare Comparative Testing start->compare primary Obtain Primary Reference Standard primary->compare identity Identity Confirmation (e.g., IR, NMR) compare->identity purity Purity & Impurity Profiling (HPLC, GC) compare->purity assay Assay Determination compare->assay data Review and Compare Data identity->data purity->data assay->data pass Meets Acceptance Criteria? data->pass qualify Qualify as Secondary Standard pass->qualify Yes fail Reject Batch pass->fail No coa Issue Certificate of Analysis for Secondary Standard qualify->coa

Caption: Workflow for qualifying a secondary reference standard.

References

Quantitative Analysis of 2-Hydroxylated Metabolites in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of 2-hydroxylated metabolites in biological fluids is a critical aspect of various research fields, including endocrinology, oncology, and pharmacology. These metabolites, particularly of estrogens, fatty acids, and bile acids, serve as important biomarkers for assessing metabolic pathways, disease risk, and drug metabolism. This document provides detailed application notes and protocols for the accurate quantification of these compounds in biological matrices such as plasma, serum, and urine. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Significance of 2-Hydroxylated Metabolites

Hydroxylation at the 2-position is a key metabolic transformation for many endogenous and exogenous compounds.

  • Estrogen Metabolism: The hydroxylation of estrogens, such as estradiol and estrone, at the C2 position leads to the formation of catechol estrogens like 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2).[1][2] The ratio of 2-hydroxylated to 16α-hydroxylated estrogen metabolites is often investigated as a potential biomarker for breast cancer risk.[3][4][5][6] It is suggested that a higher proportion of 2-hydroxylation is associated with a lower risk.[5][6][7]

  • Fatty Acid Metabolism: 2-hydroxy fatty acids (2-OHFAs) are involved in fatty acid oxidation.[8] Altered levels of these metabolites have been linked to metabolic disorders.

  • Bile Acid Metabolism: While less common than other hydroxylations, 2-hydroxylation of bile acids can occur and their profiling in serum may provide insights into liver function and gut microbiome activity.[9][10][11]

Analytical Methodologies

The choice of analytical method depends on the specific metabolite, the required sensitivity and selectivity, and the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of 2-hydroxylated metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1][12][13]

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Fluid (Plasma, Serum, Urine) s2 Addition of Internal Standards s1->s2 s3 Enzymatic Hydrolysis (for conjugated metabolites) s2->s3 s4 Liquid-Liquid or Solid-Phase Extraction s3->s4 s5 Derivatization (e.g., Dansyl Chloride) s4->s5 s6 Reconstitution s5->s6 a1 LC Separation (e.g., C18 column) s6->a1 a2 Mass Spectrometry (ESI, MRM mode) a1->a2 d1 Quantification a2->d1 d2 Data Review d1->d2

Caption: General workflow for the quantitative analysis of 2-hydroxylated metabolites using LC-MS/MS.

Detailed Protocol: Quantitative Analysis of 2-Hydroxyestrogens in Human Urine by LC-MS/MS [1][2][12]

This protocol is adapted from established methods for the simultaneous measurement of multiple estrogen metabolites.

1. Sample Preparation

  • Aliquot Sample: Transfer 0.5 mL of urine into a clean tube.[1]
  • Add Antioxidant: To prevent oxidation of catechol estrogens, add ascorbic acid.[1][2]
  • Internal Standards: Spike the sample with stable isotope-labeled internal standards for each analyte to be quantified.
  • Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) metabolites, perform enzymatic hydrolysis. Add β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C.[14][15]
  • Extraction:
  • Solid-Phase Extraction (SPE): This is a common and effective method for sample clean-up.[5][16]
  • Liquid-Liquid Extraction (LLE): An alternative to SPE.[17]
  • Derivatization: To enhance ionization efficiency and sensitivity, derivatize the extracted metabolites. A common reagent is dansyl chloride, which reacts with the phenolic hydroxyl group.[1][13][18] The reaction is typically carried out at 60°C for 5 minutes in a sodium bicarbonate buffer (pH 9.0).[1][2]
  • Reconstitution: Dry the derivatized sample under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.[19]

2. LC-MS/MS Analysis

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column is commonly used for separation.[2][13]
  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often employed.[2]
  • Flow Rate: A typical flow rate is 200 µL/min.[2]
  • Mass Spectrometry:
  • Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode for dansylated derivatives.[13]
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

Quantitative Data Summary for LC-MS/MS Methods

MetaboliteBiological MatrixLLOQ (pg/mL)Recovery (%)Precision (CV%)Reference
2-Hydroxyestrone (2-OHE1)Serum8>85<15[13]
2-Hydroxyestradiol (2-OHE2)Serum10-15-1.1-3.1[14]
2-Hydroxy Fatty AcidsPlasma-73.8-1007.1-21.6[20]
15 Estrogen MetabolitesUrine--≤10[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for quantifying small molecules. It often requires derivatization to increase the volatility of the analytes.

Detailed Protocol: GC-MS Analysis of 2-Hydroxylated Metabolites

1. Sample Preparation

  • Follow steps 1-5 as described for the LC-MS/MS protocol (Aliquot, Internal Standards, Hydrolysis, Extraction).
  • Derivatization: This is a critical step for GC-MS. A two-step process is common:
  • Methoximation: Protects aldehyde and keto groups and prevents tautomerization. This is achieved by reacting the sample with methoxyamine hydrochloride.[21]
  • Silylation: Increases volatility by replacing active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is a common silylation reagent.[21][22]

2. GC-MS Analysis

  • Gas Chromatography:
  • Column: A non-polar capillary column is typically used.
  • Injection: Use a splitless or split injection mode depending on the concentration of the analytes.
  • Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
  • Mass Spectrometry:
  • Ionization: Electron Ionization (EI) is standard.
  • Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method, though it may have lower specificity compared to mass spectrometry-based methods due to potential cross-reactivity of antibodies.[5][23]

Detailed Protocol: ELISA for 2-Hydroxyestrone (2-OHE1) in Plasma/Serum [3][24][25]

1. Sample Preparation

  • Sample Dilution: Dilute the plasma or serum sample with the assay buffer provided in the kit.
  • Deconjugation: For total 2-OHE1 measurement, the sample diluent may contain deconjugating enzymes.[25]

2. ELISA Procedure

  • Follow the specific instructions provided with the commercial ELISA kit (e.g., ESTRAMET™).[3][25]
  • The general principle involves the competition between the 2-OHE1 in the sample and a labeled 2-OHE1 for binding to a limited number of antibodies coated on the microplate.
  • After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the concentration of 2-OHE1 in the sample.
  • Read the absorbance using a microplate reader.

Quantitative Data Summary for ELISA Methods

MetaboliteBiological MatrixDetection Limit (pg/mL)Inter-assay CV (%)Reference
2-Hydroxyestrone (2-OHE1)Plasma/Serum2015[3][25]
16α-HydroxyestronePlasma/Serum106[3]
2-OHE1 (Newer Kit)Urine0.625 ng/mL10-20[26]

Signaling Pathway Visualization

Estrogen Metabolism Pathway

The following diagram illustrates the major metabolic pathways of estrogens, highlighting the formation of 2-hydroxylated metabolites.

estrogen_metabolism cluster_2OH 2-Hydroxylation Pathway ('Good' Metabolites) cluster_4OH 4-Hydroxylation Pathway cluster_16OH 16-Hydroxylation Pathway ('Proliferative' Metabolites) cluster_methylation Methylation (Detoxification) Estradiol Estradiol Estrone Estrone Estradiol->Estrone 17β-HSD Two_OHE2 2-Hydroxyestradiol (2-OHE2) Estradiol->Two_OHE2 CYP1A1/1B1 Four_OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->Four_OHE2 CYP1B1 Estrone->Estradiol 17β-HSD Two_OHE1 2-Hydroxyestrone (2-OHE1) Estrone->Two_OHE1 CYP1A1/1B1 Four_OHE1 4-Hydroxyestrone (4-OHE1) Estrone->Four_OHE1 CYP1B1 Sixteen_alpha_OHE1 16α-Hydroxyestrone Estrone->Sixteen_alpha_OHE1 CYP3A4 Methoxyestrogens Methoxyestrogens Two_OHE2->Methoxyestrogens COMT Two_OHE1->Methoxyestrogens COMT Four_OHE2->Methoxyestrogens COMT Four_OHE1->Methoxyestrogens COMT Estriol Estriol Sixteen_alpha_OHE1->Estriol

Caption: Simplified pathway of estrogen metabolism showing the formation of 2-, 4-, and 16-hydroxylated metabolites.

Conclusion

The quantitative analysis of 2-hydroxylated metabolites in biological fluids is essential for advancing our understanding of various physiological and pathological processes. LC-MS/MS offers the highest sensitivity and specificity for this purpose. However, GC-MS and ELISA are also valuable techniques that can be employed depending on the specific research needs and available resources. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify these important biomarkers.

References

Application Note & Protocol: Development of a Stability-Indicating HPLC Method for Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of trimipramine. This method is designed to accurately quantify trimipramine in the presence of its degradation products, ensuring the stability, efficacy, and safety of pharmaceutical formulations.

Introduction

Trimipramine is a tricyclic antidepressant used in the treatment of major depressive disorder.[1][2] To ensure the quality of trimipramine drug products, it is crucial to employ a stability-indicating analytical method that can distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions.[3] This application note details a systematic approach to developing and validating a reverse-phase HPLC (RP-HPLC) method for this purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

The developed method will be capable of separating trimipramine from its degradation products generated through forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][6] Validation of this method will demonstrate its specificity, linearity, accuracy, precision, and robustness.[7][8]

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Water bath

  • Photostability chamber

Chemicals and Reagents
  • Trimipramine maleate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[9] or 254 nm[10]
Injection Volume 10 µL
Diluent Mobile phase A and Methanol (50:50, v/v)

Table 1: Recommended Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Table 2: Example Gradient Elution Program

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of trimipramine maleate reference standard in 25 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the drug product in the diluent to achieve a final concentration of 100 µg/mL of trimipramine. This may involve crushing tablets, dissolving the powder, and filtering.

Forced Degradation Studies

The goal of forced degradation is to generate a degradation of approximately 5-20% of the active ingredient.[11]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours and then dilute to 10 mL with diluent.

  • Thermal Degradation: Place the solid drug substance in an oven at 105°C for 24 hours. Dissolve a portion of the stressed powder in the diluent to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.[12] Dissolve a portion of the stressed powder in the diluent to obtain a concentration of 100 µg/mL.

Analyze all stressed samples, along with an unstressed sample solution, using the developed HPLC method.

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5]

Validation ParameterAcceptance Criteria
Specificity The peak for trimipramine should be pure and well-resolved from any degradation products and excipients. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range (e.g., 25-150 µg/mL).
Accuracy (% Recovery) 98.0% to 102.0% for the API.[8]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%.[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min). System suitability parameters should remain within acceptable limits.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation and the formation of degradation products.

Stress Condition% Assay of Trimipramine% DegradationNumber of Degradation PeaksRRT of Major Degradants
Unstressed100.00.00-
0.1 N HCl, 80°C, 2h89.510.520.85, 1.15
0.1 N NaOH, 80°C, 2h92.17.910.92
3% H₂O₂, RT, 24h85.314.730.78, 1.21, 1.35
Thermal (105°C, 24h)98.21.811.08
Photolytic95.64.420.95, 1.12

Table 4: Summary of Forced Degradation Results for Trimipramine (Note: Data presented are illustrative and will vary based on experimental results.)

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation A Literature Review & Physicochemical Properties of Trimipramine B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, pH, Temperature) B->C D Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analyze Stressed Samples by HPLC D->E F Identify Degradation Peaks and Ensure Peak Purity of API E->F G Validate for Specificity, Linearity, Accuracy, Precision F->G H Determine LOD, LOQ, and Robustness G->H I Documentation and Final Method Write-up H->I G cluster_validation Core Validation Parameters cluster_sensitivity Sensitivity Method Validated Stability-Indicating HPLC Method Specificity Specificity (Resolution from Degradants) Specificity->Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (% RSD) Precision->Method Linearity Linearity (r²) Linearity->Method Robustness Robustness Robustness->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantitation LOQ->Method

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for 2-Hydroxy Trimipramine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Hydroxy Trimipramine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution and achieve robust, reproducible results in your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

A1: Poor peak resolution in the analysis of this compound, a metabolite of the tricyclic antidepressant Trimipramine, typically stems from several factors. These include suboptimal mobile phase composition (pH and organic solvent ratio), secondary interactions with the stationary phase, inappropriate column selection, and issues with the HPLC system itself such as excessive extra-column volume.[1] Often, peak tailing is observed due to interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[2]

Q2: How does the mobile phase pH impact the peak shape and retention of this compound?

A2: Mobile phase pH is a critical parameter for ionizable compounds like this compound. To achieve sharp, symmetrical peaks, it is often recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For basic compounds, operating at a low pH (e.g., <3) can protonate residual silanol groups on the stationary phase, minimizing their interaction with the protonated analyte and reducing peak tailing.[4] Conversely, a high pH mobile phase (e.g., >8) can deprotonate the analyte, also improving peak shape.[4]

Q3: What type of HPLC column is recommended for the analysis of this compound and related compounds?

A3: A C18 or C8 column is a common starting point for the analysis of tricyclic antidepressants and their metabolites.[5] However, to mitigate peak tailing associated with basic compounds, it is often beneficial to use a modern, high-purity silica column with end-capping.[4] Mixed-mode columns that offer alternative selectivities, such as those with phenyl or cyano stationary phases, can also provide improved resolution.[2][5]

Q4: Can mobile phase additives help improve the peak shape of this compound?

A4: Yes, mobile phase additives can be very effective. For basic analytes, adding a competing base, such as triethylamine (TEA), to the mobile phase can mask active silanol sites on the stationary phase, thereby reducing peak tailing.[4] It is important to note that some additives, like TEA, are not suitable for mass spectrometry detection. In such cases, volatile buffers like ammonium formate or ammonium acetate are preferred.[6]

Q5: What is a good starting point for developing an HPLC method for this compound?

A5: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a buffer such as phosphate or formate at a controlled pH.[7][8] A common approach is to use a gradient elution to effectively separate the parent drug from its metabolites.[5] Initial scouting runs with different organic modifiers (acetonitrile vs. methanol) can reveal significant changes in selectivity.[3]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Peak Tailing

Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like this compound is a frequent problem in reversed-phase HPLC.[9]

  • Cause: The primary reason is often secondary ionic interactions between the protonated analyte and deprotonated residual silanol groups on the silica-based stationary phase.[2][4]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to below 3 to protonate the silanol groups or increase the pH to above 8 to deprotonate the analyte.[4]

    • Add a Competing Base: Incorporate an amine modifier like triethylamine (TEA) into your mobile phase at a concentration of 10-50 mM to mask the silanol groups.[4]

    • Increase Buffer Concentration: A higher buffer concentration can also help to shield the residual silanols.[9]

    • Use an End-Capped Column: Modern, high-purity silica columns with end-capping have fewer free silanol groups and are less prone to this issue.[4]

Issue 2: Co-elution with Trimipramine or Other Metabolites

Q: The peak for this compound is not fully resolved from the parent drug, Trimipramine, or other metabolites. How can I improve the separation?

A: Achieving baseline separation between structurally similar compounds requires optimizing the selectivity of your method.[10]

  • Cause: Insufficient selectivity (alpha) between the analytes.

  • Solutions:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

    • Adjust the Mobile Phase pH: Fine-tuning the pH can change the ionization state of the analytes and thus their retention and selectivity.

    • Modify the Column Temperature: Changing the column temperature can affect the thermodynamics of the separation and improve resolution.[11] Lower temperatures generally increase retention and may enhance resolution.[12]

    • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[5]

Issue 3: Broad Peaks and Poor Efficiency

Q: All the peaks in my chromatogram, including this compound, are broad. What could be the problem?

A: Broad peaks are often a sign of poor column efficiency or issues with the HPLC system.[13]

  • Cause: This can be due to extra-column band broadening, a void in the column, or a partially blocked frit.[1][9]

  • Solutions:

    • Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.

    • Inspect the Column: A void at the column inlet can cause peak distortion. If a guard column is used, try removing it to see if the peak shape improves.[9]

    • Backflush the Column: A partially blocked inlet frit can sometimes be cleared by reversing the column and flushing it with a strong solvent.[9]

    • Optimize the Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and better resolution.[12]

Quantitative Data Summary

The following tables provide a summary of typical starting conditions and parameters that can be adjusted to improve the resolution of this compound.

Table 1: Recommended HPLC Column and Mobile Phase Parameters

ParameterRecommended Starting ConditionsOptimization Strategy
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeTry a C8, Phenyl-Hexyl, or polar-embedded phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0Adjust pH between 2.5 and 7.0 (within column limits).
Mobile Phase B Acetonitrile or MethanolSwitch between Acetonitrile and Methanol to alter selectivity.
Gradient Start with a shallow gradient (e.g., 5-95% B over 15 min)Adjust the gradient slope to improve separation of closely eluting peaks.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)Decrease flow rate to improve efficiency and resolution.[12]
Column Temp. 30 - 40 °CVary temperature between 25 °C and 50 °C to affect selectivity and retention.[11]
Detection UV at 220 nm or 254 nmSelect a wavelength that provides a good response for all analytes of interest.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers (e.g., 10 mM phosphate or formate) at different pH values (e.g., pH 2.5, 3.0, 3.5, 6.0, 7.0).

  • Initial Run: Perform an initial chromatographic run using a C18 column and a generic gradient with your chosen organic modifier and the pH 3.0 buffer.

  • Systematic Evaluation: Sequentially replace the aqueous mobile phase with the other prepared buffers and repeat the chromatographic run under the same gradient conditions.

  • Data Analysis: Compare the resolution, peak shape, and retention times of this compound and other relevant peaks at each pH.

  • Selection: Choose the pH that provides the best overall resolution and peak symmetry.

Protocol 2: Organic Modifier Selection
  • Initial Solvent System: Using the optimal pH determined in Protocol 1, perform a separation using an acetonitrile/buffer mobile phase.

  • Second Solvent System: Prepare a mobile phase with methanol as the organic modifier at the same optimal pH.

  • Comparative Run: Perform the same gradient elution with the methanol-based mobile phase.

  • Analysis: Compare the chromatograms. Look for changes in elution order and selectivity between the two organic modifiers.

  • Optimization: Select the organic modifier that provides the best separation. A ternary mixture of water, acetonitrile, and methanol can also be explored for further optimization.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks CheckSystem Check for System Issues: - Extra-column volume - Leaks - Blocked frit CheckAllPeaks->CheckSystem Yes SpecificPeaks Are specific peaks (e.g., basic analytes) affected? CheckAllPeaks->SpecificPeaks No Resolved Resolution Improved CheckSystem->Resolved OptimizeMethod Optimize Method Parameters: - Mobile Phase pH - Organic Modifier - Gradient Slope SpecificPeaks->OptimizeMethod Yes ChangeColumn Consider a Different Column: - Alternative stationary phase (e.g., Phenyl) - End-capped column SpecificPeaks->ChangeColumn No, but still unresolved OptimizeMethod->Resolved ChangeColumn->Resolved

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

HPLC_Parameters Key HPLC Parameters Affecting Peak Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions pH pH Resolution Peak Resolution pH->Resolution Affects Selectivity & Peak Shape OrganicModifier Organic Modifier (ACN vs. MeOH) OrganicModifier->Resolution Affects Selectivity Buffer Buffer Concentration & Additives Buffer->Resolution Affects Peak Shape StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Resolution Affects Selectivity ParticleSize Particle Size ParticleSize->Resolution Affects Efficiency Dimensions Dimensions (L x ID) Dimensions->Resolution Affects Efficiency FlowRate Flow Rate FlowRate->Resolution Affects Efficiency Temperature Temperature Temperature->Resolution Affects Selectivity & Efficiency Gradient Gradient Profile Gradient->Resolution Affects Separation

Caption: Relationship between HPLC parameters and their impact on peak resolution.

References

Overcoming matrix effects in LC-MS/MS analysis of 2-Hydroxy Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, assess, and overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxy Trimipramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] For biological samples like plasma or serum, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2][3]

This is a significant problem because it can lead to:

  • Poor Accuracy and Reproducibility: The signal response for the same concentration of this compound can vary significantly between different samples or even between injections of the same sample.[2][4]

  • Reduced Sensitivity: Ion suppression can decrease the analyte signal, potentially making it undetectable, especially at low concentrations near the limit of quantitation (LOQ).[5]

  • Inaccurate Quantification: If not properly addressed, matrix effects can lead to an underestimation or overestimation of the true analyte concentration.

The complexity of biological samples makes them particularly susceptible to these effects, necessitating careful method development and validation.[1][3]

Q2: I'm observing poor reproducibility and low signal for this compound. How can I confirm if matrix effects are the cause?

A: The symptoms you describe are classic indicators of matrix effects, particularly ion suppression.[6][7] To quantitatively assess the presence and magnitude of matrix effects, the most common and practical approach is the post-extraction spike method .[3][8] This method allows you to calculate a "matrix factor" (MF).

An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. A common goal is to have the coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix be ≤15%.[9]

cluster_mitigation Mitigation Strategies start Start: Poor Reproducibility or Low Signal Observed hypothesis Hypothesize: Matrix Effects (ME) start->hypothesis assess Perform ME Assessment: Post-Extraction Spike Method hypothesis->assess calc Calculate Matrix Factor (MF) MF = (Peak Area in Matrix) / (Peak Area in Solvent) assess->calc decision Is MF acceptable and reproducible across lots? (e.g., %CV <= 15%) calc->decision mitigate Mitigate Matrix Effects decision->mitigate No end_ok Method Acceptable decision->end_ok Yes opt_sample Improve Sample Prep mitigate->opt_sample opt_lc Optimize Chromatography mitigate->opt_lc use_is Use SIL Internal Standard mitigate->use_is opt_sample->assess Re-evaluate opt_lc->assess Re-evaluate use_is->assess Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects.
Experimental Protocol: Post-Extraction Spike Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank plasma/serum (at least 6 different lots) through your entire sample preparation procedure.[9][10] Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank plasma/serum before starting the sample preparation procedure. (This set is used to calculate recovery, not the matrix factor).

  • Analyze: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate Recovery (RE):

    • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100%

  • Calculate Overall Process Efficiency (PE):

    • PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100%

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?

A: The choice of sample preparation is critical and involves a trade-off between sample cleanliness, recovery, speed, and cost. There is no single "best" method, but here is a comparison of common techniques.

cluster_spe High Cleanliness / Sensitivity cluster_lle Moderate Cleanliness cluster_ppt Lower Cleanliness / High Throughput start Start: Define Assay Requirements cleanliness High Sample Cleanliness & Sensitivity Required? start->cleanliness spe Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cleanliness->spe Yes lle Liquid-Liquid Extraction (LLE) cleanliness->lle No spe_details Excellent for removing phospholipids and salts. More complex but provides the cleanest extracts. spe->spe_details lle_details Good selectivity, removes non-lipid components. Can be difficult to automate and may form emulsions. lle->lle_details ppt Protein Precipitation (PPT) lle->ppt Need Higher Throughput? ppt_details Fast, simple, and cheap. However, leaves phospholipids and other endogenous components, often causing significant matrix effects. ppt->ppt_details

Caption: Decision tree for selecting a sample preparation method.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent (e.g., methanol, acetonitrile).[1][9]Fast, simple, inexpensive, high recovery.Non-selective; significant matrix components (especially phospholipids) remain in the supernatant, often causing ion suppression.High-throughput screening; when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[1][11]Cleaner extracts than PPT, good selectivity.Can be labor-intensive, difficult to automate, potential for emulsion formation, lower recovery than other methods.Assays requiring moderate cleanliness where automation is not a priority.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a different solvent.[1][12]Provides the cleanest extracts, high analyte concentration, removes salts and phospholipids effectively.More complex and time-consuming method development, higher cost per sample.High-sensitivity regulated bioanalysis where minimal matrix effects are critical.
Supported Liquid Extraction (SLE) An aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then used to elute the analytes, mimicking LLE in a 96-well plate format.[13]High analyte recoveries (>90%), easily automated, eliminates emulsion formation, faster than traditional LLE.[13]Higher cost than PPT and LLE.High-throughput assays requiring cleaner samples than PPT can provide.
Q4: My protein precipitation method shows significant ion suppression. What is a good next step?

A: If simple protein precipitation is insufficient, moving to a more selective technique like Supported Liquid Extraction (SLE) is an excellent next step. It offers a significant improvement in sample cleanliness while remaining amenable to high-throughput workflows. A study analyzing tricyclic antidepressants demonstrated recoveries over 90% with SLE, compared to around 60% for a comparable LLE procedure.[13]

Experimental Protocol: Supported Liquid Extraction (SLE) for Plasma Samples

This protocol is adapted from a method for tricyclic antidepressants in human plasma.[13]

  • Sample Pre-treatment: Dilute 100 µL of plasma sample 1:1 (v/v) with a basic solution (e.g., 0.5 M NH₄OH) to ensure this compound is in its neutral form.

  • Loading: Load the pre-treated sample onto an ISOLUTE® SLE+ plate (or equivalent). Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.

  • Elution: Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane and 2-methyl-1-butanol, 98:2 v/v) to the well.[13] Allow the solvent to flow through via gravity.

  • Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent (e.g., 80:20 v/v methanol/water) before injection.[13]

Q5: How can I use chromatography to separate this compound from matrix interferences?

A: Optimizing chromatographic conditions is a powerful way to reduce matrix effects by separating your analyte from co-eluting interferences, particularly phospholipids which often elute in the middle of a typical reversed-phase gradient.[1]

  • Column Choice: A C18 column is commonly used for tricyclic antidepressants and their metabolites.[9] Biphenyl phases can also offer alternative selectivity for aromatic compounds.[14]

  • Mobile Phase: A common mobile phase combination is a weak acid and organic solvent. For example, 5mM ammonium formate with 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile with the same additives (Mobile Phase B).[9][14] The use of formic acid ensures the analyte is protonated for positive mode ESI.

  • Gradient Elution: Employ a gradient that provides good retention and resolution for this compound. A shallow, slow gradient around the elution time of your analyte can help separate it from closely eluting matrix components.

Table 2: Example LC-MS/MS Parameters for Trimipramine & Related Analytes

ParameterExample ValueSource
Analyte Trimipramine[9][15]
Internal Standard (IS) Opipramol or d3-Trimipramine[9][13]
LC Column ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm)[9]
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in Water[9]
Mobile Phase B Methanol[9]
Flow Rate 1.0 mL/min[9]
Ionization Mode ESI Positive[9][15]
MRM Transition (Analyte) m/z 295.2 → 100.1[9][15]
MRM Transition (IS) m/z 364.3 → 171.2 (Opipramol)[9]

Note: The MRM transition for this compound would need to be optimized but would be expected to have a precursor ion of m/z 311.2 [M+H]+.

Q6: Will using an internal standard solve all my matrix effect problems?

A: Using the right internal standard (IS) is crucial for compensating for matrix effects, but it may not eliminate them entirely.[4][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d3- or ¹³C-labeled this compound).

A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[1] Therefore, while the absolute signal of both the analyte and the IS may fluctuate, their ratio remains constant, allowing for accurate quantification.[1] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., d3-Trimipramine) is the next best choice.[13]

Q7: What are matrix-matched calibrators and when are they necessary?

A: Matrix-matched calibrators are calibration standards prepared in a blank biological matrix that has been processed in the same way as the study samples.[1] This approach is necessary when you cannot eliminate matrix effects through sample preparation or chromatography and do not have an ideal SIL internal standard. By preparing standards in the matrix, the calibrators experience the same degree of ion suppression or enhancement as the analyte in the unknown samples, leading to more accurate quantification.[1]

References

2-Hydroxy Trimipramine stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 2-Hydroxy Trimipramine. It offers troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an active metabolite of the tricyclic antidepressant Trimipramine.[1][2] The stability of this metabolite is crucial for accurate pharmacological and toxicological studies, as well as for the development of stable pharmaceutical formulations. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the recommended storage conditions for this compound?

Q3: What are the likely degradation pathways for this compound?

Based on forced degradation studies of the parent drug, Trimipramine, and other structurally related tricyclic antidepressants like Amitriptyline and Imipramine, this compound is likely susceptible to degradation under the following conditions:

  • Photodegradation: Exposure to UV and visible light can lead to the formation of various degradation products. Studies on other tricyclic antidepressants have shown that photodegradation can result in demethylation, hydroxylation, and the formation of N-oxides.[2][3]

  • Oxidation: The tertiary amine group in the side chain and the dibenzazepine ring system are susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.

  • Hydrolysis: While generally more stable to hydrolysis than compounds with ester or amide functionalities, prolonged exposure to extreme pH conditions, especially at elevated temperatures, may cause some degradation.

  • Thermal Degradation: High temperatures can induce degradation of tricyclic antidepressants.[2]

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on the degradation pathways of Trimipramine and other tricyclic antidepressants, the following are potential degradation products:

Potential Degradation ProductInferred Formation Pathway
2-Hydroxy-desmethyltrimipraminePhotodegradation, Thermal degradation
This compound N-oxideOxidation, Photodegradation
Iminodibenzyl derivativesCleavage of the side chain under harsh conditions

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound in a research setting.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the sample.Prepare fresh solutions and protect them from light and heat. Use a stability-indicating HPLC method to resolve the analyte from its degradation products.
Loss of assay value over time Instability of the compound under storage or experimental conditions.Perform a short-term stability study in the analytical solvent and under your experimental conditions. If instability is confirmed, adjust conditions (e.g., lower temperature, protect from light).
Poor peak shape (tailing) in HPLC analysis Interaction of the basic amine group with residual silanols on the HPLC column.Use a base-deactivated column or a column with end-capping. The mobile phase can be modified by adding a competing amine (e.g., triethylamine) or by using a lower pH to ensure the analyte is fully protonated.
Difficulty in resolving this compound from its parent drug or other metabolites Inadequate chromatographic separation.Optimize the HPLC method by adjusting the mobile phase composition (organic modifier, pH, buffer concentration), column temperature, and gradient profile. A longer column or a column with a different stationary phase may also be necessary.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase:

  • A gradient elution is recommended to separate the parent compound, metabolites, and potential degradation products.

  • Solvent A: Phosphate buffer (e.g., 20 mM, pH 3.0).

  • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B (re-equilibration)

3. Detection:

  • UV detection at a wavelength of approximately 254 nm.

4. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • For forced degradation studies, subject the sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) for a defined period. Neutralize the samples before injection if necessary.

5. Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose. Specificity is demonstrated by the ability to resolve the main peak from all potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc HPLC Analysis with Stability-Indicating Method neutralize->hplc data Data Acquisition and Processing hplc->data peak_purity Peak Purity Analysis data->peak_purity degradation Quantify Degradation Products peak_purity->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Inferred Degradation Products main This compound photo Photodegradation main->photo oxid Oxidation main->oxid thermal Thermal Stress main->thermal desmethyl 2-Hydroxy-desmethyltrimipramine photo->desmethyl n_oxide This compound N-oxide photo->n_oxide oxid->n_oxide thermal->desmethyl cleavage Side-chain Cleavage Products thermal->cleavage

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Solid-Phase Extraction of 2-Hydroxy Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting the low recovery of 2-Hydroxy Trimipramine during solid-phase extraction (SPE). Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, comparative data, and visual workflows to assist you in optimizing your analytical methods.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to the low recovery of this compound during solid-phase extraction.

Q1: Why am I experiencing low recovery of this compound with my current C18-based SPE protocol?

A1: Low recovery of this compound on a traditional C18 reversed-phase sorbent is often due to its increased polarity compared to the parent drug, trimipramine. The addition of a hydroxyl group makes the molecule more water-soluble, which can lead to premature breakthrough during sample loading or loss during aqueous wash steps.

Several factors could be contributing to this issue:

  • Insufficient Retention: The analyte may not be adequately retained on the C18 sorbent because of its polarity.

  • Inappropriate pH: The pH of the sample and wash solutions may not be optimal for the retention of this basic compound.

  • Strong Wash Solvent: The wash solvent might be too strong, causing the analyte to be washed away before elution.

  • Analyte Breakthrough: The sample loading flow rate may be too high, or the sorbent mass may be insufficient, leading to the analyte passing through the cartridge without binding.

Q2: How can I improve the retention of the more polar this compound on the SPE cartridge?

A2: To improve the retention of a polar metabolite like this compound, consider the following strategies:

  • Sorbent Selection: Switch to a more appropriate sorbent. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange functionalities (e.g., C8/SCX), are highly effective for extracting basic compounds and their polar metabolites.[1] The ion-exchange mechanism provides a stronger retention for the basic amine group, while the reversed-phase component retains the overall molecule. Polymeric sorbents can also offer enhanced retention for polar compounds.

  • pH Optimization: this compound is a basic compound. Adjusting the pH of the sample to at least 2 pH units below its pKa will ensure it is in its cationic (charged) form, promoting strong interaction with a cation exchange sorbent.[2] For reversed-phase, adjusting the pH to be slightly basic (around 8-9) can neutralize the amine, potentially increasing hydrophobic retention, but this needs careful optimization to avoid analyte instability.

  • Sample Pre-treatment: Diluting the sample with a buffer at the optimal pH before loading can significantly improve retention.

Q3: What are the recommended wash and elution conditions for this compound?

A3: Optimizing the wash and elution steps is critical for a clean extract and high recovery.

  • Wash Step:

    • Use a weak wash solvent to remove interferences without eluting the analyte. For a mixed-mode C8/SCX sorbent, you can use a sequence of washes. An initial wash with a mild acidic buffer (e.g., 0.1 M acetic acid) will remove neutral and acidic interferences while the protonated analyte is retained by the strong cation exchanger. A subsequent wash with an organic solvent like methanol can then remove nonpolar interferences.

  • Elution Step:

    • To elute from a mixed-mode cation exchange sorbent, the charge on the analyte needs to be neutralized. This is typically achieved using a small volume of a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol).[1] This neutralizes the amine, disrupting the ionic interaction and allowing the analyte to be eluted.

Q4: Could my sample matrix be interfering with the extraction?

A4: Yes, biological matrices like plasma or serum can contain endogenous compounds that interfere with the extraction process, leading to ion suppression in LC-MS analysis and low recovery.

  • Sample Pre-treatment: To mitigate matrix effects, a protein precipitation step is often performed before SPE. Adding an equal volume of a solvent like acetonitrile to the sample, vortexing, and centrifuging can effectively remove a large portion of proteins.[3]

  • Selective Sorbent: Using a more selective sorbent, such as a mixed-mode cartridge, can help in obtaining a cleaner extract compared to a simple reversed-phase sorbent.[1]

Comparative Data on SPE Recovery

While specific recovery data for this compound is limited in the literature, the following table summarizes recovery data for trimipramine and other tricyclic antidepressants, including a hydroxylated metabolite, under different SPE conditions. This data can serve as a guide for selecting a starting point for your method development.

AnalyteSPE SorbentSample MatrixRecovery (%)Reference
TrimipramineBond Elut Certify (Mixed-Mode)Whole Blood59-84[4]
TrimipramineC18SerumHigh (not quantified)[3]
ImipramineCyclohexylSerum100.3 ± 1.63[5]
DesipramineStrong Cation Exchange (SCX)Human Plasma87-91[6]
2-HydroxydesipramineSolvent ExtractionSerum>90 (inferred from precision data)[7]

Detailed Experimental Protocol: Mixed-Mode SPE for this compound

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of plasma or serum, add 1 mL of acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX, 100 mg/3 mL).

  • Condition the cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6). Do not let the sorbent dry out.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

4. Washing:

  • Wash 1: 1 mL of 50 mM ammonium acetate buffer (pH 6).

  • Wash 2: 1 mL of 1 M acetic acid.

  • Wash 3: 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes after the final wash.

5. Elution:

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for your analytical instrument.

Visualizing the Workflow and Troubleshooting Process

To further aid in your experimental design and troubleshooting, the following diagrams have been created using Graphviz.

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_post 3. Post-Elution Sample Biological Sample (Plasma, Serum) Pretreat Pre-treatment (e.g., Protein Precipitation) Sample->Pretreat AdjustpH pH Adjustment Pretreat->AdjustpH Condition Condition Sorbent (e.g., Methanol) AdjustpH->Condition Equilibrate Equilibrate Sorbent (e.g., Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Technical Support Center: Mobile Phase Optimization for Trimipramine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic separation of trimipramine and its key metabolites. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting HPLC and LC-MS methods for these compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate the complexities of mobile phase optimization and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate trimipramine and its metabolites on a C18 column?

A good starting point for reversed-phase separation of trimipramine and its metabolites, such as desmethyltrimipramine and 2-hydroxytrimipramine, involves a buffered aqueous-organic mobile phase.

Rationale: Trimipramine and its metabolites are basic compounds, making their retention and peak shape highly sensitive to mobile phase pH.[1] A buffered system is essential to maintain a stable pH and ensure reproducible retention times.

Recommended Starting Conditions:

ParameterRecommendationExplanation
Stationary Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)Standard phases providing hydrophobic retention. C18 is a good first choice.[2][3]
Mobile Phase A 10-25 mM Ammonium Acetate or Phosphate BufferProvides pH control. Ammonium acetate is volatile and ideal for LC-MS applications.[2][3]
Mobile Phase B Acetonitrile (ACN) or MethanolACN often provides sharper peaks and lower backpressure.[4]
pH Start at a pH between 3.5 and 5.5In this range, the tertiary and secondary amine groups of the analytes will be consistently protonated (ionized), leading to predictable behavior.[4][5][6]
Elution Mode Isocratic (e.g., 65:35 Aqueous:Organic) or GradientAn initial isocratic run can establish retention behavior. A gradient may be necessary to resolve metabolites with different polarities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for initial method development.
Detection UV at ~230-250 nm or Mass SpectrometryTrimipramine has a UV absorbance maximum in this range.[2] MS provides higher sensitivity and specificity.[7]

This starting point provides a robust foundation from which you can systematically optimize the separation based on your specific analytical goals.

Troubleshooting and Optimization Guide
Q2: My peak shapes are poor, especially for trimipramine (peak tailing). What is the cause and how can I fix it?

Poor peak shape, particularly tailing, for basic compounds like trimipramine is a classic problem in reversed-phase chromatography.[1]

Primary Cause: The primary cause is secondary ionic interactions between the positively charged amine groups on the analytes and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][8] This leads to a mixed-mode retention mechanism that results in tailing peaks.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) Observed ph_adjust Option 1: Adjust Mobile Phase pH start->ph_adjust column_choice Option 2: Change Column Chemistry start->column_choice additives Option 3: Use Mobile Phase Additives start->additives low_ph Work at Low pH (2.5-3.5) with Formic or Phosphoric Acid ph_adjust->low_ph high_ph Work at High pH (9-11) (Requires pH-stable column) ph_adjust->high_ph hybrid_col Use Hybrid Particle Column (e.g., Waters XBridge™, XSelect™) column_choice->hybrid_col endcapped_col Use a High-Purity, End-Capped Silica Column column_choice->endcapped_col mixed_mode_col Use Mixed-Mode Column column_choice->mixed_mode_col low_ph_exp Protonates silanols (Si-OH), minimizing ionic interaction. low_ph->low_ph_exp high_ph_exp Suppresses analyte ionization (neutral form), increasing retention and improving peak shape. high_ph->high_ph_exp hybrid_exp Stable across a wide pH range (1-12), allowing for high pH methods. hybrid_col->hybrid_exp endcapped_exp Reduces the number of available residual silanols. endcapped_col->endcapped_exp mixed_mode_exp Provides a shielding effect, preventing interaction with residual silanols. mixed_mode_col->mixed_mode_exp G start Insufficient Resolution step1 1. Modify Organic Modifier Strength (Adjust %B) start->step1 step2 2. Change Organic Modifier Type (ACN vs. MeOH) start->step2 step3 3. Adjust Mobile Phase pH (See Q3) start->step3 step4 4. Change Column Temperature start->step4 exp1 Decreasing %B increases retention and may improve resolution. A good first step. step1->exp1 exp2 ACN and MeOH offer different selectivities due to different dipole moments and hydrogen bonding capabilities. May re-order peaks. step2->exp2 exp3 Most powerful tool for changing selectivity of ionizable compounds. step3->exp3 exp4 Affects analyte viscosity and interaction kinetics. Can fine-tune selectivity. step4->exp4

References

How to prevent degradation of 2-Hydroxy Trimipramine in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxy Trimipramine in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an active metabolite of the tricyclic antidepressant Trimipramine.[1][2] Trimipramine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to form this compound.[1][3] Accurate measurement of this compound is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring, to ensure efficacy and prevent toxicity. Degradation of the analyte in samples can lead to underestimation of its concentration, resulting in erroneous data and potentially incorrect clinical interpretations.

Q2: What are the main factors that can cause the degradation of this compound in samples?

Several factors can contribute to the degradation of this compound in biological samples. These include:

  • Enzymatic Degradation: Residual enzyme activity in improperly stored or handled biological matrices can continue to metabolize the analyte.

  • Chemical Degradation: pH, light, and temperature can all influence the chemical stability of this compound. For instance, photodegradation has been identified as a potential degradation pathway for the parent drug, Trimipramine, with hydroxylation being a primary transformation.[4]

  • Improper Sample Handling and Storage: The choice of collection tubes, processing times, and storage temperatures significantly impacts the stability of tricyclic antidepressants and their metabolites.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound.

This is a common issue that can often be traced back to sample collection and handling procedures.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Blood Collection Tube Avoid using serum separator tubes (SSTs) containing gels, as the drug can absorb onto the gel, leading to falsely decreased concentrations.[5] Use plain red-top tubes for serum collection or tubes containing EDTA or heparin for plasma collection.[6][7]
Delayed Sample Processing Serum must be separated from red blood cells within 2 hours of collection.[5][8] Delayed separation can lead to a false elevation of tricyclic antidepressant levels due to drug release from red blood cells.[5][8]
Incorrect Storage Temperature For short-term storage, refrigeration is preferred. For long-term storage, samples should be kept frozen.[9]
Photodegradation Protect samples from light, especially during collection and processing. Use amber-colored tubes or wrap tubes in aluminum foil. Studies on the parent compound, trimipramine, show that it can undergo photodegradation.[4]
Issue 2: Variability in results between different sample batches.

Batch-to-batch variability can be introduced by inconsistencies in experimental protocols.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Anticoagulant Use While EDTA and heparin are generally acceptable, it is crucial to use the same anticoagulant for all samples within a study to avoid matrix effects that can influence analytical results.[10]
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles for each sample. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
pH Variations The pH of the sample can affect the stability of the analyte.[4][11] Ensure consistent pH across samples, especially if sample pretreatment involves pH adjustment.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection:

    • Collect venous blood into a plain red-top tube (for serum) or a tube containing EDTA or heparin as the anticoagulant (for plasma).[6][7]

    • Avoid the use of serum separator tubes with gel barriers.[5]

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant (for plasma samples).

    • Protect the collected blood sample from direct light.

  • Processing:

    • Centrifuge the blood sample at approximately 1000-1300 x g for 10-15 minutes at room temperature.

    • This step must be performed within 2 hours of blood collection.[5][8]

    • Carefully aspirate the supernatant (serum or plasma) and transfer it to a clean, labeled polypropylene tube.

Protocol 2: Sample Storage
Storage DurationRecommended Temperature
Up to 7 days2-8°C (Refrigerated)[9]
Long-term (up to 28 days)-20°C or lower (Frozen)[8][9]

Note: The provided stability data is for the parent drug, Trimipramine, in serum. While it provides a good estimate, it is recommended to perform specific stability studies for this compound under your laboratory's specific conditions.

Visualizations

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_degradation Degradation Factors Blood_Collection Blood Collection (Red-top, EDTA, or Heparin tubes) Centrifugation Centrifugation (<2 hours post-collection) Blood_Collection->Centrifugation Protect from light Separation Serum/Plasma Separation Centrifugation->Separation Storage Storage (Refrigerated or Frozen) Separation->Storage Sample_Thawing Sample Thawing (Minimize cycles) Storage->Sample_Thawing Extraction Extraction Sample_Thawing->Extraction Analysis LC-MS/MS or GC-NPD Analysis Extraction->Analysis Light Light Exposure Light->Blood_Collection Temperature Improper Temperature Temperature->Storage Time Delayed Processing Time->Centrifugation Tube_Type Incorrect Tube Type Tube_Type->Blood_Collection pH pH Fluctuation pH->Extraction

Caption: Experimental workflow for preventing this compound degradation.

Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19 Hydroxy_Trimipramine This compound Trimipramine->Hydroxy_Trimipramine CYP2D6 Hydroxy_Desmethyltrimipramine 2-Hydroxy Desmethyltrimipramine Desmethyltrimipramine->Hydroxy_Desmethyltrimipramine CYP2D6

Caption: Metabolic pathway of Trimipramine.

References

Technical Support Center: Synthesis of Hydroxylated Dibenzazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxylated dibenzazepine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydroxylated dibenzazepines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield During Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination)

  • Question: My intramolecular cyclization to form the dibenzazepine ring is resulting in a low yield or failing completely, with starting materials remaining. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in the cyclization step are a frequent challenge. Several factors could be at play:

    • Catalyst and Ligand Inactivity: The palladium catalyst and ligand system is crucial. Ensure you are using fresh, high-quality catalyst and ligand. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, DPEphos).

    • Base and Solvent Optimization: The choice of base and solvent is critical. If using a common base like K₂CO₃ or Cs₂CO₃ is not effective, consider other options. The solvent must be anhydrous; ensure proper drying techniques are used.

    • Reaction Temperature and Time: These parameters may need optimization. Increasing the reaction temperature can sometimes improve yields, but prolonged high temperatures may lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Regioselectivity During Aromatic Hydroxylation

  • Question: I am attempting a direct C-H hydroxylation on the dibenzazepine core, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the hydroxylation of aromatic rings, especially in heterocyclic systems, can be challenging. Here are some strategies to consider:

    • Directing Groups: The use of a directing group can significantly influence the position of hydroxylation. Depending on the desired isomer, a directing group can be installed to guide the oxidant to a specific C-H bond.

    • Steric Hindrance: The steric environment of the dibenzazepine substrate can influence the regioselectivity. Bulky substituents may block certain positions, favoring hydroxylation at less hindered sites.

    • Electronic Effects: The electronic nature of the substituents on the aromatic rings will affect the reactivity of different positions. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it.

    • Choice of Oxidant and Catalyst: Different hydroxylation reagents and catalysts will have different steric and electronic preferences. Experimenting with various systems (e.g., enzyme-based, metal-catalyzed) can help achieve the desired regioselectivity.

Issue 3: Over-oxidation or Side Product Formation

  • Question: During the hydroxylation step, I am observing the formation of quinones or other degradation products instead of the desired hydroxylated compound. How can I prevent this?

  • Answer: Over-oxidation is a common side reaction in hydroxylation chemistry. The initially formed hydroxyl group activates the aromatic ring, making it more susceptible to further oxidation.

    • Control of Oxidant Stoichiometry: Use a precise amount of the oxidizing agent. An excess of the oxidant is a common cause of over-oxidation.

    • Milder Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-oxidation.

    • Protecting Groups: Consider protecting other reactive functional groups in the molecule that might be sensitive to the oxidizing conditions. For example, the nitrogen atom of the azepine ring can be protected.

    • Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation than others. Research and select an oxidant that is known for its selectivity in hydroxylating similar aromatic systems.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to separate my desired hydroxylated dibenzazepine from the reaction mixture, particularly from unreacted starting material and isomeric byproducts. What purification strategies are recommended?

  • Answer: The purification of hydroxylated aromatic compounds can be challenging due to similar polarities of the desired product and impurities.

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., combinations of hexanes, ethyl acetate, dichloromethane, and methanol) to achieve good separation on a silica gel column.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide high purity products, although it is less suitable for large-scale work.

    • Acid-Base Extraction: If your molecule has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for introducing a hydroxyl group onto a dibenzazepine scaffold?

A1: There are several approaches to synthesizing hydroxylated dibenzazepine compounds:

  • Direct C-H Hydroxylation: This is an atom-economical approach that involves the direct conversion of a C-H bond on the aromatic ring to a C-OH bond. This can be achieved using various methods, including enzymatic catalysis (e.g., using cytochrome P450 enzymes), metal-catalyzed oxidations, and photochemical methods.[1]

  • Synthesis from a Pre-functionalized Precursor: This involves starting with a precursor that already contains a functional group (e.g., a bromine or a boronic ester) at the desired position for hydroxylation. This functional group can then be converted to a hydroxyl group in a later step.

  • Metabolic Synthesis: For some hydroxylated dibenzazepines, particularly those that are known metabolites of drugs like carbamazepine, biocatalytic methods using microorganisms or isolated enzymes can be employed.[2]

Q2: How can I monitor the progress of my hydroxylation reaction?

A2: The most common methods for monitoring the progress of organic reactions are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and simple method to qualitatively assess the consumption of starting material and the formation of the product. By comparing the Rf values of the starting material and the product spot(s), you can get a good indication of the reaction's progress.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed. LC-MS (Liquid Chromatography-Mass Spectrometry) can also be used to confirm the mass of the product being formed.[3]

Q3: What are the key safety precautions to take during the synthesis of hydroxylated dibenzazepine compounds?

A3: Standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Many of the reagents and solvents used in these syntheses can be toxic or volatile. All reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Be aware of the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS). Oxidizing agents, in particular, should be handled with care.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Buchwald-Hartwig Cyclization to form Dibenzazepine Scaffold

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂XantphosK₂CO₃THF50-6029[2]
2Pd(OAc)₂XantphosK₂CO₃degassed THF50-60211[2]
3Pd(OAc)₂XantphosK₂CO₃degassed THF50-601817[2]
4Pd(OAc)₂XantphosK₂CO₃degassed THF801821[2]

Table 2: Conditions for Iodine(III)-Mediated Oxidative Cyclization to form Dibenzazepines

EntryOxidantAdditiveTime (h)Yield (%)Reference
1PhI(OAc)₂-163[4]
2PhI(OAc)₂4Å MS167[4]
3PhI(OAc)₂TFA168[4]
4PhI(O₂CCF₃)₂-0.580[4]
5PhI(O₂CCF₃)₂MgO0.0895[4]

Experimental Protocols

Protocol 1: Synthesis of Carbamazepine-10,11-epoxide from Carbamazepine

This protocol is a prerequisite for the synthesis of 10,11-dihydroxycarbamazepine.

  • Materials: Carbamazepine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Diethyl ether.

  • Procedure:

    • Dissolve carbamazepine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the cooled carbamazepine solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude epoxide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether) to obtain the pure carbamazepine-10,11-epoxide.[5]

Protocol 2: Synthesis of racemic trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine

  • Materials: Carbamazepine-10,11-epoxide, Acetone, Water, Perchloric acid.

  • Procedure:

    • Dissolve carbamazepine-10,11-epoxide in a mixture of acetone and water.

    • Add a catalytic amount of perchloric acid to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the disappearance of the epoxide by TLC.

    • Upon completion, neutralize the acid with a mild base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the crude diol by column chromatography or recrystallization.[5]

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Low Yield in Cyclization start Low Yield in Cyclization Step q1 Check Catalyst and Ligand Activity start->q1 q2 Optimize Base and Solvent start->q2 q3 Adjust Temperature and Time start->q3 q4 Ensure Inert Atmosphere start->q4 sol1 Use fresh catalyst/ligand. Screen alternatives. q1->sol1 sol2 Use anhydrous solvent. Screen different bases. q2->sol2 sol3 Monitor by TLC/HPLC. Optimize for best conversion. q3->sol3 sol4 Use N2 or Ar atmosphere. q4->sol4

Caption: Troubleshooting workflow for low yield in dibenzazepine cyclization.

G cluster_synthesis Synthesis Workflow: Hydroxylated Dibenzazepine start Dibenzazepine Core step1 Protection of Reactive Groups (Optional) start->step1 step2 Hydroxylation Reaction (e.g., Direct C-H Oxidation) step1->step2 step3 Deprotection (if applicable) step2->step3 step4 Purification (Chromatography/Recrystallization) step3->step4 end Hydroxylated Dibenzazepine step4->end

Caption: General synthesis workflow for hydroxylated dibenzazepines.

References

Minimizing ion suppression for 2-Hydroxy Trimipramine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxy Trimipramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in mass spectrometry-based analysis, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a concern for this compound analysis?

A: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility of results.[1] Being a metabolite, this compound is often present at low concentrations in complex biological matrices, making it particularly susceptible to the negative impacts of ion suppression.

Q2: How can I assess the level of ion suppression in my assay?

A: A common method to evaluate ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. Any dip in the baseline signal of the infused standard at the retention time of matrix components indicates ion suppression.

Quantitatively, the matrix effect can be assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 indicates no matrix effect.

Q3: What is the most effective sample preparation technique to mitigate ion suppression for this compound?

A: The most effective sample preparation technique is one that provides the cleanest extract by selectively removing matrix components while efficiently recovering the analyte. For this compound and other tricyclic antidepressants, Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are generally more effective at reducing matrix effects compared to simpler methods like Protein Precipitation (PPT).[3] While Liquid-Liquid Extraction (LLE) can also yield clean extracts, recovery of more polar metabolites like this compound may be lower.[3]

The choice of method often involves a trade-off between cleanliness, recovery, cost, and throughput. The following table summarizes a comparison of common techniques based on data for tricyclic antidepressants and related compounds.

Troubleshooting Guide

Issue: Poor sensitivity and signal-to-noise for this compound.
Potential Cause Recommended Solution
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[3] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.
Suboptimal MS Source Parameters 1. Optimize ESI Source Settings: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate to maximize the signal for this compound.[4][5] 2. Consider APCI: If using Electrospray Ionization (ESI), consider testing Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression from non-volatile matrix components.
Inefficient Analyte Transfer 1. Mobile Phase Additives: The addition of small amounts of additives like formic acid or ammonium formate to the mobile phase can improve the protonation and ionization efficiency of this compound.
Issue: High variability and poor reproducibility in quantitative results.
Potential Cause Recommended Solution
Inconsistent Matrix Effects 1. Implement a Robust Sample Preparation Protocol: Ensure the chosen sample preparation method is consistently applied across all samples. Automation can help improve reproducibility. 2. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Carryover 1. Optimize Wash Steps: Ensure the autosampler wash procedure is adequate to remove any residual this compound between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to assess for carryover.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Tricyclic Antidepressants

The following table presents a summary of expected performance for different sample preparation techniques based on studies of trimipramine and other tricyclic antidepressants.

Technique Matrix Effect Reduction Analyte Recovery Throughput Notes
Protein Precipitation (PPT) LowHighHighSimple and fast, but often results in significant ion suppression due to residual matrix components.[3]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableLowCan provide clean extracts, but recovery of polar metabolites may be challenging and the process is labor-intensive.
Solid-Phase Extraction (SPE) HighHighModerateHighly effective at removing a broad range of interferences. Method development can be more complex.[3]
Supported Liquid Extraction (SLE) HighVery High (>90% for Trimipramine)HighOffers high analyte recovery and minimal ion suppression with a simple workflow suitable for automation.
Experimental Protocol: SPE for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Materials:

  • Mixed-mode Cation Exchange SPE cartridges

  • Human plasma samples

  • This compound standard

  • Internal Standard (e.g., this compound-d3)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Ammonium hydroxide

  • Deionized water

  • Centrifuge, evaporator

2. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add the internal standard solution.

  • Vortex for 10 seconds.

  • Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

3. Solid-Phase Extraction:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Example):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Transition (example): For this compound, a potential transition would be m/z 311.2 -> 100.1. This should be optimized on your instrument.

Visualizations

cluster_metabolism Trimipramine Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19 Hydroxy_Trimipramine This compound (Analyte of Interest) Trimipramine->Hydroxy_Trimipramine CYP2D6 Hydroxy_Desmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->Hydroxy_Desmethyltrimipramine CYP2D6

Caption: Metabolic pathway of Trimipramine.

cluster_workflow Workflow for Minimizing Ion Suppression start Start: Biological Sample (Plasma) sample_prep Sample Preparation (e.g., SPE, SLE) start->sample_prep lc_separation LC Separation (Optimized Gradient) sample_prep->lc_separation ms_detection MS Detection (Optimized Source Parameters) lc_separation->ms_detection data_analysis Data Analysis (with SIL-IS) ms_detection->data_analysis end End: Accurate Quantification data_analysis->end

Caption: Experimental workflow for minimizing ion suppression.

References

Technical Support Center: Optimization of Incubation Time for In Vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of incubation time for in vitro metabolism assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing incubation time in an in vitro metabolism assay?

The main objective is to identify an incubation period that ensures the reaction has proceeded sufficiently to produce a robust and detectable signal without introducing excessive background noise or reaching signal saturation.[1] This optimal time point, often within the linear range of the reaction, is crucial for achieving high assay sensitivity, specificity, and reproducibility.[1]

Q2: What are the key factors that influence the optimal incubation time?

Several factors can significantly impact the ideal incubation time:

  • Enzyme and Substrate Concentrations: The concentrations of metabolic enzymes and the test compound (substrate) directly affect the reaction rate. Higher concentrations may lead to faster substrate depletion and require shorter incubation times.[1]

  • Enzyme Stability: Metabolic enzymes can lose activity over time in in vitro systems.[2][3] For example, cytochrome P450 activity in liver microsomes can decline over an hour, while suspension hepatocytes are typically viable for up to 4-6 hours.[2][3][4]

  • Compound Metabolic Stability: Compounds with high metabolic stability are degraded slowly and may necessitate longer incubation times to detect significant turnover.[2][5] Conversely, rapidly metabolized compounds require shorter incubation periods.

  • In Vitro System: The choice of the in vitro system is critical. Liver microsomes are generally used for up to 1 hour, suspension hepatocytes for up to 4 hours, and plated hepatocytes can be used for longer incubations, from 4 hours to several days.[2][4][6]

  • Temperature: Most enzymatic assays are performed at a physiological temperature of 37°C.[5] Deviations from this temperature can alter enzyme activity and reaction rates.[1]

Q3: How do I determine the optimal incubation time for my specific assay?

The most effective method is to conduct a time-course experiment. This involves setting up identical assay conditions and stopping the reaction at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8] By measuring the depletion of the parent compound or the formation of a metabolite at each point, you can identify the linear range of the reaction and select the optimal incubation time.[9]

Q4: What are common issues when dealing with slowly metabolized compounds?

Slowly metabolized compounds present a challenge as they may not show significant turnover within the typical incubation times of standard assays.[2] This can lead to an underestimation of their clearance. To address this, longer incubation times are necessary, which may require more stable in vitro systems like plated hepatocytes or specialized techniques such as the hepatocyte relay method.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of incubation time.

Problem Potential Cause Troubleshooting Steps
High Background Signal Incubation time is too long, leading to non-specific binding or product degradation.Perform a time-course experiment to identify a shorter optimal incubation time.[1]
Low Signal or No Metabolism Incubation time is too short for detectable product formation. The compound may be slowly metabolized. Enzyme activity is low.Conduct a time-course experiment to see if a longer incubation period increases the signal.[1] For slowly metabolized compounds, consider using a more stable in vitro system that allows for extended incubation.[2] Verify the activity of your enzyme preparation using a known positive control substrate.[10]
Poor Reproducibility Inconsistent timing between experiments. Temperature fluctuations in the incubator. Variations in cell number or health.Standardize the incubation duration precisely using a timer.[1] Ensure uniform temperature across all wells and minimize opening the incubator.[1] Use a precise cell counting method and ensure cells are in a healthy, logarithmic growth phase.[11]
Non-linear Reaction Rate (Signal Plateaus Early) Substrate depletion. Enzyme instability over the incubation period. Product inhibition of the enzyme.Re-evaluate substrate and enzyme concentrations.[1] Use lower, non-saturating substrate concentrations. Shorten the incubation time to stay within the initial linear velocity phase. Check for enzyme stability over the time course.

Experimental Protocols

Protocol: Time-Course Experiment for Determining Optimal Incubation Time in Suspension Hepatocytes

This protocol outlines the steps to determine the optimal incubation time for a test compound in cryopreserved suspension hepatocytes.

1. Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E with supplements

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control substrate (e.g., a compound with a known metabolic pathway)

  • Incubation plate (e.g., 12-well or 24-well non-coated plate)

  • Orbital shaker inside a 37°C incubator

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Analytical instrument (e.g., LC-MS/MS)

2. Procedure:

  • Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions. Dilute the cells to a final concentration of 1 x 10^6 viable cells/mL in pre-warmed incubation medium.[7]

  • Prepare Incubation Plate: Add the test compound and positive control to the incubation medium at the desired final concentration (e.g., 1 µM).[7] The final DMSO concentration should not exceed 0.1% to avoid solvent effects.[12] Pipette the medium containing the compounds into the wells of the incubation plate.[7] Also, prepare negative control wells with heat-inactivated hepatocytes.[7]

  • Pre-incubation: Place the plate on an orbital shaker in a 37°C incubator for 5-10 minutes to allow the solutions to warm.[7]

  • Initiate Reaction: Start the metabolic reaction by adding an equal volume of the hepatocyte suspension to each well, achieving a final cell density of 0.5 x 10^6 viable cells/mL.[7]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots (e.g., 50 µL) from each well.[7][8]

  • Stop Reaction: Immediately add the collected aliquots to tubes containing the quenching solution to stop the enzymatic reaction.[5][7]

  • Sample Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the remaining parent compound at each time point.[5]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. The optimal incubation time should fall within the linear portion of this curve. Calculate metabolic stability parameters such as half-life (t1/2) and intrinsic clearance (CLint).[5]

Diagrams

experimental_workflow Workflow for Time-Course Experiment prep_hep Prepare Hepatocytes (1x10^6 cells/mL) initiate Initiate Reaction (Add Hepatocytes) prep_hep->initiate prep_plate Prepare Incubation Plate (Test Compound & Controls) pre_incubate Pre-incubate Plate (37°C, 5-10 min) prep_plate->pre_incubate pre_incubate->initiate sampling Sample at Time Points (0, 15, 30, 60, 90, 120 min) initiate->sampling stop_reaction Stop Reaction (Quenching Solution) sampling->stop_reaction analysis LC-MS/MS Analysis stop_reaction->analysis data_analysis Data Analysis (Determine Optimal Time) analysis->data_analysis

Caption: Workflow for a time-course experiment to determine optimal incubation time.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal Detected check_time Is incubation time sufficient? start->check_time extend_time Action: Perform time-course to extend incubation time. check_time->extend_time No check_enzyme Is enzyme activity confirmed? check_time->check_enzyme Yes end Problem Resolved extend_time->end positive_control Action: Run positive control with a known substrate. check_enzyme->positive_control No check_compound Is the compound slowly metabolized? check_enzyme->check_compound Yes positive_control->end stable_system Action: Use a more stable system (e.g., plated hepatocytes). check_compound->stable_system Yes stable_system->end

References

Selecting the appropriate column for tricyclic antidepressant analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of tricyclic antidepressants (TCAs).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for tricyclic antidepressant analysis?

A1: The most frequently used columns for TCA analysis are reversed-phase columns, with C18 (Octadecylsilane) being the most popular choice.[1][2] C8 (Octylsilane) columns are also commonly employed.[3] These columns provide good retention and separation for the moderately non-polar TCA molecules. For challenging separations, phenyl columns have also been utilized.

Q2: Why is the pH of the mobile phase critical in TCA analysis?

A2: The pH of the mobile phase is a critical parameter because tricyclic antidepressants are basic compounds with high pKa values.[4] At a pH below their pKa, TCAs are protonated (positively charged). This charge can lead to interactions with residual silanol groups on the silica-based column packing, resulting in poor peak shape (tailing) and inconsistent retention times.[5][6] Controlling the pH, typically in the acidic to neutral range (pH 3-7), helps to either suppress the ionization of the silanol groups or ensure consistent ionization of the analytes, leading to improved peak symmetry and reproducibility.[6][7][8]

Q3: What are the recommended sample preparation techniques for TCAs in biological matrices like plasma and urine?

A3: The two primary sample preparation techniques for TCAs in biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a widely used technique that offers high recovery and clean extracts.[1] Polymeric sorbents or C18-bonded silica are common choices for extracting TCAs.[9]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating TCAs from complex matrices. It involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent.[10]

The choice between SPE and LLE often depends on factors such as sample volume, required level of cleanliness, and available automation.

Troubleshooting Guides

Issue 1: Peak Tailing for All or Most Tricyclic Antidepressants

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanol Groups Tricyclic antidepressants, being basic compounds, can interact with acidic silanol groups on the silica backbone of the column, leading to peak tailing.[5] Solution: 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the TCAs and suppress the ionization of silanol groups.[5] 2. Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[5] 3. Employ an End-Capped Column: Use a high-quality, end-capped column where the residual silanol groups are chemically deactivated.[11]
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. Solution: 1. Flush the Column: Flush the column with a strong solvent. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the Column: If the problem persists, the column may need to be replaced.
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing. Solution: 1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length. 2. Check Connections: Ensure all fittings are properly connected to minimize dead volume.

Issue 2: Poor Resolution Between Structurally Similar Tricyclic Antidepressants

Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Composition The organic modifier and buffer composition may not be optimal for separating closely related TCAs. Solution: 1. Adjust Organic Modifier Percentage: Modify the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. 3. Optimize pH: Small adjustments to the mobile phase pH can change the ionization state of the TCAs and influence their interaction with the stationary phase, thereby affecting resolution.[6][12]
Inappropriate Stationary Phase The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for the specific TCA pair. Solution: 1. Try a Different Reversed-Phase Chemistry: Consider a C8 or Phenyl column, which offer different selectivities compared to C18. 2. Consider a Different Particle Technology: Columns with superficially porous particles can offer higher efficiency and may improve resolution.[4]
Temperature Effects Column temperature can influence selectivity and resolution. Solution: Adjust Column Temperature: Experiment with different column temperatures. An increase in temperature generally decreases retention but can sometimes improve resolution by affecting the mass transfer kinetics.

Issue 3: Variable or Drifting Retention Times

Possible Cause Troubleshooting Steps
Mobile Phase Instability or Inconsistency Changes in mobile phase composition or pH over time can cause retention time shifts. Solution: 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Buffer the Mobile Phase: Use an appropriate buffer to maintain a stable pH. 3. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Pump Issues Inconsistent flow from the HPLC pump will lead to proportional changes in retention times. Solution: 1. Check for Leaks: Inspect the pump for any visible leaks. 2. Purge the Pump: Purge the pump to remove any air bubbles. 3. Check Pump Seals: Worn pump seals can lead to inconsistent flow and may need replacement.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Tricyclic Antidepressants from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of human plasma, add an internal standard. Acidify the sample with an appropriate acid (e.g., phosphoric acid).[9]

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the tricyclic antidepressants from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[13] The addition of a small amount of a basic modifier like ammonium hydroxide to the elution solvent can improve the recovery of basic TCAs.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Tricyclic Antidepressants on a C18 Column

This is a representative isocratic HPLC method. Gradient elution may be necessary for complex mixtures.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (e.g., 35:65 v/v).[1] The aqueous portion should be buffered to a pH between 3.0 and 5.5.[1][14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 240 nm

Data Presentation

Table 1: Common HPLC Columns for Tricyclic Antidepressant Analysis

Stationary Phase Typical Dimensions Key Characteristics
C18 (Octadecylsilane)4.6 x 150 mm, 5 µmHigh hydrophobicity, excellent retention for TCAs.[1][2]
C8 (Octylsilane)4.6 x 150 mm, 5 µmLess hydrophobic than C18, may offer different selectivity.[3]
Phenyl4.6 x 250 mm, 5 µmProvides pi-pi interactions, offering alternative selectivity for aromatic TCAs.
Mixed-ModeVariesCombines reversed-phase and ion-exchange mechanisms, can provide excellent peak shape for basic compounds.

Table 2: Representative Mobile Phase Compositions for TCA Analysis

Organic Modifier Aqueous Component pH Reference
Acetonitrile50mM Phosphate Buffer3.5[1]
Acetonitrile0.05 M Ammonium Acetate5.5[14]
Methanol20 mM Phosphate Buffer3.0

Mandatory Visualization

Column_Selection_Workflow Workflow for Selecting an Appropriate Column for Tricyclic Antidepressant Analysis start Start: Define Analytical Goal tca_properties Consider TCA Properties - Basic pKa - Moderate Polarity - Structural Similarity start->tca_properties initial_choice Initial Column Selection: Reversed-Phase (C18 or C8) tca_properties->initial_choice method_dev Method Development: - Optimize Mobile Phase pH (3-7) - Adjust Organic Modifier % initial_choice->method_dev eval_performance Evaluate Performance: - Peak Shape - Resolution - Retention Time method_dev->eval_performance good_performance Performance Acceptable? eval_performance->good_performance troubleshoot Troubleshoot: - Peak Tailing? - Poor Resolution? good_performance->troubleshoot No end End: Final Method good_performance->end Yes alt_column Consider Alternative Column: - Phenyl for different selectivity - Mixed-Mode for improved peak shape troubleshoot->alt_column alt_column->method_dev

Caption: Column selection workflow for TCA analysis.

References

Addressing poor linearity in 2-Hydroxy Trimipramine calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-Hydroxy Trimipramine calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in this compound calibration curves?

Poor linearity in this compound calibration curves, particularly in LC-MS/MS analysis, can stem from several factors. The most common issues include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its internal standard, leading to a non-linear response.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.

  • Ion Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.

  • Inappropriate Internal Standard (IS): The chosen internal standard may not adequately compensate for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound-d3, is highly recommended.[1][2]

  • Sample Preparation Issues: Inefficient or inconsistent extraction of this compound from the sample matrix can introduce variability and affect linearity.

  • Chromatographic Problems: Poor peak shape, such as fronting or tailing, can impact the accuracy of peak integration and contribute to non-linearity. This can be caused by column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase.[3]

Q2: What is a typical linear range for the analysis of tricyclic antidepressant metabolites like this compound?

While specific data for this compound is not extensively published, a validated LC-MS/MS method for its parent drug, Trimipramine, demonstrated a linear range of 0.1 ng/mL to 100.1 ng/mL in human plasma, with a correlation coefficient (r²) of 0.999.[4][5] For similar tricyclic antidepressants and their metabolites, linear ranges typically span from low ng/mL to several hundred ng/mL, depending on the sensitivity of the instrument and the expected concentrations in samples.[6][7][8][9]

Q3: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is crucial for achieving a linear calibration curve and accurate quantification. Key strategies include:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the gold standard for correcting matrix effects.[1][2] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization.

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove as many interfering matrix components as possible. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][10][11][12]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation of this compound from endogenous matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Q4: What should I do if my calibration curve is non-linear at higher concentrations?

Non-linearity at higher concentrations is often due to detector or ion source saturation. To address this, consider the following:

  • Dilute High-Concentration Samples: Dilute the affected calibration standards and any unknown samples that fall in the non-linear range to bring them within the linear portion of the curve.

  • Reduce Injection Volume: Injecting a smaller volume of the sample can help to avoid overloading the system.

  • Optimize MS/MS Parameters: Adjusting instrument settings, such as detector gain or using less intense precursor-to-product ion transitions, can extend the linear dynamic range.

  • Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model with appropriate weighting (e.g., 1/x or 1/x²) can be used to fit the calibration curve. However, the reason for the non-linearity should still be investigated.

Troubleshooting Guide: Poor Linearity

This guide provides a systematic approach to troubleshooting poor linearity in your this compound calibration curve.

Diagram: Troubleshooting Workflow for Poor Linearity

Troubleshooting_Workflow start Poor Linearity Observed (r² < 0.99) check_integration Step 1: Review Peak Integration - Consistent integration? - Correct peak selection? start->check_integration check_is Step 2: Evaluate Internal Standard Response - Consistent across all standards? - Any significant drift? check_integration->check_is solution_integration Solution: - Manually re-integrate peaks. - Adjust integration parameters. check_integration->solution_integration investigate_high_conc Step 3: Assess High Concentration Points - Is non-linearity only at the top end? - Plateauing response? check_is->investigate_high_conc solution_is Solution: - Check IS stock solution. - Investigate matrix effects. - Consider a different IS. check_is->solution_is investigate_low_conc Step 4: Examine Low Concentration Points - High variability? - Poor signal-to-noise? investigate_high_conc->investigate_low_conc solution_high_conc Solution: - Dilute high standards. - Reduce injection volume. - Use quadratic fit. investigate_high_conc->solution_high_conc check_sample_prep Step 5: Review Sample Preparation - Consistent extraction? - Potential for contamination? investigate_low_conc->check_sample_prep solution_low_conc Solution: - Optimize for better S/N. - Check for analyte adsorption. - Re-prepare low standards. investigate_low_conc->solution_low_conc check_chromatography Step 6: Analyze Chromatography - Good peak shape? - Stable retention times? check_sample_prep->check_chromatography solution_sample_prep Solution: - Re-optimize extraction procedure. - Use fresh reagents. - Evaluate matrix effects. check_sample_prep->solution_sample_prep solution_chromatography Solution: - Optimize mobile phase. - Check for column overload. - Use a new column. check_chromatography->solution_chromatography

Caption: A step-by-step workflow for troubleshooting poor calibration curve linearity.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of Trimipramine and related compounds using LC-MS/MS. These can serve as a benchmark when developing and troubleshooting your this compound assay.

Table 1: Example Calibration Curve Parameters for Trimipramine

ParameterValueReference
Analytical MethodLC-MS/MS[4][5]
MatrixHuman Plasma[4][5]
Linear Range0.1 - 100.1 ng/mL[4][5]
Correlation Coefficient (r²)0.999[4][5]
Regression ModelLinear (1/x² weighting)[4][5]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[4]

Table 2: Comparison of Sample Preparation Methods for Tricyclic Antidepressants

MethodKey Steps & ReagentsTypical RecoveryReference
Protein Precipitation (PPT) Addition of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard, followed by vortexing and centrifugation.Not explicitly stated but widely used in validated methods.[6][10]
Liquid-Liquid Extraction (LLE) Alkalinization of plasma, extraction with an organic solvent (e.g., 20% ethyl acetate in n-heptane), and back-extraction into an acidic buffer.60-91%[10]
Solid-Phase Extraction (SPE) Direct injection of plasma/serum onto a column-switching system or offline cartridge-based extraction.78-85%[10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for Trimipramine and is a good starting point for this compound.[6]

  • Aliquoting: Transfer 50 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 150 µL of the internal standard solution (e.g., this compound-d3 in acetonitrile) to each tube.

  • Precipitation: Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes for 2 minutes at 16,100 x g to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 25 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilution: Add 475 µL of water to the supernatant.

  • Injection: Cap the plate or vial, vortex for 2 minutes at 1500 rpm, and inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Conditions for Tricyclic Antidepressants

These are typical starting conditions that may require optimization for this compound.

  • LC System: UPLC/HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm) is a common choice.

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B will likely be required to elute this compound and separate it from other matrix components.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard will need to be optimized.

Metabolic Pathway

Diagram: Trimipramine Metabolism to this compound

Trimipramine_Metabolism cluster_liver Liver Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9 (minor) Hydroxy_Trimipramine This compound (Inactive Metabolite) Trimipramine->Hydroxy_Trimipramine CYP2D6 Hydroxy_Desmethyltrimipramine 2-Hydroxydesmethyltrimipramine (Inactive Metabolite) Desmethyltrimipramine->Hydroxy_Desmethyltrimipramine CYP2D6

Caption: The metabolic pathway of Trimipramine in the liver.[13][14]

Trimipramine is primarily metabolized in the liver. The enzyme CYP2D6 is responsible for the hydroxylation of Trimipramine to form the inactive metabolite, this compound.[13] Another metabolic pathway involves demethylation by CYP2C19 to the active metabolite Desmethyltrimipramine, which is also subsequently hydroxylated by CYP2D6.[13] Understanding this pathway is important for interpreting analytical results and considering potential drug-drug interactions.

References

Technical Support Center: Synthesis of High-Purity Hydroxylated Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity hydroxylated amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary safety concerns when working with hydroxylamine and its derivatives? A1: Free hydroxylamine is unstable and can be explosive, especially when heated.[1][2] It is also a skin and respiratory tract irritant and a potential mutagen.[3] Ferrous and ferric iron salts can accelerate the decomposition of 50% hydroxylamine solutions.[3] Therefore, it is safer to handle hydroxylamine and its derivatives as salts.[3]

  • Q2: My hydroxylamine solution is showing signs of decomposition (e.g., gas evolution, discoloration). What is the cause and how can I prevent it? A2: Decomposition of hydroxylamine can be initiated by heat or the presence of metal impurities, particularly copper and iron.[1][3] To prevent decomposition, store hydroxylamine solutions, especially concentrated ones, under refrigeration and ensure all glassware and reagents are free from metal contaminants.[4] It is also recommended to use stabilizers if storing for extended periods.[5]

Synthesis

  • Q3: What are the most common methods for synthesizing hydroxylated amines? A3: Common synthesis routes include the Raschig process, electrolytic reduction of nitric acid or nitrous acid, and the reduction of oximes.[2][3] For substituted hydroxylamines, alkylation of hydroxylamine is a frequent method.[3]

  • Q4: Why is the use of protecting groups important in the synthesis of hydroxylated amines? A4: Protecting groups are crucial for achieving selectivity and preventing side reactions. For instance, in the synthesis of O-substituted hydroxylamines, the nitrogen atom needs to be protected to avoid N-alkylation.[1] Carbamates like Boc are commonly used to protect the amine functionality, preventing its reaction with electrophiles while other parts of the molecule are being modified.[6]

  • Q5: I am observing significant side-product formation in my reaction. What are the likely culprits? A5: Common side reactions include over-alkylation, leading to the formation of di- or tri-substituted amines, and oxidation of the hydroxylamine to a nitrone.[3] The choice of protecting groups and careful control of reaction conditions are key to minimizing these side products.

Purification

  • Q6: What are the recommended methods for purifying crude hydroxylated amine compounds? A6: The choice of purification method depends on the nature of the compound and the impurities. Common techniques include recrystallization for crystalline solids, and ion exchange chromatography for removing ionic impurities.[5][7]

  • Q7: I am having trouble purifying my product via recrystallization. What are some key considerations? A7: Successful recrystallization depends on selecting a solvent in which your compound is soluble when hot but insoluble when cold.[8] It is also important to use a minimum amount of hot solvent to ensure good recovery.[8]

Analysis & Quality Control

  • Q8: How can I accurately determine the purity of my hydroxylated amine compound? A8: HPLC is a common method for purity analysis. However, since many hydroxylamines lack a strong chromophore, pre-column derivatization is often necessary for UV detection.[9][10][11] Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and benzaldehyde.[2][11][12] Gas chromatography (GC) can also be used, again typically requiring derivatization.[10]

Troubleshooting Guide

Low or No Product Yield

  • Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions? A: Low yield can stem from several factors. One common issue is suboptimal pH, as the reactivity of hydroxylamine is pH-sensitive.[7] Degradation of starting materials, especially unstable ones, can also be a problem.[7] Incomplete reactions due to insufficient reaction time or temperature should also be considered. To troubleshoot, monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure it has gone to completion. Also, verify the purity of your starting materials before use.

Product Instability/Decomposition

  • Q: My isolated product appears to be decomposing over time. How can I improve its stability? A: Free hydroxylated amines can be unstable. Converting the product to a more stable salt, such as a hydrochloride or sulfate salt, is a common strategy.[3] Storage at low temperatures and in the absence of light and metal contaminants is also crucial.

Impure Product After Purification

  • Q: I am still seeing significant impurities in my product after purification. What can I do? A: If impurities co-elute with your product during chromatography or co-precipitate during recrystallization, you may need to try an alternative purification method or a combination of methods. For example, an acid-base extraction could be used to separate a basic amine product from neutral or acidic impurities. If using ion exchange, ensure the correct resin type and elution conditions are being used.

Difficulties with Product Isolation

  • Q: I am having trouble isolating my product from the reaction mixture. What are some alternative work-up procedures? A: If standard extraction procedures are failing, consider salting out the amine product. By adding an acid like HCl, you can form the ammonium salt which may precipitate from the solution, allowing for isolation by filtration.[13][14]

Data Presentation

Table 1: Comparison of Synthesis Methods for O-Benzylhydroxylamine

MethodKey ReagentsScaleReported YieldPurityKey Advantages/Disadvantages
Phase Transfer CatalysisN-hydroxyphthalimide, Benzyl chlorideLarge Scale>65%>95% (after purification)Convenient, good yield.[15] Requires a two-step process.
Patented Industrial ProcessC-phenyl-N-benzyl nitrone, Hydroxylamine hydrochlorideKilo-scale73.0%98.4%Simple operation, high purity.[3] May require specific starting materials.
Continuous Flow SynthesisBenzyl chloride, HydroxylamineLab-scale65%Not specifiedMild and safe reaction conditions.[16]
Direct AlkylationBenzyl chloride, Hydroxylamine, Sodium hydroxideLab-scale85%75.17% (before purification)One-step process.[17] Can result in di-substituted impurities.[17]

Table 2: Qualitative Comparison of Purification Techniques

TechniquePrincipleBest For RemovingAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperaturesSoluble and insoluble impurities from a solid productCan yield very pure crystalline product; scalable.Requires a suitable solvent; some product loss in the mother liquor is inevitable.[8]
Ion Exchange Chromatography Separation based on chargeIonic impurities, heat-stable saltsHigh selectivity; resins can often be regenerated and reused.[18][19]Potential for exothermic reactions; order of resin beds can be critical for stability.[20]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on pHNeutral or acidic/basic impurities from a basic/acidic productSimple and effective for separating compounds with different acid-base properties.Can be labor-intensive; may lead to emulsion formation.[17]

Experimental Protocols

Protocol 1: Synthesis of O-Benzylhydroxylamine Hydrochloride

This protocol is an example of a direct alkylation method.

  • Preparation of Hydroxylamine Solution: In a suitable reaction vessel, dissolve hydroxylamine hydrochloride in a mixture of methanol and water.

  • Base Addition: Cool the solution in an ice-water bath. Slowly add a solution of sodium hydroxide, ensuring the temperature remains below 20°C. Stir for 30 minutes.

  • Filtration: Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the free hydroxylamine.

  • Alkylation: To the hydroxylamine solution, add a solution of benzyl chloride in methanol.

  • Reaction: Heat the reaction mixture to reflux (around 70°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 4-5 with 10% hydrochloric acid.

  • Solvent Removal: Remove the methanol by distillation under reduced pressure.

  • Extraction: To the remaining residue, add water and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Protocol 2: Boc-Protection of a Hydroxylamine

  • Dissolution: Dissolve the hydroxylamine compound (1 mmol) in a suitable solvent such as a mixture of water and acetone (e.g., 9.5 mL water: 0.5 mL acetone).[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Work-up: Once the reaction is complete, add dichloromethane to the mixture and stir.

  • Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: The resulting residue can be purified by column chromatography on silica gel.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should occur.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 4: Purification by Ion Exchange Chromatography

Caution: The order of ion exchange is critical. Anion exchange followed by cation exchange can lead to rapid decomposition of hydroxylamine.[20] This protocol follows the recommended cation-then-anion sequence.

  • Resin Preparation:

    • Cation Exchange Resin: Pre-treat a strong acid cation exchange resin by passing a dilute solution of hydrochloric acid (e.g., 5-10%) through the column to ensure all active sites are in the H+ form. Rinse with deionized water until the eluent is neutral.

    • Anion Exchange Resin: Pre-treat a strong base anion exchange resin by passing a solution of a non-metal hydroxide base (e.g., ammonium hydroxide) to convert all active sites to the hydroxyl form. Rinse with deionized water.

  • Sample Loading: Dissolve the crude hydroxylamine compound in deionized water and pass it through the prepared cation exchange column. This step will remove cationic impurities.

  • Elution from Cation Column: Elute the hydroxylamine from the cation exchange resin with an appropriate buffer or by displacement with a stronger cation if necessary.

  • Anion Exchange: Pass the eluate from the cation exchange column through the prepared anion exchange column. This will remove anionic impurities.

  • Final Product Collection: The eluate from the anion exchange column contains the purified hydroxylamine.

  • Stabilization: It is recommended to re-stabilize the purified hydroxylamine solution, especially if it is to be stored for an extended period.[5]

Protocol 5: HPLC Analysis with Derivatization

This is a general guideline for the analysis of hydroxylamine using benzaldehyde for derivatization.

  • Standard Preparation: Prepare a stock solution of hydroxylamine hydrochloride reference standard in a mixture of water and methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the hydroxylamine-containing sample and dissolve it in a suitable solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a solution of benzaldehyde in a suitable solvent (e.g., methanol).

    • Add a buffer to maintain an appropriate pH for the reaction.

    • Heat the mixture in a water bath for a specified time (e.g., 60°C for 30 minutes) to form the benzaldoxime derivative.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of a phosphate buffer and acetonitrile is often used.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a suitable wavelength for the benzaldoxime derivative (e.g., 254 nm).[2]

  • Quantification: Quantify the hydroxylamine content in the sample by comparing the peak area of the derivative to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., Hydroxylamine HCl, Alkyl Halide) reaction Chemical Reaction (e.g., Alkylation, Protection) start->reaction workup Initial Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Purity & Identity Analysis (e.g., HPLC, NMR, MS) purification->analysis final_product High-Purity Hydroxylated Amine analysis->final_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_tree start Low Reaction Yield q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC/HPLC q2 Are starting materials pure and stable? a1_yes->q2 solution1 Increase reaction time or temperature. Consider a more active catalyst. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there significant side products? a2_yes->q3 solution2 Verify purity of starting materials. Use fresh reagents. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution3 Optimize reaction conditions (pH, temp). Use appropriate protecting groups. a3_yes->solution3 solution4 Investigate work-up procedure for product loss. Consider alternative isolation methods. a3_no->solution4

References

Validation & Comparative

Comparative Analysis of the Antidepressant Activity: Trimipramine vs. 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antidepressant properties of the tricyclic antidepressant trimipramine and its principal active metabolite, 2-hydroxydesipramine. The analysis is based on available preclinical data, focusing on their pharmacological profiles and efficacy in established behavioral models of depression.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) that has been used in the treatment of major depressive disorder for decades. Unlike most TCAs, which primarily act as monoamine reuptake inhibitors, trimipramine exhibits a unique pharmacological profile characterized by weak inhibition of serotonin and norepinephrine reuptake but potent antagonism at several neurotransmitter receptors. Following administration, trimipramine is metabolized in the liver, primarily through demethylation and hydroxylation, into several metabolites, including 2-hydroxydesipramine. This metabolite is believed to contribute to the overall therapeutic effect of the parent drug. Understanding the distinct pharmacological activities of trimipramine and 2-hydroxydesipramine is crucial for elucidating the complete mechanism of action and for the development of novel therapeutic agents.

Quantitative Comparison of Antidepressant-Like Activity

Direct comparative studies on the antidepressant efficacy of trimipramine and 2-hydroxydesipramine are limited. However, data from separate preclinical studies using the forced swim test (FST) in rodents, a widely used behavioral assay for screening antidepressant drugs, provide insights into their relative potencies.

CompoundAnimal ModelDosageAdministration RouteKey FindingReference
Trimipramine Male Rats10, 20, 40 mg/kgIntraperitoneal (i.p.)Significant reduction in immobility time at 20 and 40 mg/kg.
2-Hydroxydesipramine Not availableNot availableNot availableData from direct behavioral assays are not readily available in the cited literature. Its activity is inferred from its neurochemical binding profile.

Note: The absence of direct comparative studies necessitates a cautious interpretation of the data presented.

Pharmacological Profile: A Mechanistic Comparison

The primary difference in the antidepressant mechanism of trimipramine and 2-hydroxydesipramine lies in their interaction with monoamine transporters and postsynaptic receptors.

Trimipramine is characterized by its weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters. Its antidepressant effect is thought to be mediated primarily through the antagonism of several receptors, including:

  • Serotonin 5-HT2A and 5-HT2C receptors: Antagonism of these receptors is associated with anxiolytic, antipsychotic, and antidepressant effects.

  • Histamine H1 receptor: Potent H1 antagonism is responsible for its sedative effects.

  • Muscarinic M1 receptor: Blockade of this receptor leads to anticholinergic side effects.

  • Adrenergic α1 and α2 receptors: Interaction with these receptors can influence blood pressure and other autonomic functions.

2-Hydroxydesipramine , like other desmethylated metabolites of TCAs (e.g., desipramine), is a more potent and selective inhibitor of the norepinephrine transporter (NET) compared to the parent compound. This suggests that 2-hydroxydesipramine contributes to the overall antidepressant effect of trimipramine by enhancing noradrenergic neurotransmission, a mechanism shared with classic TCAs like desipramine. Its affinity for other receptors is generally lower than that of trimipramine.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of trimipramine and 2-hydroxydesipramine suggest they modulate neuronal signaling through different primary mechanisms.

cluster_0 Trimipramine: Receptor Antagonism Trimipramine Trimipramine Receptors 5-HT2A/2C, H1, M1, α1/α2 Receptors Trimipramine->Receptors Blocks Downstream Modulation of Downstream Signaling (e.g., Gq/11, Gi/o) Receptors->Downstream Prevents Activation Effect_T Antidepressant & Sedative Effects Downstream->Effect_T cluster_1 2-Hydroxydesipramine: Norepinephrine Reuptake Inhibition Metabolite 2-Hydroxydesipramine NET Norepinephrine Transporter (NET) Metabolite->NET Inhibits SynapticNE Increased Synaptic Norepinephrine NET->SynapticNE Leads to Effect_M Antidepressant Effects SynapticNE->Effect_M cluster_workflow Forced Swim Test (FST) Experimental Workflow Acclimation Animal Acclimation (1 week) PreTest Day 1: Pre-Test (15 min swim) Acclimation->PreTest DrugAdmin Day 2: Drug Administration (Trimipramine or Vehicle) PreTest->DrugAdmin Test Day 2: Test Session (5 min swim) DrugAdmin->Test Analysis Data Analysis (Scoring Immobility Time) Test->Analysis

A Comparative Guide to the Quantification of 2-Hydroxy Trimipramine: HPLC vs. UPLC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2-Hydroxy Trimipramine, a primary metabolite of the tricyclic antidepressant Trimipramine.

This document outlines the performance of a validated HPLC method alongside UPLC-MS/MS and GC-MS alternatives, supported by experimental data from various scientific studies. We present detailed methodologies for each technique and summarize their quantitative performance in clearly structured tables to facilitate an objective comparison.

Performance Comparison

The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. While HPLC with UV detection offers a robust and cost-effective solution, UPLC-MS/MS and GC-MS provide higher sensitivity and selectivity.

ParameterHPLC with UV DetectionUPLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/L[1]0.1 - 100 ng/mL4 - 100 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%
Precision (%RSD) < 5%[1]< 15%< 15%
Limit of Detection (LOD) ~1 µg/L[1]~0.05 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~3 µg/L~0.1 ng/mL4 ng/mL[2]
Sample Throughput ModerateHighLow to Moderate
Selectivity GoodExcellentExcellent
Cost LowHighModerate to High

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

HPLC with UV Detection: Experimental Protocol

This method is adapted from established protocols for the analysis of hydroxylated metabolites of tricyclic antidepressants.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate buffer, pH 9.5).

  • Extract the analyte using 5 mL of an organic solvent mixture (e.g., hexane:isoamyl alcohol, 99:1 v/v) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 214 nm.[1]

  • Column Temperature: 30°C.

UPLC-MS/MS: Experimental Protocol

This protocol is based on modern, high-throughput methods for the analysis of tricyclic antidepressants and their metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

GC-MS: Experimental Protocol

This protocol is based on a validated method for the quantification of Trimipramine and its hydroxylated metabolites.[2]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction as described for the HPLC method.

  • Evaporate the organic extract to dryness.

  • Derivatize the residue to improve volatility and thermal stability. This can be a two-step process involving acylation followed by silylation.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Conditions:

  • Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Injector: Splitless injection mode.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Visualized Workflows

To further clarify the experimental processes and logical comparisons, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (214 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV quantification of this compound.

cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_gcms GC-MS Start Quantification of this compound HPLC_Sen Sensitivity: Moderate Start->HPLC_Sen UPLC_Sen Sensitivity: High Start->UPLC_Sen GCMS_Sen Sensitivity: High Start->GCMS_Sen HPLC_Sel Selectivity: Good HPLC_Sen->HPLC_Sel HPLC_Cost Cost: Low HPLC_Sel->HPLC_Cost UPLC_Sel Selectivity: Excellent UPLC_Sen->UPLC_Sel UPLC_Cost Cost: High UPLC_Sel->UPLC_Cost GCMS_Sel Selectivity: Excellent GCMS_Sen->GCMS_Sel GCMS_Cost Cost: Moderate GCMS_Sel->GCMS_Cost

Caption: Comparison of analytical methods for this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the quality and reliability of research and clinical data.

  • HPLC with UV detection is a cost-effective and reliable method suitable for studies where high sensitivity is not the primary requirement.[1]

  • UPLC-MS/MS offers superior sensitivity, selectivity, and high throughput, making it the method of choice for demanding applications such as clinical pharmacokinetic studies with low sample volumes.

  • GC-MS provides excellent selectivity and sensitivity, particularly for volatile and thermally stable compounds, but often requires a more complex sample preparation involving derivatization.[2]

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most suitable method to achieve their analytical goals.

References

A Comparative Guide to the Metabolism of Trimipramine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of Trimipramine

Trimipramine, a tricyclic antidepressant (TCA), is distinguished from its counterparts by a pharmacological profile that is not primarily dependent on the inhibition of serotonin and norepinephrine reuptake[1]. Its therapeutic efficacy, particularly in depressive disorders accompanied by anxiety and insomnia, is attributed to a complex interplay of its parent structure and its pharmacologically active metabolites[1]. The biotransformation of trimipramine is a critical determinant of its pharmacokinetic profile, therapeutic window, and potential for drug-drug interactions. Understanding the species-specific variations in its metabolism is paramount for the accurate interpretation of preclinical data and the successful design of clinical trials.

The Metabolic Pathways of Trimipramine: A Multi-Enzymatic Process

The metabolism of trimipramine is a multifaceted process occurring predominantly in the liver. It involves a series of Phase I reactions, primarily oxidation, followed by Phase II conjugation for excretion. The principal metabolic pathways are:

  • N-Demethylation: The removal of a methyl group from the tertiary amine side chain to form the active metabolite, desmethyltrimipramine.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the dibenzazepine ring system, a key step in the deactivation and subsequent elimination of the drug.

  • N-Oxidation: The formation of trimipramine N-oxide, another potentially active metabolite.

These transformations are primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, with notable contributions from flavin-containing monooxygenases (FMOs) in N-oxidation[2].

Species-Specific Metabolism: A Comparative Analysis

The rate and profile of trimipramine metabolism exhibit significant variability across different species, a factor that can profoundly impact the drug's pharmacokinetic and pharmacodynamic properties. This section delves into a comparative analysis of trimipramine metabolism in humans, dogs, rats, and mice, drawing upon in vitro data from liver microsomal studies.

While direct comparative quantitative data for trimipramine across all four species is not extensively available in the public domain, studies on the structurally similar tricyclic antidepressant, imipramine, provide valuable insights into the expected species-dependent metabolic differences. The following data, extrapolated from a comparative in vitro study on imipramine, illustrates these variations.

Quantitative Comparison of Metabolic Stability

The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, varies significantly across species. The following table summarizes the metabolic stability of imipramine in liver microsomes from humans, rats, mice, and dogs, offering a predictive glimpse into the likely metabolic landscape of trimipramine.

Species% Drug Remaining (after 60 min)In Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Human 52.90 ± 2.7665.31 ± 2.021.22 ± 0.7
Rat 5.01 ± 2.614.589 ± 0.6302.00 ± 3.1
Mouse 18.68 ± 1.2711.04 ± 2.5125.53 ± 2.1
Dog 66.02 ± 2.046.98 ± 3.629.49 ± 2.2

Data extrapolated from a study on imipramine metabolism in liver microsomes[3][4].

Interpretation of the Data:

This data reveals a marked difference in the metabolic rates across the species studied. Rats exhibit the most rapid metabolism of the parent compound, as indicated by the lowest percentage of drug remaining and the highest intrinsic clearance. Conversely, dogs show the slowest metabolism, with a metabolic rate more comparable to that of humans. Mice also demonstrate a high metabolic rate, second only to rats. These disparities underscore the critical need to consider species-specific metabolic profiles when selecting animal models for preclinical studies.

Key Metabolic Pathways and Enzyme Involvement

The primary metabolic pathways of trimipramine—N-demethylation, hydroxylation, and N-oxidation—are conserved across species, but the predominant pathway and the specific enzymes involved can differ significantly.

Human: In humans, the N-demethylation of trimipramine to its active metabolite, desmethyltrimipramine, is a major pathway. Aromatic hydroxylation is another key route leading to inactivation and excretion. The primary cytochrome P450 enzymes responsible for trimipramine metabolism in humans are CYP2C19 and CYP2D6, with minor contributions from CYP1A2 and CYP3A4[5]. Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to significant inter-individual variability in trimipramine plasma levels and clinical response. N-oxidation, mediated by FMOs, also contributes to the metabolic profile[2].

Dog: Studies in dogs have shown that both trimipramine and its monodemethylated derivative, desmethyltrimipramine, are found in circulating blood after oral administration. This suggests that N-demethylation is a relevant metabolic pathway in this species. The overall metabolism in dogs appears to be slower than in rodents, which aligns with the in vitro intrinsic clearance data for the structurally similar imipramine[3][4].

Rat: In rats, trimipramine undergoes extensive metabolism, with N-demethylation, hydroxylation, and N-oxidation all being significant pathways[6]. The high intrinsic clearance observed in rat liver microsomes for imipramine suggests a rapid and efficient metabolic machinery in this species[3][4]. Studies on imipramine in rat liver microsomes have identified multiple metabolites, indicating a complex metabolic profile[6].

Mouse: Mouse liver microsomes also exhibit a high capacity for metabolizing tricyclic antidepressants. A notable difference observed in the metabolism of the related compound imipramine is the prominence of N-oxide formation in mice, a pathway that is less significant in humans[7]. This highlights a potential qualitative difference in the metabolic fate of trimipramine between mice and humans.

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the comparative metabolism studies of trimipramine.

In Vitro Metabolism Using Liver Microsomes

This protocol outlines the steps for assessing the metabolic stability of trimipramine in liver microsomes from different species.

Objective: To determine the rate of disappearance of trimipramine when incubated with liver microsomes and to calculate in vitro intrinsic clearance.

Materials:

  • Pooled liver microsomes (human, dog, rat, mouse)

  • Trimipramine

  • NADPH regenerating system (e.g., G6P, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of trimipramine in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), the liver microsomes (final protein concentration typically 0.5 mg/mL), and the trimipramine stock solution to achieve the desired final substrate concentration.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of trimipramine at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of trimipramine remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Analytical Method: LC-MS/MS for Trimipramine and Metabolites

This protocol provides a general framework for the quantitative analysis of trimipramine and its major metabolites in biological matrices.

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of trimipramine, desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine N-oxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column suitable for the separation of basic compounds.

  • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are selected for each analyte and internal standard to ensure selectivity and sensitivity.

Sample Preparation (Plasma):

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 50 µL), add a precipitating agent (e.g., acetonitrile) containing a suitable internal standard (e.g., a deuterated analog of trimipramine).

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE):

    • To a plasma sample, add a basifying agent and an extraction solvent.

    • Vortex to extract the analytes into the organic phase.

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate and reconstitute for analysis.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Visualization of Metabolic Pathways and Workflows

To further elucidate the complex processes described, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the trimipramine metabolic pathways and the experimental workflow for in vitro metabolism studies.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine Aromatic Hydroxylation (CYP2D6) Trimipramine_N_oxide Trimipramine N-oxide (Active) Trimipramine->Trimipramine_N_oxide N-Oxidation (FMO) Hydroxydesmethyltrimipramine 2-Hydroxydesmethyl- trimipramine Desmethyltrimipramine->Hydroxydesmethyltrimipramine Aromatic Hydroxylation (CYP2D6) Conjugates Glucuronide Conjugates (Excretion) Hydroxytrimipramine->Conjugates Hydroxydesmethyltrimipramine->Conjugates

Caption: Primary metabolic pathways of trimipramine.

In_Vitro_Metabolism_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Reagents Prepare Reagents: - Trimipramine Stock - NADPH System - Microsomes Preincubation Pre-incubate Microsomes and Trimipramine (37°C) Reagents->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Time_Course Incubate and Collect Samples at Time Points Initiation->Time_Course Termination Terminate Reaction (Ice-cold Acetonitrile) Time_Course->Termination Processing Centrifuge and Collect Supernatant Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolism studies.

Conclusion and Future Directions

The comparative metabolism of trimipramine reveals significant species-specific differences, particularly in the rate of metabolism, with rodents exhibiting a much higher clearance than dogs and humans. These variations are crucial for the rational selection of animal models in preclinical drug development and for the interpretation of pharmacokinetic and toxicological data. The extrapolation of data from animal studies to humans must be approached with caution, taking into account both the quantitative and qualitative differences in metabolic pathways.

Future research should focus on generating direct comparative quantitative data for trimipramine and its major metabolites across these species to refine the understanding of its species-specific pharmacokinetics. Further investigation into the specific CYP and FMO isoforms involved in trimipramine metabolism in different animal species will also enhance the predictive power of preclinical models.

References

A Comparative Analysis of 2-Hydroxy Trimipramine and Nortriptyline on Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of 2-Hydroxy Trimipramine, an active metabolite of the tricyclic antidepressant (TCA) trimipramine, and nortriptyline, another well-established TCA, on norepinephrine (NE) reuptake. This analysis is supported by quantitative data from in vitro studies and detailed experimental protocols to aid in the understanding and replication of these findings.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Both this compound and nortriptyline are thought to exert their antidepressant effects, at least in part, by blocking the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, these compounds increase the concentration and prolong the duration of action of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potencies of this compound and nortriptyline at the human norepinephrine transporter (hNET). It is important to note that the data for each compound are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.

CompoundParameterValue (µM)Source
This compoundIC50~10.96Haenisch et al., 2011[1][2]
NortriptylineKi0.0019 - 0.018BenchChem, 2025[3]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is another measure of inhibitor potency. A lower value for both IC50 and Ki indicates a higher binding affinity and potency. The provided pIC50 value for this compound from Haenisch et al. (2011) was 4.96, which has been converted to an approximate IC50 value in µM for this table. The data suggests that nortriptyline is a significantly more potent inhibitor of the norepinephrine transporter than this compound.

Experimental Protocols

The quantitative data presented above are typically generated using one of two primary in vitro assay types: norepinephrine reuptake inhibition assays or radioligand binding assays.

Norepinephrine Reuptake Inhibition Assay

This functional assay directly measures the ability of a compound to inhibit the uptake of norepinephrine into cells.

Objective: To determine the IC50 value of a test compound for the inhibition of norepinephrine reuptake into cells expressing the norepinephrine transporter.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Norepinephrine: [³H]Norepinephrine.

  • Test Compounds: this compound, nortriptyline, and a reference inhibitor (e.g., desipramine).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Culture: Culture the hNET-expressing cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer.

  • Incubation: In a multi-well plate, add the cell suspension, a fixed concentration of [³H]Norepinephrine, and varying concentrations of the test compound (this compound or nortriptyline).

  • Uptake Reaction: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for norepinephrine uptake.

  • Termination of Uptake: Rapidly terminate the uptake process by washing the cells with ice-cold assay buffer and filtering them through a glass fiber filter to separate the cells from the assay medium.

  • Quantification: Measure the amount of [³H]Norepinephrine taken up by the cells by placing the filters in scintillation vials with scintillation fluid and counting the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Norepinephrine uptake against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Radioligand Binding Assay

This assay measures the affinity of a compound for the norepinephrine transporter by assessing its ability to displace a radiolabeled ligand that binds specifically to the transporter.

Objective: To determine the Ki value of a test compound for the norepinephrine transporter.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line (e.g., HEK293) stably expressing the hNET.

  • Radioligand: A high-affinity radioligand for NET, such as [³H]nisoxetine.[4][5][6]

  • Test Compounds: this compound, nortriptyline, and a reference compound.

  • Assay Buffer: Tris-HCl buffer or a similar buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize the hNET-expressing cells and isolate the cell membranes through centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand ([³H]nisoxetine) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C or room temperature).

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the displacement of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of norepinephrine reuptake inhibition and a general workflow for its in vitro assessment.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE_reuptake Norepinephrine Reuptake NET->NE_reuptake NE->NET Binding Adrenergic_receptor Adrenergic Receptor NE->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Effect Adrenergic_receptor->Postsynaptic_effect Inhibitor This compound or Nortriptyline Inhibitor->NET Inhibition

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

cluster_workflow In Vitro Assay Workflow start Start cell_culture Cell Culture with hNET Expression start->cell_culture assay_prep Assay Preparation (Cells or Membranes) cell_culture->assay_prep incubation Incubation with Radiolabeled NE and Inhibitor assay_prep->incubation separation Separation of Bound/ Internalized Radiolabel incubation->separation quantification Quantification of Radioactivity separation->quantification data_analysis Data Analysis (IC50/Ki Determination) quantification->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro NET Inhibition Assays.

References

A Comparative Guide to Analytical Techniques for Tricyclic Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of tricyclic antidepressant (TCA) metabolites are crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The choice of analytical method depends on various factors, including the required sensitivity and specificity, sample matrix, throughput needs, and available resources. While immunoassays offer rapid screening, chromatographic methods coupled with mass spectrometry provide higher specificity and quantitative accuracy.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the detection of tricyclic antidepressant metabolites.

FeatureLC-MS/MSGC-MSELISA
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Antigen-antibody binding with enzymatic signal amplification.
Specificity HighHighModerate to Low (potential for cross-reactivity)[1][2]
Sensitivity (LOQ) Very High (sub ng/mL to low ng/mL)[3]High (ng/mL range)[4][5]Moderate (ng/mL to µg/mL range)[6]
Sample Throughput HighModerateVery High
Sample Preparation Relatively simple (e.g., protein precipitation, solid-phase extraction)[7]More complex (requires derivatization for polar metabolites)[4]Minimal
Quantitative Accuracy ExcellentVery GoodSemi-quantitative to qualitative[8]
Instrumentation Cost HighHighLow
Consumables Cost ModerateModerateLow
Expertise Required HighHighLow

Signaling Pathway of Tricyclic Antidepressant Metabolism

Tricyclic antidepressants undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways include demethylation and hydroxylation, followed by glucuronide conjugation to facilitate excretion. Understanding these pathways is essential for identifying the correct target metabolites for analysis.

General Metabolic Pathway of Tricyclic Antidepressants TCA Tricyclic Antidepressant (Parent Drug) Demethylated Demethylated Metabolite (Active) TCA->Demethylated CYP450 (Demethylation) Hydroxylated Hydroxylated Metabolite (Active/Inactive) TCA->Hydroxylated CYP450 (Hydroxylation) Demethylated->Hydroxylated CYP450 (Hydroxylation) Glucuronide Glucuronide Conjugate (Inactive) Hydroxylated->Glucuronide UGT (Glucuronidation) Excretion Excretion (Urine) Glucuronide->Excretion

Metabolic pathway of tricyclic antidepressants.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of tricyclic metabolites due to its high sensitivity and specificity.

Sample Preparation (Protein Precipitation): [7]

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many tricyclic metabolites, derivatization is necessary to increase their volatility.

Sample Preparation (Solid-Phase Extraction and Derivatization): [4]

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

  • Load the pre-treated sample (e.g., hydrolyzed urine) onto the SPE cartridge.

  • Wash the cartridge with water and a low-percentage organic solvent to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form trimethylsilyl (TMS) derivatives.

  • Inject the derivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) is often used for quantification, monitoring characteristic ions for each analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay used for the initial screening of samples. It relies on the competitive binding between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

General Procedure:

  • Add standards, controls, and samples to the wells of a microplate pre-coated with antibodies specific to tricyclic antidepressants.

  • Add an enzyme-conjugated version of the drug and incubate.

  • During incubation, the drug in the sample competes with the enzyme-conjugated drug for binding to the antibodies.

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a colored product.

  • Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for the three analytical techniques.

Comparison of Experimental Workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_elisa ELISA Workflow lcms_sp Sample Prep (e.g., Protein Ppt.) lcms_lc LC Separation lcms_sp->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_da Data Analysis lcms_ms->lcms_da gcms_sp Sample Prep (e.g., SPE) gcms_deriv Derivatization gcms_sp->gcms_deriv gcms_gc GC Separation gcms_deriv->gcms_gc gcms_ms MS Detection gcms_gc->gcms_ms gcms_da Data Analysis gcms_ms->gcms_da elisa_add Add Sample & Reagents elisa_incubate Incubation elisa_add->elisa_incubate elisa_wash Washing elisa_incubate->elisa_wash elisa_substrate Substrate Addition elisa_wash->elisa_substrate elisa_read Read Absorbance elisa_substrate->elisa_read

Comparison of experimental workflows.

Conclusion

References

A Comparative Analysis of the Cardiotoxic Profiles of Trimipramine and its Metabolite, 2-Hydroxy Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Trimipramine, a tricyclic antidepressant (TCA), is generally considered to possess a more favorable cardiac safety profile compared to other drugs in its class.[1][2] However, the cardiovascular effects of its primary active metabolite, 2-hydroxy trimipramine, are not well-documented in publicly available literature. This guide synthesizes existing data on TCA cardiotoxicity, draws parallels from structurally similar compounds, and outlines the experimental methodologies required to definitively assess the comparative cardiotoxicity of trimipramine and its 2-hydroxy metabolite. While direct comparative studies are lacking, evidence from the closely related TCA, imipramine, suggests that the hydroxylated metabolite may exhibit greater cardiotoxicity than the parent compound.[3]

Introduction: The Cardiotoxicity Concern with Tricyclic Antidepressants

Tricyclic antidepressants have a well-established association with cardiotoxicity, particularly in instances of overdose.[4][5] The primary mechanisms underlying these adverse effects are complex and multifactorial, involving the blockade of critical cardiac ion channels.[6][7] Key among these are:

  • Fast Sodium Channel Blockade: Inhibition of these channels in myocardial cells slows the propagation of the action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG). This can result in heart block and bradycardia.[8]

  • Potassium Channel (hERG) Blockade: Blockade of the human ether-a-go-go-related gene (hERG) potassium channels delays cardiac repolarization, which manifests as a prolongation of the QT interval on the ECG.[9] This delayed repolarization increases the risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes.[9]

Additionally, TCAs can exert anticholinergic effects, leading to sinus tachycardia, and can block α1-adrenergic receptors, causing orthostatic hypotension.[5][7] Given that metabolites can sometimes be more pharmacologically active or toxic than the parent drug, understanding the cardiotoxic potential of this compound is of significant clinical and pharmacological importance.

The Metabolic Pathway of Trimipramine

The metabolism of trimipramine is a critical factor in its overall pharmacological and toxicological profile. The following diagram illustrates the metabolic conversion of trimipramine to its 2-hydroxy metabolite.

Trimipramine Trimipramine CYP450 Hepatic Cytochrome P450 Enzymes (e.g., CYP2D6) Trimipramine->CYP450 Metabolism Metabolite This compound CYP450->Metabolite Hydroxylation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment hERG hERG Potassium Channel Assay (Patch Clamp) Cardiomyocytes Human iPSC-Derived Cardiomyocyte Assay hERG->Cardiomyocytes Sodium Sodium Channel Assay (Patch Clamp) Sodium->Cardiomyocytes Animal_Model Animal Model (e.g., Rat, Guinea Pig) Cardiomyocytes->Animal_Model Progression to In Vivo ECG ECG & Hemodynamic Monitoring Animal_Model->ECG Histopathology Cardiac Histopathology ECG->Histopathology

References

Comparative Analysis of Trimipramine and its Metabolites' Binding Affinity to 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the tricyclic antidepressant trimipramine and its primary active metabolites, desmethyltrimipramine and trimipramine N-oxide, to the serotonin 2A (5-HT2A) receptor. This document summarizes available quantitative data, outlines experimental methodologies for binding assays, and visualizes key biological and experimental pathways to support research and drug development efforts.

Quantitative Data Summary

The binding affinity of a compound to a receptor is a critical measure of its potential pharmacological activity. This is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher binding affinity.

CompoundReceptorBinding Affinity (Ki/Kd)Functional Activity
Trimipramine 5-HT2AKd: 24 nM[1] pKi: 8.10Antagonist[2][3]
Desmethyltrimipramine 5-HT2AData not readily available in public domain[4]Likely Antagonist
Trimipramine N-oxide 5-HT2AData not readily available in public domain[4]Likely Antagonist

Note: While specific binding affinity data for desmethyltrimipramine and trimipramine N-oxide at the 5-HT2A receptor is not widely available in the public literature, their structural similarity to the parent compound, a known 5-HT2A antagonist, suggests they are also likely to exhibit antagonistic properties at this receptor.[4]

Experimental Protocols

The determination of binding affinities for the 5-HT2A receptor is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., trimipramine, desmethyltrimipramine, trimipramine N-oxide) for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2A receptor, such as [³H]ketanserin or [³H]spiperone.

  • Test Compounds: Trimipramine and its metabolites.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

  • Equilibrium: Allow the binding reaction to reach equilibrium, typically for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds G_Protein Gq Protein (α, β, γ) 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A receptor Gq signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound.

Radioligand_Binding_Workflow Start Start Preparation Prepare Cell Membranes, Radioligand, and Test Compounds Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Quantify Bound Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: IC50 Determination and Ki Calculation Counting->Analysis End End Analysis->End

Caption: Experimental workflow of a radioligand binding assay.

References

A Comparative Guide to the Validation of 2-Hydroxy Trimipramine as a Biomarker for CYP2D6 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and comparative assessment of 2-hydroxy trimipramine as a specific biomarker for Cytochrome P450 2D6 (CYP2D6) enzyme activity. We will delve into the underlying science, present detailed validation protocols, and objectively compare this candidate biomarker against established alternatives.

Introduction: The Critical Role of CYP2D6 Phenotyping

The Cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of human drug metabolism. Despite constituting a small fraction of total hepatic CYP content, it is responsible for the metabolism of approximately 20-25% of all clinically used drugs, including antidepressants, antipsychotics, beta-blockers, and opioids[1][2][3][4]. The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to a wide spectrum of enzyme activity among individuals[4][5]. This genetic variability categorizes populations into distinct phenotypes:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.

  • Intermediate Metabolizers (IMs): Have decreased enzyme function.

  • Normal Metabolizers (NMs): (Previously Extensive Metabolizers or EMs) Possess two fully functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 genes, resulting in significantly elevated enzyme activity.

This variation has profound clinical implications, directly impacting drug efficacy and the risk of adverse drug reactions[2][6]. Consequently, accurately determining an individual's CYP2D6 phenotype is a critical step in personalized medicine and a vital component of drug development programs to ensure safety and efficacy[7]. Phenotyping is traditionally achieved by administering a probe drug and measuring the metabolic ratio (MR) of the parent drug to its CYP2D6-specific metabolite[8][9]. This guide focuses on the validation of a promising candidate for this purpose: this compound.

Metabolic Pathway of Trimipramine

The tricyclic antidepressant trimipramine undergoes extensive metabolism in the body. One of its primary metabolic pathways is hydroxylation. The formation of the this compound metabolite is significantly dependent on CYP2D6 activity. Studies have demonstrated that the pharmacokinetics of trimipramine are strongly influenced by the CYP2D6 genotype, with Poor Metabolizers (PMs) exhibiting a median oral clearance approximately 7.5 times lower than Normal Metabolizers (NMs)[10]. This strong dependency forms the scientific basis for proposing the trimipramine/2-hydroxy trimipramine metabolic ratio as a biomarker for CYP2D6 activity.

cluster_Metabolism Trimipramine Metabolism Trimipramine Trimipramine Metabolite This compound Trimipramine->Metabolite 2-Hydroxylation (Major Pathway) Other_Metabolites Other Metabolites (e.g., Desmethyltrimipramine) Trimipramine->Other_Metabolites N-Demethylation (Minor Pathway) CYP2D6 CYP2D6 Enzyme Other_Enzymes Other Enzymes (CYP2C19, CYP2C9) CYP2D6->Trimipramine Other_Enzymes->Trimipramine

Caption: Metabolic activation of Trimipramine via CYP2D6.

Comparative Analysis of CYP2D6 Biomarkers

The validation of any new biomarker must be contextualized against existing standards. The choice of a probe drug depends on factors like specificity, safety, ease of analysis, and the clinical or research setting.

Biomarker / Probe DrugPrimary Metabolic RatioAdvantagesDisadvantagesKey References
This compound Trimipramine / this compoundHigh dependence on CYP2D6 shown in pharmacokinetic studies; potential for use in patients already on trimipramine therapy.As a psychoactive drug, its use as a probe in healthy volunteers raises ethical considerations; less established than other probes.[10]
Dextromethorphan Dextromethorphan / DextrorphanWell-established and widely used; good safety profile at probe doses; multiple matrices (urine, plasma, saliva) can be used.O-demethylation to dextrorphan is the primary metric, but other pathways exist; potential for inhibition by other drugs.[9][11][12][13]
Debrisoquine Debrisoquine / 4-HydroxydebrisoquineThe historical "gold standard" for CYP2D6 phenotyping.Limited availability as a therapeutic drug; can cause hypotension as an adverse effect.[3][11]
Metoprolol Metoprolol / α-HydroxymetoprololWidely used beta-blocker; phenotyping can be done during therapeutic use.CYP2D6 is a substantial, but not the only, metabolic pathway, potentially confounding results.[6][11]
Endogenous/Dietary e.g., Solanidine / 4-HydroxysolanidineEliminates the need to administer an exogenous drug probe, ideal for vulnerable populations.Concentration can be influenced by diet and other factors; still in the research and validation phase.[14][15]

Framework for Biomarker Validation: A "Fit-for-Purpose" Approach

The validation of a biomarker is not a one-size-fits-all process. The required rigor depends on its intended use, a concept known as the "fit-for-purpose" approach[16]. For a biomarker intended to support regulatory decisions or dose adjustments, a full validation aligning with standards like the ICH M10 is often expected[17][18]. The following workflow outlines a comprehensive validation strategy for this compound.

cluster_Workflow Biomarker Validation Workflow P1 Phase 1: Pre-Clinical (In Vitro Characterization) P2 Phase 2: Analytical Method Validation P1->P2 P1_1 Enzyme Kinetics (Km, Vmax in HLMs) P1->P1_1 P1_2 Reaction Phenotyping (Confirm CYP2D6 Specificity) P1->P1_2 P3 Phase 3: Clinical Validation (In Vivo Phenotyping Study) P2->P3 P2_1 LC-MS/MS Method Development P2->P2_1 P2_2 Assay Validation (ICH M10) (Accuracy, Precision, LLOQ, Stability) P2->P2_2 P4 Phase 4: Data Analysis & Correlation P3->P4 P3_1 Genotype Subjects (PM, IM, NM, UM) P3->P3_1 P3_2 Administer Trimipramine Probe Dose P3->P3_2 P3_3 Collect Samples (Plasma/Urine over Time) P3->P3_3 P4_1 Calculate Metabolic Ratio (MR) (Parent/Metabolite) P4->P4_1 P4_2 Correlate MR with Genotype P4->P4_2 P4_3 Establish Phenotype Cut-offs P4->P4_3

Caption: A fit-for-purpose validation workflow.

Experimental Protocols

Protocol 1: In Vitro Enzyme Kinetics and Reaction Phenotyping

Objective: To confirm that this compound formation is predominantly catalyzed by CYP2D6 and to determine the kinetic parameters.

Causality: This step is foundational. Before proceeding to clinical studies, we must establish in a controlled in vitro system that the metabolic reaction we propose to use as a biomarker is indeed specific to the enzyme of interest. Failure to do so would invalidate any subsequent clinical findings.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19, CYP3A4, etc.)

  • Trimipramine and this compound analytical standards

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Quinidine (a potent and specific CYP2D6 inhibitor)[12]

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Methodology:

  • Enzyme Kinetics (in HLMs):

    • Prepare incubations in triplicate containing HLMs (e.g., 0.2 mg/mL), phosphate buffer (pH 7.4), and a range of trimipramine concentrations (e.g., 0.1 µM to 50 µM).

    • Pre-warm tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of formation (e.g., 10 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard (e.g., deuterated this compound).

    • Centrifuge to pellet the protein, and transfer the supernatant for LC-MS/MS analysis.

    • Quantify the formation of this compound. Plot the velocity of formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

  • Reaction Phenotyping (Specificity Confirmation):

    • Method A (Recombinant Enzymes): Incubate a fixed concentration of trimipramine (near the estimated Km) with a panel of individual recombinant CYP enzymes. Compare the rate of metabolite formation across enzymes to identify the primary contributor(s).

    • Method B (Chemical Inhibition): Incubate trimipramine with HLMs in the presence and absence of specific chemical inhibitors for major CYPs. A significant reduction in metabolite formation only in the presence of quinidine would strongly support CYP2D6-mediated metabolism.

Protocol 2: Clinical Phenotyping Study Design and Execution

Objective: To correlate the trimipramine/2-hydroxy trimipramine metabolic ratio with CYP2D6 genotype in a human population.

Causality: This is the definitive validation step. An in vivo study is essential to prove that the biomarker is clinically relevant and can differentiate between individuals with different genetically determined enzyme activities. Genotyping provides the ground truth against which the biomarker's performance is measured[5][19].

Study Design:

  • An open-label, single-dose study in healthy volunteers.

  • Recruit a cohort of subjects pre-screened for their CYP2D6 genotype to ensure representation across PM, IM, NM, and UM phenotypes. The number of subjects should be sufficient for statistical power[20].

  • Washout period for any inhibiting or inducing medications is critical.

Methodology:

  • Subject Enrollment & Genotyping:

    • Obtain informed consent from all participants.

    • Collect a whole blood or saliva sample for CYP2D6 genotyping. Utilize a validated assay that detects common and functionally relevant alleles, including copy number variations[21].

  • Dosing and Sampling:

    • After an overnight fast, administer a single, low oral dose of trimipramine (e.g., 25 mg).

    • Collect serial blood samples into K2-EDTA tubes at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).

    • Process blood samples by centrifugation to obtain plasma, and store at -80°C until analysis.

    • (Optional but recommended) Collect all urine produced for a 24-hour period post-dose.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of trimipramine and this compound in plasma and/or urine according to regulatory guidelines[17][18].

    • Analyze all clinical samples.

  • Data Analysis:

    • For each subject, calculate the Area Under the Curve (AUC) for both trimipramine and this compound from the plasma concentration-time data.

    • Calculate the Metabolic Ratio (MR). This can be expressed in several ways, with the AUC ratio (AUCmetabolite / AUCparent) or a single time-point plasma concentration ratio (e.g., at 3 or 4 hours post-dose) being common metrics[13].

    • Group subjects by their genotype (PM, IM, NM, UM).

    • Use statistical methods (e.g., ANOVA or Kruskal-Wallis test) to compare the MR across the different genotype groups. A statistically significant difference, with MR values clearly segregating the groups, validates the biomarker.

Conclusion and Future Outlook

The validation of this compound as a biomarker for CYP2D6 activity is a scientifically rigorous process that progresses from fundamental in vitro characterization to definitive in vivo clinical correlation. The strong dependence of trimipramine's pharmacokinetics on the CYP2D6 genotype makes it a compelling candidate[10].

Its primary advantage lies in its potential application for therapeutic drug monitoring in patients already receiving trimipramine, allowing for phenotype assessment without administering a separate probe drug. However, its use as a general probe drug in healthy volunteers must be carefully weighed against the well-established safety and extensive validation history of alternatives like dextromethorphan.

Ultimately, the choice of a biomarker follows the "fit-for-purpose" principle. For preclinical screening or mechanistic studies, recombinant enzymes may suffice. For clinical trials requiring precise phenotyping, a validated probe drug is essential. As the field moves towards non-invasive methods, endogenous and dietary biomarkers present an exciting frontier[14][22]. The robust validation of new candidates like this compound expands the toolkit available to researchers, paving the way for safer and more effective drug development and personalized medicine.

References

Unraveling the Sedation Profile: A Comparative Analysis of Trimipramine and Its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the complete pharmacological profile of a drug, including its metabolites, is paramount. This guide provides a detailed comparison of the sedative effects of the tricyclic antidepressant trimipramine and its hydroxylated metabolites, focusing on the available experimental data and highlighting critical knowledge gaps that present opportunities for future research.

Trimipramine, an atypical tricyclic antidepressant, is well-recognized for its pronounced sedative properties, a clinical feature that distinguishes it from many other antidepressants.[1][2][3] This sedative effect is central to its therapeutic application, particularly in patients with depression accompanied by insomnia and anxiety.[1][4] The sedative action of trimipramine is not a consequence of monoamine reuptake inhibition but rather stems from its potent antagonism of several neurotransmitter receptors in the central nervous system.[4]

Molecular Mechanisms of Trimipramine-Induced Sedation

The sedative and hypnotic effects of trimipramine are primarily attributed to its strong binding affinity and antagonist activity at three key receptors:

  • Histamine H1 Receptor: Trimipramine is a highly potent antagonist of the H1 receptor.[4][5] Blockade of these receptors in the central nervous system is a well-established mechanism for inducing sedation and drowsiness.[4]

  • Muscarinic M1 Acetylcholine Receptor: The drug also exhibits antagonistic activity at M1 receptors, contributing to its sedative profile.[4]

  • Alpha-1 Adrenergic Receptor: Antagonism of alpha-1 adrenergic receptors is another significant contributor to the sedative and hypotensive effects of trimipramine.[4]

The Role of Hydroxylated Metabolites in Sedation

Trimipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide.[4] The hydroxylation of trimipramine to 2-hydroxytrimipramine is catalyzed by the enzyme CYP2D6.[6][7] This metabolic step is considered to be a process of inactivation.[6]

A significant challenge in fully comprehending the sedative profile of trimipramine lies in the lack of comprehensive data on the pharmacological activity of its metabolites. While desmethyltrimipramine is known to be pharmacologically active, its specific sedative receptor binding profile is not well-documented.[1][4]

Crucially for this comparison, the sedative properties of 2-hydroxytrimipramine are not well-characterized.[4] There is a notable absence of quantitative data regarding its binding affinity for the histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are the primary targets for trimipramine's sedative effects.[4]

Comparative Data on Receptor Binding Affinities

To illustrate the current state of knowledge, the following table summarizes the receptor binding affinities (Ki, nM) of trimipramine, highlighting the data gap for its primary hydroxylated metabolite.

CompoundHistamine H1Muscarinic M1Alpha-1 AdrenergicSerotonin 5-HT2ADopamine D2
Trimipramine 0.27[5]58[5]24[5]24[5]180[5]
2-Hydroxytrimipramine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Lower Ki values indicate higher binding affinity.

Experimental Protocols for Assessing Sedative Effects

To address the existing data gaps, researchers can employ a range of established experimental protocols to characterize and compare the sedative properties of trimipramine and its hydroxylated metabolites.

Receptor Binding Assays
  • Objective: To determine the binding affinities of the compounds for a panel of receptors associated with sedation (e.g., histamine H1, muscarinic M1, alpha-1 adrenergic).

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.

    • Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest.

    • Add increasing concentrations of the test compounds (trimipramine and its metabolites) to compete with the radioligand for binding.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compounds for each receptor.

In Vivo Behavioral Assays in Rodents
  • Objective: To assess the sedative effects of the compounds on the central nervous system in a living organism.

  • Methodology:

    • Locomotor Activity Test:

      • Administer the test compounds or vehicle to rodents.

      • Place the animals in an open-field arena equipped with infrared beams to track movement.

      • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) over a specified period. A decrease in activity is indicative of sedation.

    • Rotarod Test:

      • Train rodents to walk on a rotating rod.

      • Administer the test compounds or vehicle.

      • Measure the latency to fall from the rotating rod. A shorter latency suggests motor impairment and sedation.

Electroencephalography (EEG) Studies
  • Objective: To directly measure the effects of the compounds on brain wave patterns associated with sleep and wakefulness.

  • Methodology:

    • Surgically implant electrodes onto the skull of rodents to record EEG and electromyography (EMG) signals.

    • After a recovery period, administer the test compounds or vehicle.

    • Continuously record EEG and EMG to analyze sleep-wake architecture, including time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. An increase in NREM sleep and a decrease in wakefulness would indicate a sedative effect.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the research process and the underlying mechanisms, the following diagrams are provided.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment cluster_3 Data Analysis & Comparison Trimipramine Trimipramine ReceptorBinding Receptor Binding Assays (H1, M1, α1) Trimipramine->ReceptorBinding Behavioral Behavioral Assays (Locomotor, Rotarod) Trimipramine->Behavioral EEG EEG/EMG Analysis Trimipramine->EEG Metabolites Hydroxylated Metabolites Metabolites->ReceptorBinding Metabolites->Behavioral Metabolites->EEG DataAnalysis Comparative Analysis of Sedative Potency ReceptorBinding->DataAnalysis Behavioral->DataAnalysis EEG->DataAnalysis

Figure 1. Experimental workflow for comparing sedative effects.

G cluster_0 Trimipramine cluster_1 Hydroxylated Metabolites cluster_2 Receptor Targets Trimipramine Trimipramine H1 Histamine H1 Receptor Trimipramine->H1 Antagonism M1 Muscarinic M1 Receptor Trimipramine->M1 Antagonism Alpha1 Alpha-1 Adrenergic Receptor Trimipramine->Alpha1 Antagonism Metabolites 2-Hydroxytrimipramine Metabolites->H1 ? Metabolites->M1 ? Metabolites->Alpha1 ? Sedation Sedation H1->Sedation M1->Sedation Alpha1->Sedation

Figure 2. Signaling pathways for sedative effects.

Conclusion and Future Directions

The sedative properties of trimipramine are a cornerstone of its clinical utility, arising from a multi-receptor antagonist profile. However, a comprehensive understanding of its full sedative effect profile is hampered by a significant lack of data on its hydroxylated metabolites, particularly 2-hydroxytrimipramine. The existing evidence suggests that hydroxylation may be an inactivation pathway, but this requires direct experimental confirmation.

For researchers and drug development professionals, this knowledge gap represents a clear opportunity. Future studies employing the experimental protocols outlined above are essential to fully characterize the sedative potential of trimipramine's metabolites. Elucidating the complete pharmacological picture will not only enhance our understanding of trimipramine's mechanism of action but also contribute to the broader knowledge base of drug metabolism and its impact on pharmacodynamics, ultimately aiding in the development of safer and more effective therapeutics.

References

A Comparative Efficacy Analysis: Trimipramine Versus Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of antidepressant pharmacotherapy is complex, with tricyclic antidepressants (TCAs) remaining a significant, albeit older, class of therapeutic agents. Within this class, trimipramine presents a unique pharmacological profile that distinguishes it from its counterparts, such as the benchmark TCA, amitriptyline. This guide provides a detailed comparison of the efficacy, mechanisms, and tolerability of trimipramine against other TCAs, with a primary focus on amitriptyline. We delve into the nuanced differences in receptor binding affinities that underpin their clinical effects, present comparative data from clinical trials, and offer detailed protocols for preclinical and clinical efficacy assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for informed decision-making in psychiatric drug research and development.

Introduction to Tricyclic Antidepressants (TCAs)

First synthesized in the 1950s, TCAs were a frontline treatment for major depressive disorder (MDD) for decades.[1] Their core structure consists of a three-ringed nucleus with an attached secondary or tertiary amine side chain.[1] While their use has been somewhat superseded by newer agents with more favorable side-effect profiles, such as Selective Serotonin Reuptake Inhibitors (SSRIs), TCAs remain a crucial option for treatment-resistant depression and specific patient populations.[2]

General Mechanism of Action

The primary antidepressant effect of TCAs is attributed to their ability to block the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2] By inhibiting the norepinephrine transporter (NET) and the serotonin transporter (SERT), TCAs increase the synaptic concentration of these monoamines, enhancing neurotransmission.[2][3] However, their clinical effects are not solely defined by this action. TCAs also interact with a wide range of other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes significantly to their therapeutic actions and, notably, their side-effect profiles.[1][2]

Tertiary amines, such as amitriptyline and trimipramine, generally have a more pronounced effect on serotonin reuptake, while their secondary amine metabolites (nortriptyline and desmethyltrimipramine, respectively) are often more potent noradrenaline reuptake inhibitors.[1]

The Unique Case of Trimipramine

Trimipramine stands out among TCAs due to its atypical mechanism of action. Unlike its counterparts, it is a relatively weak inhibitor of both serotonin and norepinephrine reuptake.[4][5] Clinical evidence shows that, unlike amitriptyline, trimipramine treatment does not significantly decrease platelet serotonin content, a proxy for 5-HT reuptake blockade.[6] Its antidepressant efficacy is thought to stem more from its potent antagonistic actions at various neurotransmitter receptors.[4] This unique profile, which some have compared to the atypical antipsychotic clozapine, may contribute to its distinct clinical properties, particularly its pronounced sedative and anxiolytic effects.[5][7]

Pharmacodynamic Profile: A Tale of Two Amines

The clinical differences between trimipramine and amitriptyline are best understood by examining their respective affinities for various neuronal receptors. While both are tertiary amine TCAs, their binding profiles diverge in ways that have significant clinical implications.

Monoamine Reuptake Inhibition

Amitriptyline is a potent inhibitor of both SERT and NET, which is central to its robust antidepressant effect.[3] Trimipramine, in contrast, shows weak affinity for these transporters, suggesting its antidepressant action is mediated through alternative pathways.[4][5] This is a critical distinction for researchers investigating novel antidepressant mechanisms beyond simple monoamine reuptake inhibition.

Receptor Antagonism: The Source of Clinical Nuance

The broad receptor antagonism of TCAs is responsible for both therapeutic effects and adverse events.

  • Histamine H1 Receptors: Both drugs are potent H1 antagonists, contributing to their sedative effects.[8] This property makes them potentially useful for depressed patients with comorbid insomnia.[4][9]

  • Muscarinic M1 Receptors: Antagonism at these receptors leads to classic anticholinergic side effects like dry mouth, blurred vision, and constipation.[8] Amitriptyline generally exhibits stronger anticholinergic activity than trimipramine.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[10]

Comparative Receptor Binding Affinity

The following table summarizes the in-vitro receptor binding affinities (Ki values in nM) for trimipramine and amitriptyline. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterTrimipramine (Ki, nM)Amitriptyline (Ki, nM)Associated Clinical Effect
SERT (Serotonin) High (Weak Affinity)~4Antidepressant, Anxiolytic
NET (Norepinephrine) High (Weak Affinity)~35-45Antidepressant, Cognitive Function
Histamine H1 ~0.3 - 1~1Sedation, Weight Gain
Muscarinic M1 ~10 - 20~15Anticholinergic Side Effects
Alpha-1 Adrenergic ~10 - 30~25Orthostatic Hypotension, Dizziness
Dopamine D2 ~50 - 150High (Weak Affinity)Potential Antipsychotic/Anxiolytic

(Note: Ki values are compiled from various pharmacological sources and should be considered approximate, as experimental conditions can vary.)

Trimipramine's notable affinity for the D2 receptor is unusual for a TCA and may contribute to its efficacy in delusional depression and its anxiolytic properties.[5][11]

Comparative Clinical Efficacy

Both trimipramine and amitriptyline have demonstrated efficacy in the treatment of major depression. However, head-to-head comparisons reveal subtle but important differences.

Evidence from Randomized Controlled Trials (RCTs)

Amitriptyline is one of the most studied TCAs and is often considered a "benchmark" antidepressant.[12] Meta-analyses of numerous trials have confirmed its superiority over placebo for MDD.[13][14]

Direct comparative studies between trimipramine and amitriptyline have yielded mixed results, often suggesting comparable overall antidepressant efficacy.[6][15]

  • One double-blind RCT with 34 hospitalized patients found that both drugs produced rapid and similar clinical improvement over a 3-week period.[6]

  • Another study involving 41 depressed outpatients suggested a slight advantage for amitriptyline in global improvement ratings, though this may have been influenced by baseline differences in illness severity.[15] Notably, the trimipramine group, which was more severely ill at the start, showed significantly more improvement at week 2 and a trend toward fewer side effects.[15]

  • A study comparing trimipramine monotherapy to a combination of amitriptyline and haloperidol for delusional depression found trimipramine to be an effective option, showing non-inferiority to the combination therapy.[11]

Impact on Specific Symptom Clusters

Sleep and Anxiety: Trimipramine is particularly noted for its effects on sleep and anxiety.[7] It has been shown to improve sleep architecture without suppressing REM sleep, a common side effect of many other antidepressants, including amitriptyline.[5][16] This makes it a compelling option for depressed patients with significant insomnia.[9] Studies have also suggested that trimipramine has superior anxiolytic efficacy compared to amitriptyline.[7]

Side Effect and Tolerability Profile

The primary limitation to the use of TCAs is their side-effect burden, which stems directly from their broad receptor antagonism.

Side Effect CategoryTrimipramineAmitriptylinePrimary Receptor Involved
Sedation HighHighHistamine H1
Anticholinergic Effects Moderate-HighHighMuscarinic M1
Orthostatic Hypotension ModerateModerate-HighAlpha-1 Adrenergic
Weight Gain CommonCommonHistamine H1, 5-HT2c
Cardiotoxicity (at high doses) YesYesSodium Channel Blockade

While both drugs are sedative, some evidence suggests trimipramine may be better tolerated, with a trend toward fewer side effects in some comparative trials.[15] Amitriptyline may be more potent at equal dosages, leading to a greater incidence of side effects.[17] Both drugs carry a risk of life-threatening serotonin syndrome if co-administered with other serotonergic agents like MAOIs.[8][18]

Experimental Protocols for Efficacy Assessment

To ensure scientific integrity, the efficacy of antidepressants must be evaluated through rigorous, well-controlled experimental designs.

Protocol: Head-to-Head, Double-Blind Randomized Controlled Trial (RCT)

This protocol outlines the gold standard for comparing the efficacy of two active treatments in a clinical setting.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment (8 Weeks) cluster_assessment Phase 3: Assessment & Follow-up cluster_analysis Phase 4: Data Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (HAM-D/MADRS) s2->s3 rand Randomization s3->rand drugA Group A: Trimipramine (Titration Schedule) rand->drugA drugB Group B: Amitriptyline (Titration Schedule) rand->drugB blinding Double-Blinding (Patient & Investigator) drugA->blinding drugB->blinding w2 Weekly Assessments (HAM-D, Side Effects) blinding->w2 w8 Week 8: Primary Endpoint Assessment w2->w8 fu Follow-up Period (e.g., 4 Weeks) w8->fu unblind Unblinding of Data fu->unblind stats Statistical Analysis (e.g., ANCOVA) unblind->stats report Reporting of Results stats->report

Caption: Workflow for a double-blind, randomized controlled trial.

  • Patient Recruitment: Recruit adult patients (18-65 years) with a confirmed diagnosis of Major Depressive Disorder based on DSM-5 criteria.

  • Screening and Baseline: Screen patients against predefined inclusion/exclusion criteria. Conduct a baseline assessment using standardized scales like the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[19][20] A minimum score (e.g., HAM-D17 ≥ 18) is required for entry.

  • Washout Period: If patients are on other antidepressants, a washout period of at least 1-2 weeks is necessary.

  • Randomization: Use a computer-generated sequence to randomly assign patients to either the trimipramine or amitriptyline group in a 1:1 ratio.

  • Blinding: Ensure both patients and investigators/raters are blind to the treatment allocation. The medications should be identical in appearance (over-encapsulation).

  • Dosing: Start with a low dose (e.g., 50 mg/day) and titrate upwards over two weeks to a target therapeutic dose (e.g., 150-200 mg/day) based on tolerability and clinical response.

  • Assessments: Conduct weekly assessments for efficacy (using HAM-D/MADRS) and tolerability (using a side-effect checklist).[21][22]

  • Primary Endpoint: The primary outcome is the change in the HAM-D or MADRS score from baseline to the end of the treatment period (e.g., 8 weeks).

  • Statistical Analysis: Analyze the primary endpoint using an Analysis of Covariance (ANCOVA), with the baseline score as a covariate. Analyze secondary outcomes (e.g., response rates, remission rates, side-effect incidence) using appropriate statistical tests (e.g., Chi-square).

Protocol: Preclinical Assessment using the Forced Swim Test (FST)

The FST is a widely used rodent behavioral model to screen for antidepressant activity.[23][24] It is based on the principle that antidepressants reduce the immobility time when an animal is placed in an inescapable cylinder of water.[25]

Causality Note: This model is not a direct measure of depression but of behavioral despair. The hypothesis is that effective antidepressants will increase escape-oriented behaviors. While historically significant, the predictive validity of the FST for novel antidepressants has been questioned, and it's often supplemented with other models (e.g., chronic mild stress).[26][27]

FST_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_test Phase 3: Behavioral Test cluster_analysis Phase 4: Analysis acclimate Animal Acclimatization (1 week) groups Group Assignment (Vehicle, Trimipramine, Amitriptyline) acclimate->groups dose Drug Administration (e.g., i.p.) 60, 30, 0 min before test groups->dose pretest Pre-test Session (15 min, Day 1) - Optional dose->pretest test Test Session (6 min, Day 2) dose->test record Video Recording of Session test->record score Blinded Scoring of Immobility Time (last 4 min) record->score stats Statistical Analysis (e.g., ANOVA) score->stats

Caption: Workflow for the rodent Forced Swim Test.

  • Apparatus: Use a transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[24]

  • Animals: Use male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions.

  • Drug Administration: Administer trimipramine, amitriptyline, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses 30-60 minutes before the test session.

  • Test Procedure: Place each mouse individually into the cylinder for a 6-minute session.[24]

  • Behavioral Scoring: Video record the session. A trained observer, blind to the treatment condition, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility times between the drug-treated groups and the vehicle control group using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Discussion and Conclusion

The comparison between trimipramine and amitriptyline highlights the heterogeneity within the TCA class. Amitriptyline's efficacy is robustly supported by decades of research and is closely tied to its potent inhibition of serotonin and norepinephrine reuptake.[12][28] It serves as a reliable, albeit side-effect-prone, benchmark for antidepressant activity.

Trimipramine offers a more complex and atypical pharmacological profile. Its weak action on monoamine transporters, coupled with significant receptor antagonism (including at D2 receptors), suggests a different therapeutic pathway.[4][5] This makes it a valuable tool for researchers exploring mechanisms beyond the classic monoamine hypothesis of depression. Clinically, its potent sedative and anxiolytic properties, along with its unique REM-sparing sleep effects, define a specific therapeutic niche for depressed patients with severe insomnia and anxiety.[7][9] While overall antidepressant efficacy appears comparable to amitriptyline in some studies, the choice between them should be guided by the patient's specific symptom cluster and tolerability concerns.[6][15] For drug development professionals, trimipramine serves as a compelling example of how multifaceted receptor interaction profiles can achieve therapeutic efficacy, encouraging a move beyond single-mechanism targets.

References

Pharmacokinetic differences between tertiary and secondary amine TCAs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacokinetic profiles of tertiary and secondary amine tricyclic antidepressants (TCAs) reveals significant differences that influence their therapeutic effects and side-effect profiles. These differences primarily stem from their distinct metabolic pathways and affinities for plasma proteins and tissues.

Introduction to Tricyclic Antidepressants

Tricyclic antidepressants (TCAs) are a class of medications named for their three-ring chemical structure.[1] They have been used for decades to treat major depressive disorder and other conditions like neuropathic pain, migraine prophylaxis, and obsessive-compulsive disorder (OCD).[2][3][4] TCAs can be broadly categorized into tertiary amines and secondary amines, a classification based on the substitution of the amine group on their side chain.[5][6]

  • Tertiary Amine TCAs: Possess two methyl groups on the side chain nitrogen. Examples include amitriptyline, imipramine, clomipramine, doxepin, and trimipramine.[1][5]

  • Secondary Amine TCAs: Have one methyl group on the side chain nitrogen. This group includes nortriptyline and desipramine, which are also active metabolites of their tertiary amine precursors (amitriptyline and imipramine, respectively).[1][7] Protriptyline is another example.[5]

While tertiary amines are generally more potent inhibitors of serotonin reuptake, secondary amines are more selective for norepinephrine reuptake.[2][3] This distinction in their mechanism of action is accompanied by important pharmacokinetic differences.

Core Pharmacokinetic Differences

The transition from a tertiary to a secondary amine structure via metabolism is a critical factor governing the pharmacokinetic behavior of these drugs.

Absorption and Bioavailability

TCAs are readily absorbed after oral administration, typically reaching peak plasma concentrations within 2 to 8 hours.[5] However, they undergo extensive first-pass metabolism in the liver, which leads to variable bioavailability, ranging from about 40% to 50%.[5][7] This initial metabolism is a key step where tertiary amines begin their conversion to secondary amines.

Distribution

Due to their lipophilic nature, all TCAs are widely distributed throughout the body and exhibit a large apparent volume of distribution, typically between 10 to 50 L/kg.[8] They are also highly bound to plasma proteins, primarily albumin, with binding rates of 90-95%.[8] Interestingly, secondary amine metabolites like desipramine and nortriptyline have been shown to have even higher tissue concentrations and larger distribution volumes than their parent tertiary amine compounds, imipramine and amitriptyline, respectively.[7][8]

Metabolism

The primary site of TCA metabolism is the liver, mediated largely by the cytochrome P450 (CYP) enzyme system.[5][9] The most significant metabolic pathway differentiating the two classes is N-demethylation, where tertiary amines are converted into their pharmacologically active secondary amine metabolites.[8][10] For example, amitriptyline is demethylated to nortriptyline, and imipramine is demethylated to desipramine.[7]

Both parent drugs and their metabolites then undergo hydroxylation, primarily by CYP2D6, followed by glucuronidation to form inactive metabolites that can be excreted.[5][8][10] Genetic variations (polymorphisms) in CYP enzymes, particularly CYP2D6 and CYP2C19, can significantly alter TCA metabolism, leading to wide inter-individual differences in plasma concentrations and clinical outcomes.[5]

Elimination

TCAs and their metabolites are primarily eliminated through the kidneys, with only a small fraction (about 5%) excreted as the unchanged parent drug.[5] The elimination half-life varies among the different TCAs but generally ranges from 10 to 50 hours.[5] For instance, the half-life of amitriptyline is approximately 20-24 hours, while its metabolite, nortriptyline, has a half-life of 18-28 hours.[11]

Comparative Data Summary

The following table summarizes the key pharmacokinetic parameters for representative tertiary and secondary amine TCAs.

Pharmacokinetic ParameterTertiary Amine TCAs (e.g., Amitriptyline, Imipramine)Secondary Amine TCAs (e.g., Nortriptyline, Desipramine)
Primary Mechanism Potent serotonin and norepinephrine reuptake inhibition[3]More selective for norepinephrine reuptake inhibition[3][12]
Metabolism Undergo N-demethylation by CYP450 enzymes to form active secondary amine metabolites (e.g., Amitriptyline → Nortriptyline)[8][10]Are themselves active metabolites of tertiary amines; further metabolized by hydroxylation (via CYP2D6) and glucuronidation[5][8]
Peak Plasma Time 2 to 8 hours post-oral administration[5]Similar to tertiary amines, generally 2-6 hours[7]
Protein Binding High (90-95%)[8]High (90-95%)[8]
Volume of Distribution Large (10-50 L/kg)[8]Very large; often greater than the parent tertiary amine[7][8]
Elimination Half-Life Variable; e.g., Imipramine: 11-25 hours, Amitriptyline: 10-46 hours[8][11]Variable; e.g., Desipramine: 12-24 hours, Nortriptyline: 18-28 hours[11]
Side Effect Profile More pronounced anticholinergic, antihistaminic, and alpha-1 adrenergic blockade effects (e.g., sedation, dry mouth, orthostatic hypotension)[1][6]Generally better tolerated with fewer anticholinergic and sedative effects[2][12]

Metabolic Pathway Visualization

The metabolic conversion of tertiary to secondary amine TCAs is a crucial pharmacokinetic step. The diagram below illustrates this process.

TCAMetabolism cluster_0 Hepatic Metabolism (Liver) Tertiary Tertiary Amine TCA (e.g., Imipramine) Secondary Active Secondary Amine Metabolite (e.g., Desipramine) Tertiary->Secondary N-Demethylation (CYP2C19, CYP1A2, etc.) Hydroxylated Hydroxylated Metabolites (Inactive) Tertiary->Hydroxylated Hydroxylation (CYP2D6) Secondary->Hydroxylated Hydroxylation (CYP2D6) Excretion Renal Excretion Hydroxylated->Excretion Glucuronidation

Caption: Metabolic pathway of tertiary amine TCAs.

Experimental Protocols

Determination of Plasma TCA Concentrations via High-Performance Liquid Chromatography (HPLC)

A common method for quantifying TCAs and their metabolites in biological fluids is HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Objective: To measure the plasma concentrations of a TCA and its primary active metabolite.

Methodology:

  • Sample Preparation:

    • Collect whole blood samples from subjects into heparinized tubes.

    • Centrifuge the samples to separate the plasma.

    • To 1 mL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drugs from plasma proteins and other interfering substances.[10] For LLE, an organic solvent (e.g., a hexane/isoamyl alcohol mixture) is added, vortexed, and centrifuged. The organic layer containing the drugs is then transferred and evaporated to dryness.

  • Chromatographic Separation:

    • Reconstitute the dried extract in a mobile phase solution.

    • Inject a specific volume of the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) to separate the parent TCA from its metabolites based on their differential partitioning between the mobile and stationary phases.

  • Detection and Quantification:

    • As the compounds elute from the column, they pass through a detector (e.g., a UV detector set at a specific wavelength or a mass spectrometer).

    • The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the drugs.[10]

This protocol allows for the precise measurement of drug and metabolite levels over time, which is essential for determining pharmacokinetic parameters like half-life, peak concentration, and bioavailability.

Conclusion

The pharmacokinetic profiles of tertiary and secondary amine TCAs are fundamentally linked through a parent drug-metabolite relationship. Tertiary amines act as prodrugs to their more noradrenergically selective and often better-tolerated secondary amine metabolites.[13][14] This metabolic conversion, primarily driven by CYP450 enzymes, is the central pharmacokinetic difference between the two groups. Understanding these distinctions is critical for researchers and clinicians in predicting drug interactions, managing side effects, and optimizing therapeutic strategies for patients requiring TCA therapy. The significant inter-individual variability in metabolism, often due to genetic polymorphisms, underscores the importance of therapeutic drug monitoring for this class of antidepressants.[5][15]

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxy Trimipramine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and study of novel compounds are paramount to advancing medicine. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy Trimipramine, a primary metabolite of the tricyclic antidepressant Trimipramine.[1][2] Adherence to these procedures is essential not only for regulatory compliance but also for fostering a culture of safety within the laboratory.

Understanding this compound: A Profile

This compound is formed in the liver through the hydroxylation of Trimipramine or its active metabolite, desmethyltrimipramine, a process primarily mediated by the CYP2D6 enzyme.[1] This metabolic step is crucial for the inactivation and subsequent elimination of the parent drug from the body. While Trimipramine itself is a tertiary amine with known pharmacological activity, its hydroxylated metabolite is generally considered less active.[1][2]

However, the introduction of a hydroxyl group can alter the chemical properties of the molecule, potentially impacting its toxicity and environmental fate. A comprehensive understanding of these properties is the foundation for a sound disposal strategy.

Hazard Identification and Risk Assessment

Based on the Safety Data Sheet for Trimipramine Maleate, the parent compound is classified with the following hazards:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3]

  • May cause an allergic skin reaction.[4]

  • Causes serious eye damage.[4]

  • Harmful if inhaled.[4]

  • Suspected of damaging fertility or the unborn child.[4]

  • Causes damage to organs through single exposure.[4]

  • Very toxic to aquatic life with long-lasting effects.[4]

Given these significant hazards associated with the parent compound, it is prudent to handle this compound with a similar level of caution. The primary risks in a laboratory setting involve accidental ingestion, dermal contact, inhalation of aerosols or dust, and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any form (solid, in solution, or as waste), the following personal protective equipment is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

  • Body Protection: A laboratory coat or chemical-resistant apron is required. For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used within a certified chemical fume hood.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.

For a small spill (solid or liquid):

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn before approaching the spill.

  • Contain the spill using absorbent pads or granules from the spill kit.

  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • For liquid spills, absorb the material with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or earth).

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials (absorbents, PPE, cleaning materials) in a sealed, properly labeled hazardous waste container.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS department or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with all local, state, and federal regulations.[6][7] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and, if the parent compound is a controlled substance, the Drug Enforcement Administration (DEA).[8][9] Trimipramine itself is not currently listed as a federally controlled substance in the U.S.[10]

The following workflow provides a systematic approach to the disposal of this compound waste.

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Hazardous Waste Determination

A qualified individual must determine if the waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[7][8] This determination is based on whether the waste is "listed" or exhibits "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity).[11] Given the known hazards of the parent compound, it is highly probable that this compound waste will be classified as hazardous.

Step 2: Segregation

Segregate this compound waste from other waste streams at the point of generation.[6][12] It should not be mixed with non-hazardous waste, sharps, or other incompatible chemicals. Store it away from strong oxidizing agents.[13]

Step 3: Containerization

  • Place the waste in a designated, leak-proof container that is compatible with the chemical.[6][11] For solid waste, a securely sealed plastic container is appropriate. For liquid waste, use a container with a screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazard(s) (e.g., "Toxic," "Ecotoxic").[14]

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][14]

  • The container must be kept closed at all times except when adding waste.[15]

  • The SAA should have secondary containment to capture any potential leaks or spills.[15]

Step 5: Disposal

  • Do not dispose of this compound down the drain or in the regular trash. [15][16] This is strictly prohibited for hazardous pharmaceutical waste.[9]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6][14]

  • The standard and required method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[7][8][9] This method ensures the complete destruction of the active pharmaceutical ingredient.

Step 6: Documentation

Maintain accurate records of the amount of this compound waste generated and the date it was transferred for disposal. This "cradle-to-grave" documentation is a key component of regulatory compliance.[14]

Minimizing Waste Generation: A Proactive Approach

In addition to proper disposal, laboratories should implement strategies to minimize the generation of chemical waste:[11]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.

  • Inventory Management: Maintain an accurate inventory of all chemicals to avoid purchasing duplicates and to identify expired or unused materials that need to be disposed of.

By integrating these principles of responsible chemical management into your daily laboratory operations, you contribute to a safer research environment and minimize your institution's environmental footprint.

References

Essential Safety and Operational Protocols for Handling 2-Hydroxy Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like 2-Hydroxy Trimipramine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Compound Overview: this compound is a metabolite of Trimipramine, a tricyclic antidepressant. Due to its psychoactive nature and potential for high potency, it requires stringent handling protocols to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection GlovesWear two pairs of powder-free nitrile gloves that have been tested for use with hazardous drugs. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1]
Body Protection Lab Coat/GownA disposable, back-closing gown made of a low-permeability fabric should be worn.[2] Cuffs should be tucked into the outer gloves.
CoverallsFor extensive handling or in case of spills, "bunny suit" coveralls offer head-to-toe protection.
Eye and Face Protection Safety GogglesWear chemical splash goggles that conform to recognized standards.[2]
Face ShieldA face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation.[1]
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is required.[1] All users must be fit-tested and trained.
Head and Shoe Protection Hair and Shoe CoversDisposable hair and shoe covers should be worn to prevent contamination.

Engineering Controls and Facility Design

Engineering controls are the primary measures for minimizing exposure to hazardous compounds.

Control TypeDescription
Primary Engineering Controls Ventilated Enclosures: All handling of this compound powder should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the product and personnel.[3][4]
Isolators: For high-potency applications, the use of a containment isolator provides the highest level of protection by creating a physical barrier.[5][6]
Secondary Engineering Controls Room Pressurization: The laboratory should be designed with negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[5]
Air Handling: A single-pass air handling system with HEPA filtration of exhaust air is recommended.[5]
Restricted Access: Access to areas where this compound is handled should be restricted to authorized personnel.[4]

Standard Operating Procedures

Adherence to strict operational protocols is crucial for safety and experimental integrity.

1. Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of powdered this compound within a certified ventilated enclosure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after each use.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, date, and hazard information.

3. Handling and Storage:

  • Store this compound in a tightly sealed, clearly labeled container in a secure, ventilated, and cool, dry place away from incompatible materials.[7][8]

  • Transport containers within the facility using a secondary, sealed container to prevent spills.

Emergency Procedures

Spill Management:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Cover liquid spills with absorbent material and solid spills with damp absorbent pads to prevent aerosolization.

  • Clean: Use a deactivating and cleaning agent to decontaminate the area. Work from the outer edge of the spill towards the center.

  • Dispose: Collect all contaminated materials in a designated hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the individual to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Trimipramine Maleate to the healthcare provider.[10][11]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (weigh boats, pipette tips), and unused compound should be collected in a clearly labeled, sealed hazardous waste container.[12]
Liquid Waste Contaminated solvents and solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[13]
Sharps Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous waste.[12]

All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[12]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Full PPE prep_setup 2. Prepare Ventilated Enclosure prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve handle_label 5. Label Container handle_dissolve->handle_label cleanup_decon 6. Decontaminate Work Area handle_label->cleanup_decon cleanup_dispose 7. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff emergency_spill Spill cleanup_doff->emergency_spill emergency_exposure Exposure cleanup_doff->emergency_exposure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.